4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUIZZKLVTZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475879 | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183547-74-2 | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. Synthesizing technical data with practical insights, this document serves as an essential resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind its unique reactivity and explore its role in modern synthetic chemistry, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application.
Introduction: The Strategic Value of Fluorinated Moieties in Modern Chemistry
The deliberate incorporation of fluorine into organic molecules is a powerful strategy in both medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly alter the characteristics of a parent molecule. In the realm of drug development, this can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] In materials science, fluorination can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance.[2]
Among the diverse array of fluorinated building blocks, this compound has emerged as a versatile and valuable reagent. Its structure, featuring a perfluorobutyl group tethered to a propyl iodide, provides a unique combination of a reactive handle for chemical transformations and a fluorous tail to impart the aforementioned benefits. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, to enable researchers to effectively harness its potential.
Physicochemical Properties: A Quantitative Analysis
The physical and chemical properties of this compound are foundational to its application in organic synthesis. The substantial fluorine content significantly influences its molecular weight, density, and reactivity.
| Property | Value | Source(s) |
| Chemical Formula | C7H6F9I | [3] |
| Molecular Weight | 388.01 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 165-167 °C | |
| Density | 1.828 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.381 | [3] |
| CAS Number | 183547-74-2 | [3] |
Synthesis and Reactivity: Harnessing the Power of the C-I Bond
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the free-radical addition of a perfluoroalkyl iodide to an alkene.[4][5][6] This reaction is typically initiated by thermal or photochemical means, or by the use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The general mechanism involves the homolytic cleavage of the relatively weak carbon-iodine bond of the perfluoroalkyl iodide, generating a perfluoroalkyl radical. This radical then adds to the double bond of the alkene, followed by iodine atom transfer from another molecule of the perfluoroalkyl iodide to propagate the radical chain.
Figure 2: Principal reactivity pathways of this compound.
Applications in Drug Development and Materials Science
The introduction of the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl group can impart significant advantages in both pharmaceutical and material science contexts.
Drug Development
In medicinal chemistry, the strategic placement of the nonafluoroheptyl group can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Enhanced Metabolic Stability: The exceptional strength of the C-F bond makes the fluorinated portion of the molecule highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability. [1]* Increased Lipophilicity: The perfluoroalkyl chain is highly lipophilic, which can enhance the ability of a drug to cross cellular membranes and the blood-brain barrier. This property is often exploited to improve the oral absorption and tissue distribution of a therapeutic agent.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the perfluoroalkyl group can influence the pKa of nearby functional groups, thereby affecting the overall acidity or basicity of the molecule and its interaction with biological targets.
Materials Science
The unique properties of the nonafluoroheptyl moiety are also leveraged in the design of advanced materials.
-
Hydrophobic and Oleophobic Surfaces: Polymers incorporating this group exhibit low surface energy, leading to surfaces that are repellent to both water and oils. This is highly desirable for applications such as protective coatings, stain-resistant textiles, and microfluidic devices. [2]* Thermal and Chemical Stability: The inherent strength of the C-F bond contributes to the high thermal and chemical stability of materials containing the nonafluoroheptyl group, making them suitable for use in harsh environments.
Experimental Protocol: A Validated Nucleophilic Substitution
The following protocol details a representative nucleophilic substitution reaction for the synthesis of a fluorinated aniline, a common scaffold in medicinal chemistry.
Objective: To synthesize N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere, add aniline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (50 mL).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the inorganic solids by filtration, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)aniline.
Trustworthiness & Self-Validation: The progress of the reaction can be reliably tracked by standard chromatographic techniques, ensuring that the reaction is allowed to proceed to completion. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and mass spectrometry, thus providing a self-validating workflow.
Figure 3: A detailed workflow for the synthesis of N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)aniline.
Safety and Handling
This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant. [3]Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times. For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound stands out as a highly valuable and versatile building block for the introduction of perfluoroalkyl chains into organic molecules. Its well-defined reactivity, particularly in nucleophilic substitution and radical addition reactions, provides chemists with a reliable tool for modifying the properties of a wide range of compounds. The strategic incorporation of the nonafluoroheptyl moiety offers a proven approach to enhancing the metabolic stability and lipophilicity of drug candidates and imparting unique properties to advanced materials. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for its effective and safe utilization in research and development.
References
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ResearchGate. Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. [Link]
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ResearchGate. Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. [Link]
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National Center for Biotechnology Information. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
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National Center for Biotechnology Information. Para-Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. [Link]
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ResearchGate. Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions.... [Link]
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ResearchGate. (PDF) Para-Fluorination of Anilides Using Electrochemically Generated Hypervalent Iodoarenes. [Link]
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ResearchGate. Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. [Link]
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Byju's. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
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ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]
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Thieme Connect. Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. [Link]
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National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). [Link]
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4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide CAS 183547-74-2
An In-depth Technical Guide to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide (CAS 183547-74-2): Properties, Synthesis, and Applications in Advanced Chemistry
Introduction and Strategic Importance
This compound, also known by synonyms such as 3-(Perfluorobutyl)propyl iodide, is a key intermediate in the field of fluorine chemistry. Its structure, featuring a perfluorobutyl group separated from an iodo-functionalized propyl chain, offers a unique combination of properties. This bifunctional nature makes it an invaluable building block for introducing the nonafluoroheptyl moiety into a wide range of molecular architectures.
For researchers in materials science and particularly for professionals in drug discovery, the strategic incorporation of fluorinated groups is a well-established method to enhance molecular performance. Fluorination can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide serves as a technical resource, elucidating the core properties, synthesis, reactivity, and strategic applications of this compound for the modern researcher.
Physicochemical and Spectroscopic Properties
The physical properties of this compound are foundational to its handling, reaction setup, and purification. The high density is characteristic of polyfluorinated and iodinated compounds.
| Property | Value | Source |
| CAS Number | 183547-74-2 | |
| Molecular Formula | C₇H₆F₉I | |
| Molecular Weight | 388.01 g/mol | |
| Appearance | Liquid | Inferred |
| Density | 1.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.381 | |
| Flash Point | 76.7 °C (170.1 °F) | |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCI | |
| InChI Key | BPQUIZZKLVTZOY-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of perfluoroalkyl iodides can be achieved through several established routes. While industrial-scale production often relies on the telomerization of tetrafluoroethylene with pentafluoroethyl iodide, laboratory-scale syntheses offer more flexibility.[3]
General Synthetic Approach
A common laboratory strategy involves the radical addition of a perfluoroalkyl iodide to an alkene. For the title compound, this could involve the addition of perfluorobutyl iodide to allyl iodide, though more commonly, multi-step sequences starting from commercially available fluorinated alcohols or acids are employed. Another documented method involves the conversion of perfluoroalkyl chlorides or bromides into an intermediate sodium perfluoroalkylsulfinate, which is then reacted with iodine and an oxidant to yield the desired perfluoroalkyl iodide.[4]
Standard Laboratory Purification Protocol
The purification of this compound post-synthesis is critical to remove unreacted starting materials and byproducts, particularly residual iodine which can impart a pink or purple color.
Protocol: Post-Reaction Workup and Purification
-
Quenching: Transfer the crude reaction mixture to a separatory funnel.
-
Aqueous Wash (Thiosulfate): Wash the organic phase with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces elemental iodine (I₂) to colorless iodide ions (I⁻). Repeat the wash until the organic layer is colorless.
-
Causality: This step is essential for removing I₂, which can interfere with subsequent reactions and characterization.
-
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Causality: Removal of all water is crucial before distillation to prevent complications and ensure accurate boiling point measurement.
-
-
Filtration: Filter the mixture to remove the drying agent.
-
Solvent Removal: If the reaction was performed in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition. Collect the fraction corresponding to the boiling point of the pure product.
-
Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) analysis, which should show ≥97% purity, and its identity verified by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS).
-
Key Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by its ability to serve as a precursor to the nonafluoroheptyl radical. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage under thermal, photochemical, or radical-initiator-induced conditions.
Generation of the Nonafluoroheptyl Radical
Recent advances have shown that the C-I bond can be activated under mild conditions. For instance, the interaction between the electrophilic σ-hole on the iodine atom and a Lewis base (like an anion from KOH or tBuONa) forms a halogen bond complex.[5][6] This complex can undergo homolytic cleavage, even under visible light, to generate the perfluoroalkyl radical and an iodine radical.[5][6]
Atom Transfer Radical Addition (ATRA)
A cornerstone reaction is the Atom Transfer Radical Addition (ATRA) to unsaturated systems like alkenes and alkynes. The generated nonafluoroheptyl radical adds across the double or triple bond, creating a new carbon-centered radical, which then abstracts an iodine atom from another molecule of the starting iodide to propagate the radical chain and form the final product.[6]
More advanced protocols utilize photoredox catalysis. For example, a copper(I) catalyst, upon photoexcitation, can reduce the perfluoroalkyl iodide to generate the perfluoroalkyl radical.[7] This radical then engages the substrate (e.g., styrene), and the resulting radical intermediate is trapped by the oxidized copper(II) complex in a ligand-transfer step to yield the final product and regenerate the Cu(I) catalyst.[7]
Protocol: Representative ATRA to an Alkene
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alkene (1.0 eq.), this compound (1.2 eq.), and a suitable solvent (e.g., degassed acetonitrile or t-butanol).
-
Initiation: Add a radical initiator, such as triethylborane (Et₃B, 0.1 eq., as a 1 M solution in hexanes) or azobisisobutyronitrile (AIBN, 0.1 eq.). For photochemical reactions, a photocatalyst would be added here, and the flask would be positioned near a light source.
-
Causality: The initiator provides the initial radical species required to start the chain reaction. The substoichiometric amount ensures it only initiates, rather than participating as a main reagent.
-
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for Et₃B, or ~80 °C for AIBN) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired addition product.
-
Self-Validation: The structure and purity of the product must be confirmed by NMR spectroscopy and mass spectrometry.
-
Strategic Applications in Drug Discovery
The incorporation of the nonafluoroheptyl moiety is a strategic decision in drug design, aimed at optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and potency of a lead compound. The rationale is multifaceted.
-
Metabolic Stability: The perfluorobutyl group is exceptionally stable towards oxidative metabolism. Placing this group at a known metabolically labile site on a drug candidate can effectively "shield" it from degradation by metabolic enzymes like Cytochrome P450s, thereby increasing the drug's half-life.[1][2]
-
Physicochemical Modulation: The -(CH2)3C4F9 group has a distinct physicochemical profile. The fluorinated portion is highly lipophilic and hydrophobic, while also being rigid. This can be used to fine-tune the overall lipophilicity of a molecule to enhance membrane permeability and cellular uptake.[1][8]
-
Enhanced Binding Affinity: Fluorinated segments can engage in unique, favorable interactions within a protein's active site, including dipole-dipole interactions and hydrophobic contacts. These non-covalent interactions can lead to a significant increase in binding affinity and, consequently, potency.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its irritant nature and the potential for hazardous decomposition.
| Safety Aspect | Information | Source |
| Signal Word | Warning | |
| GHS Pictograms | GHS07 (Exclamation Mark) | Inferred from H-codes |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Codes | P261, P305+P351+P338 |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Decomposition: When heated to decomposition, it may emit hazardous substances including carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI).[9]
Conclusion
This compound is more than a simple organohalide; it is a sophisticated synthetic tool. Its value lies in its capacity to serve as a reliable precursor for the nonafluoroheptyl radical, enabling the strategic installation of a fluorinated moiety into complex molecules. For scientists engaged in the design of novel pharmaceuticals, agrochemicals, and advanced materials, a thorough understanding of this reagent's properties, reactivity, and handling is paramount. The methodologies and insights presented in this guide provide a framework for leveraging its unique chemical characteristics to achieve desired molecular objectives with precision and safety.
References
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- (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
- (n.d.). Fluorine in Medicinal Chemistry. Request PDF - ResearchGate.
- (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- (n.d.). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds.
- (n.d.). This compound. Sigma-Aldrich.
- (2023, January 24). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2). RSC Publishing.
- (n.d.). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH.
- (2022, December 20). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A - ACS Publications.
- (2022, April 27). FN87129 - 安全技术说明书.
- (n.d.). CN1752059A - Preparation of Perfluoroalkyl Iodides from Perfluoroalkyl Chlorides. Google Patents.
- (n.d.). Perfluoroalkyl iodide. Wikipedia.
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- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
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Introduction: The Significance of Fluorinated Alkyl Iodides
An In-Depth Technical Guide to the Synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
This compound is a highly fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Such molecules are of significant interest in materials science, medicinal chemistry, and organic synthesis. The presence of a long fluorous chain imparts unique properties such as hydrophobicity, oleophobicity, and high thermal and chemical stability. The terminal carbon-iodine bond serves as a versatile functional handle for a wide range of subsequent chemical transformations, including radical additions, cross-coupling reactions, and nucleophilic substitutions. These characteristics make fluorinated alkyl iodides valuable intermediates in the synthesis of surfactants, polymers, and pharmaceutically active compounds.
This guide provides a detailed exploration of the primary synthetic pathways to this compound and related long-chain perfluoroalkyl iodides. We will delve into both large-scale industrial methodologies and more targeted laboratory-scale approaches, elucidating the underlying chemical principles and providing practical, step-by-step protocols.
Pathway 1: Telomerization for Industrial-Scale Synthesis
Telomerization is the cornerstone of industrial production for a variety of perfluoroalkyl iodides.[1] This process involves the reaction of a "telogen," which is a molecule that provides the end groups of the final polymer, with a "taxogen," a polymerizable molecule (monomer). In the context of synthesizing long-chain perfluoroalkyl iodides, pentafluoroethyl iodide (C₂F₅I) is a commonly used telogen, and tetrafluoroethylene (TFE) is the taxogen.[2][3] The reaction proceeds via a free-radical mechanism, leading to the formation of a homologous series of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)ₙI.
The key to this process is the controlled addition of TFE units to the initial telogen. While this method is highly effective for producing large quantities of fluorinated materials, it typically yields a mixture of telomers with varying chain lengths.[1] Obtaining a specific chain length, such as the C₇ backbone of this compound, would require careful control of reaction conditions and subsequent fractional distillation of the product mixture.
Conceptual Reaction Scheme:
The synthesis begins with the generation of the pentafluoroethyl radical from pentafluoroethyl iodide. This radical then adds across the double bond of a TFE monomer. The resulting radical can then either abstract an iodine atom from another molecule of pentafluoroethyl iodide to terminate the chain or add to another TFE monomer to continue the chain growth.
Generalized Experimental Protocol for Telomerization:
The following is a conceptual protocol based on typical industrial telomerization processes.[3]
-
Reactor Preparation: A high-pressure, stirred autoclave reactor, typically made of stainless steel, is charged with the telogen, pentafluoroethyl iodide (C₂F₅I).
-
Initiation: The reaction can be initiated thermally or with a chemical initiator. For thermal initiation, the reactor is heated to the desired temperature.
-
Taxogen Introduction: Tetrafluoroethylene (TFE) is continuously fed into the reactor. The rate of addition and the molar ratio of TFE to C₂F₅I are critical parameters for controlling the average chain length of the resulting telomers.
-
Reaction Monitoring: The reaction is monitored by pressure and temperature. The consumption of TFE leads to a pressure drop, indicating the progress of the reaction.
-
Termination and Product Recovery: Once the desired conversion is achieved, the TFE feed is stopped, and the reactor is cooled. The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.
-
Purification: The mixture is then subjected to fractional distillation to separate the different telomers based on their boiling points to isolate the desired C₇ fraction.
Data Presentation: Telomerization Parameters
| Parameter | Typical Range | Rationale |
| Temperature | 250-400 °C | Higher temperatures increase the reaction rate but can also lead to side reactions. |
| Pressure | 10-50 atm | Higher pressure increases the concentration of TFE in the reaction mixture, favoring the formation of longer chains. |
| Molar Ratio (TFE:Telogen) | Variable | A higher ratio of TFE to telogen results in a higher average molecular weight of the product mixture. |
| Initiator | Thermal or Chemical | The choice of initiator can influence the reaction rate and the distribution of telomer products. |
Visualization of the Telomerization Process
Caption: Generalized workflow for the synthesis of perfluoroalkyl iodides via telomerization.
Pathway 2: Atom Transfer Radical Addition (ATRA) to Alkenes
For a more controlled and laboratory-scale synthesis of a specific isomer like this compound, atom transfer radical addition (ATRA) of a perfluoroalkyl iodide to an alkene is a powerful strategy.[4][5] This method offers high yields and can be performed under milder conditions compared to telomerization.[6] Recent advancements have led to the development of metal-free and photo-free initiation systems, enhancing the practicality and functional group tolerance of this reaction.[7]
A plausible retrosynthetic approach for this compound would involve the addition of a 1,1,1,2,2,3,3-heptafluoropropyl radical (derived from 1-iodoheptafluoropropane) to but-1-ene.
Causality Behind Experimental Choices:
The choice of a modern initiation system, such as the pyridine/bis(pinacolato)diboron (B₂pin₂) system, avoids the use of potentially explosive peroxides or toxic tin hydrides.[5][7] This system generates a boryl radical which then reacts with the perfluoroalkyl iodide to produce the desired perfluoroalkyl radical, initiating the addition cascade. This approach is notable for its mild conditions and broad substrate scope.
Detailed Experimental Protocol: Pyridine-Boryl Radical Initiated ATRA
The following protocol is adapted from methodologies reported for the iodoperfluoroalkylation of unactivated alkenes.[5][7]
-
Reagent Preparation: In a nitrogen-filled glovebox, a reaction vial is charged with 1-iodoheptafluoropropane (1.2 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv.), and pyridine (2.2 equiv.).
-
Solvent and Substrate Addition: Anhydrous solvent (e.g., 1,4-dioxane) is added, followed by the alkene substrate, but-1-ene (1.0 equiv.).
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a set duration (e.g., 12-24 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.
Data Presentation: ATRA Reaction Parameters
| Component | Molar Equivalent | Role |
| But-1-ene | 1.0 | Alkene Substrate |
| 1-Iodoheptafluoropropane | 1.2 | Perfluoroalkyl Radical Source |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Radical Initiator Precursor |
| Pyridine | 2.2 | Boryl Radical Formation |
| 1,4-Dioxane | - | Solvent |
Visualization of the ATRA Mechanism
Caption: Mechanism of pyridine-boryl radical initiated atom transfer radical addition (ATRA).
Conclusion
The synthesis of this compound can be approached through two primary methodologies, each with its own merits. Telomerization represents a robust, industrial-scale method capable of producing large volumes of perfluoroalkyl iodides, although it often requires separation of the desired product from a mixture of telomers. In contrast, atom transfer radical addition offers a more precise and versatile route for laboratory-scale synthesis, with modern initiation techniques providing mild and efficient access to specific fluorinated compounds. The choice of synthetic pathway will ultimately depend on the desired scale of production, the required purity, and the available starting materials.
References
-
Cao, J., Li, G., Wang, G., Gao, L., & Li, S. (2022). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry, 20(15), 3145-3149. [Link]
-
Li, W., Liu, F., & Yi, W. (2018). Diethylzinc-Mediated Radical 1,2-Addition of Alkenes and Alkynes. Organic Letters, 20(16), 4880-4884. [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl iodide. [Link]
-
Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]
-
Wang, R., O'Connor, L., & Lu, L. (2021). Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. National Institutes of Health. [Link]
-
Dolbier, W. R. (2010). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate. [Link]
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Shanghai Fluorine Technology. (n.d.). Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. [Link]
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Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. [Link]
- Tordeux, M., & Wakselman, C. (1996). Process for the preparation of perfluoroalkyl iodide.
- Tordeux, M., & Wakselman, C. (1999). Process for the preparation of perfluoroalkyl iodide.
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Dolbier, W. R. (2005). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. [Link]
- Lresults, C. (1993). Synthesis of perfluoroalkyl iodides.
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Sungur, Ş. (2018). Dietary exposure to perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS): a review of recent literature. Toxin Reviews. [Link]
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4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide chemical structure
An In-depth Technical Guide to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide: Structure, Synthesis, and Application
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 183547-74-2), a fluorinated organic compound of significant interest to the chemical, materials science, and pharmaceutical research communities. The guide elucidates the molecule's distinct chemical structure, detailing the interplay between its hydrocarbon spacer and perfluorinated tail. It presents key physicochemical properties, a plausible synthetic route with detailed protocols, and the expected analytical signatures for structural verification. Furthermore, this guide explores the compound's reactivity, potential applications as a synthetic building block, and critical safety and handling protocols required for its use in a laboratory setting.
Molecular Identity and Chemical Structure
This compound is a partially fluorinated alkyl halide. Its structure is characterized by a three-carbon hydrocarbon chain that links a reactive terminal iodine atom to a highly stable perfluorobutyl group. This segmented structure imparts unique properties, combining the reactivity of an alkyl iodide with the steric and electronic effects of a fluorous tail.
Nomenclature and Chemical Identifiers
A consistent and accurate identification of this compound is critical for research and regulatory purposes. The following table summarizes its key identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 183547-74-2 | |
| Molecular Formula | C₇H₆F₉I | |
| Molecular Weight | 388.01 g/mol | |
| Synonyms | 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane, 3-(Perfluorobutyl)propyl iodide | |
| InChI Key | BPQUIZZKLVTZOY-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCCI |
Structural Analysis
The molecule's architecture can be dissected into three primary functional domains:
-
The Iodide Group (-I): The terminal iodine atom is the primary site of chemical reactivity. The carbon-iodine bond is relatively weak, making it a good leaving group in nucleophilic substitution reactions and a key participant in radical chemistry.
-
The Propyl Spacer (-CH₂CH₂CH₂-): This flexible hydrocarbon linker separates the reactive iodide from the bulky, electron-withdrawing fluorous segment. Its presence provides a degree of conformational freedom and modulates the electronic influence of the perfluoroalkyl group on the C-I bond.
-
The Nonafluorobutyl Group (-C₄F₉): This perfluorinated tail is responsible for many of the compound's unique properties. Its high electronegativity and steric bulk create a strong inductive effect. It imparts significant hydrophobicity and lipophilicity, characteristics often exploited in materials science and drug design.[1]
Caption: Key functional domains of the molecule.
Physicochemical Properties
The combination of a hydrocarbon segment and a perfluoroalkyl chain results in distinct physical properties. The high molecular weight and the presence of numerous fluorine atoms lead to a significantly higher density than typical alkyl iodides.
| Property | Value | Conditions | Source |
| Density | 1.828 g/mL | at 25 °C | |
| Refractive Index | 1.381 | at 20 °C | |
| Flash Point | 76.7 °C (170.1 °F) | - | |
| Assay | ≥97.0% (GC) | - |
Synthesis and Purification
While multiple synthetic routes to partially fluorinated iodides exist, a common and effective strategy involves the free-radical addition of a perfluoroalkyl iodide to a terminal alkene. This approach is favored for its reliability and control over the addition reaction.
Proposed Synthetic Pathway: Radical Addition
The most logical synthesis involves the anti-Markovnikov addition of nonafluoro-1-iodobutane (C₄F₉I) to allyl alcohol, followed by iodination of the resulting primary alcohol. This method ensures the desired connectivity and placement of the iodide on the terminal carbon.
Experimental Protocol: Two-Step Synthesis
Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety measures in place.
Step 1: Free-Radical Addition of C₄F₉I to Allyl Alcohol
-
Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add allyl alcohol (1.0 eq) and nonafluoro-1-iodobutane (1.2 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~2 mol%). Causality: AIBN thermally decomposes to generate radicals, which initiate the chain reaction by abstracting the iodine from C₄F₉I, creating the C₄F₉• radical.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or ¹⁹F NMR.
-
Workup: After cooling to room temperature, remove the excess volatile reactants under reduced pressure to yield the crude 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol.
Step 2: Iodination of the Fluorous Alcohol (Appel Reaction)
-
Reactor Setup: In a separate dry flask under nitrogen, dissolve triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in anhydrous acetonitrile.
-
Iodine Addition: Cool the solution in an ice bath and slowly add iodine (I₂, 1.5 eq) in portions. Stir until a homogenous solution of the phosphonium iodide complex forms. Causality: This in-situ formation of the iodinating agent is crucial for a controlled and high-yielding reaction.
-
Alcohol Addition: Add a solution of the crude alcohol from Step 1 (1.0 eq) in acetonitrile dropwise to the cooled iodinating mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting alcohol is consumed (monitored by TLC or GC).
-
Quenching and Extraction: Quench the reaction by adding aqueous sodium thiosulfate solution to consume excess iodine. Extract the product into diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified.
Purification Workflow
Final purification is typically achieved via vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient. The high density of the product facilitates separation from non-fluorinated byproducts.
Caption: Post-synthesis purification workflow.
Analytical Characterization: A Self-Validating System
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the known structure and serve as a benchmark for experimental verification.
| Technique | Expected Signature |
| ¹H NMR | Three distinct multiplets in the 1.5-3.5 ppm range. δ ~3.2 (t, 2H, -CH₂I), δ ~2.2 (m, 2H, -CH₂CH₂I), δ ~2.5 (m, 2H, -C₄F₉CH₂-). The signal for the protons alpha to the C₄F₉ group will show complex coupling to fluorine. |
| ¹⁹F NMR | Four distinct signals relative to CFCl₃. δ ~-81 (t, 3F, -CF₃), δ ~-125 (m, 2F, -CF₂CF₃), δ ~-124 (m, 2F, -CF₂CH₂-), δ ~-114 (m, 2F, -CF₂CF₂CH₂-). |
| ¹³C NMR | Signals for the three hydrocarbon carbons (δ ~5-40 ppm) and four highly deshielded fluorinated carbons (δ ~105-125 ppm, with strong C-F coupling). |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 388. Key fragments at m/z = 261 ([M-I]⁺) and m/z = 169 ([M-C₄F₉]⁺). A prominent peak for the perfluorobutyl cation [C₄F₉]⁺ at m/z = 219. |
| IR Spec | Strong C-F stretching vibrations (1100-1300 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a C-I stretch (~500-600 cm⁻¹). |
Chemical Reactivity and Applications
The primary utility of this compound is as a synthetic intermediate for introducing the C₄F₉(CH₂)₃- moiety into target molecules.
-
Radical Reactions: The C-I bond can be homolytically cleaved to participate in various radical additions and cyclizations. Deiodination can be achieved using reagents like tributyltin hydride.[2]
-
Nucleophilic Substitution: The iodide is a competent leaving group, allowing for substitution reactions with a range of nucleophiles (e.g., azides, cyanides, alkoxides) to generate diverse functionalized fluorinated compounds.
-
Organometallic Chemistry: It can be converted into organometallic reagents (e.g., Grignard or organozinc reagents) for use in cross-coupling reactions.
-
Applications in Drug Development and Materials: The incorporation of the C₄F₉(CH₂)₃- group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] In materials science, it serves as a precursor for synthesizing fluorinated surfactants, polymers, and hydrophobic surface coatings.[3]
Safety, Handling, and Storage
Due to its chemical nature, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).
| Hazard Code | Description | Classifications | Source |
| H315 | Causes skin irritation | Skin Irrit. 2 | |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | |
| H335 | May cause respiratory irritation | STOT SE 3 |
Recommended Handling Protocol
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[5][6]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[5][7] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]
-
Spills: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[4]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4][6] The designated storage class is 10 for combustible liquids.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- Aldrich 257842 - SAFETY D
- Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Cole-Parmer.
- Perfluorooctyl iodide - Safety D
- SAFETY DATA SHEET - Perfluorooctyl iodide. (2010). Fisher Scientific.
- Perfluoroheptyl iodide | 335-58-0. Smolecule.
- This compound. Sigma-Aldrich.
- Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. (2025).
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane | C6H4F9I | CID 74887. PubChem.
- Perfluoropropyl Iodide | CAS#: 754-34-7 | PFPI. Iofina.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Abstract
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the synthetically versatile compound, 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. Intended for researchers in materials science, organic synthesis, and drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explaining the underlying structural and electronic factors that give rise to the observed spectra. By understanding the "why" behind the data, researchers can more effectively characterize this compound and its derivatives, troubleshoot experimental outcomes, and predict the properties of related fluorinated molecules. This guide includes predictive analyses based on established spectroscopic principles, detailed experimental protocols for data acquisition, and visual aids to clarify complex structural and fragmentation information.
Introduction: The Molecular Profile
This compound, also known by its synonyms 1H,1H,2H,2H,3H,3H-perfluoroheptyl iodide and 3-(perfluorobutyl)propyl iodide, is a bifunctional molecule of significant interest.[1] It possesses a hydrocarbon chain terminated by an iodine atom, a reactive site amenable to a wide range of organic transformations, and a heavily fluorinated tail (a nonafluorobutyl group) that imparts unique physicochemical properties such as hydrophobicity, lipophobicity, and thermal stability.
With a molecular formula of C₇H₆F₉I and a molecular weight of 388.01 g/mol , its structure is a foundation for creating fluorinated surfactants, polymers, and pharmaceutical intermediates.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives.
Molecular Structure:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis is broken down by nucleus type (¹H, ¹³C, and ¹⁹F), as each provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: The Hydrocarbon Backbone
The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three methylene (-CH₂-) groups in different chemical environments.
-
-CH₂-I (C1): This group is directly attached to the electronegative iodine atom. This deshielding effect will shift its signal significantly downfield compared to a standard alkane. Due to coupling with the adjacent C2 protons, this signal is predicted to appear as a triplet .
-
-CH₂- (C2): This central methylene group is coupled to both the C1 and C3 protons. This complex coupling environment will result in a signal that is a multiplet , likely a triplet of triplets, though it may appear as a pentet or sextet depending on the resolution and coupling constants.
-
-CH₂-CF₂- (C3): This group is adjacent to the highly electronegative perfluorobutyl chain. The strong electron-withdrawing nature of the CF₂ group will cause a downfield shift. Furthermore, strong two-bond and three-bond coupling to the fluorine atoms on C4 will result in a complex triplet of triplets .
Table 1: Predicted ¹H NMR Spectral Data
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |
|---|---|---|---|
| H on C1 (-CH₂I) | 3.2 - 3.4 | Triplet (t) | H on C2 |
| H on C2 (-CH₂-) | 2.1 - 2.3 | Multiplet (m) | H on C1, H on C3 |
| H on C3 (-CH₂CF₂)| 2.4 - 2.6 | Triplet of Triplets (tt) | H on C2, F on C4 |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached halogen atoms.
-
C1 (-CH₂I): The carbon directly bonded to iodine experiences a moderate deshielding effect but is significantly shielded relative to carbons bonded to more electronegative halogens like Br or Cl. Its chemical shift is expected in the alkyl iodide region.[2]
-
C2 & C3: These alkyl carbons will appear in the typical alkane region, with C3 being shifted further downfield due to the proximity of the perfluoroalkyl group.
-
C4-C7 (Perfluorinated Chain): These signals will be the most characteristic. They will appear in a distinct region of the spectrum and will exhibit complex splitting patterns due to strong one-bond, two-bond, and three-bond carbon-fluorine (J-CF) couplings.[3] The intensities of these peaks may be lower due to the splitting and potential nuclear Overhauser effect (nOe) differences.
Table 2: Predicted ¹³C NMR Spectral Data
| Position | Predicted Chemical Shift (δ, ppm) | Key Feature |
|---|---|---|
| C1 (-CH₂I) | 5 - 10 | Attached to iodine |
| C2 (-CH₂-) | 30 - 35 | Alkyl chain |
| C3 (-CH₂CF₂) | 25 - 30 (with J-CF coupling) | Attached to perfluoro group |
| C4-C7 (-C₄F₉) | 105 - 125 | Complex splitting due to J-CF |
¹⁹F NMR Spectroscopy: The Fluorine Signature
¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[4][5] Four distinct signals are expected for the four non-equivalent fluorine environments.
-
-CF₃ (C7): The terminal trifluoromethyl group will appear as a triplet due to coupling with the adjacent C6 difluoromethylene group.
-
-CF₂- (C6): This group is coupled to both the CF₃ (C7) and CF₂ (C5) groups, resulting in a complex multiplet (theoretically a triplet of triplets).
-
-CF₂- (C5): This internal difluoromethylene group is coupled to the CF₂ groups at C6 and C4, also appearing as a multiplet .
-
-CF₂- (C4): This group is adjacent to the hydrocarbon chain. It will be coupled to the CF₂ at C5 and the protons on C3, appearing as a multiplet .
Table 3: Predicted ¹⁹F NMR Spectral Data (Referenced to CFCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CF₃ (C7) | ~ -81 | Triplet (t) |
| -CF₂- (C6) | ~ -126 | Multiplet (m) |
| -CF₂- (C5) | ~ -124 | Multiplet (m) |
| -CF₂- (C4) | ~ -115 | Multiplet (m) |
Infrared (IR) Spectroscopy: Functional Group Identification
The IR spectrum provides a rapid and effective method for confirming the presence of key functional groups within the molecule. The spectrum will be dominated by strong C-F stretching vibrations.
-
C-H Stretching: Absorptions corresponding to the sp³ C-H bonds of the methylene groups will appear just below 3000 cm⁻¹.
-
C-F Stretching: This is the most prominent feature. A series of very strong, sharp, and complex absorption bands will be present in the 1300-1100 cm⁻¹ region, which is characteristic of perfluoroalkyl groups.
-
C-I Stretching: The carbon-iodine stretching vibration is a low-energy absorption and is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. This may be difficult to observe on standard mid-IR spectrometers.
Table 4: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2900 - 2980 | Medium |
| CH₂ Bend | 1400 - 1470 | Medium |
| C-F Stretch | 1100 - 1300 | Very Strong, Complex |
| C-I Stretch | 500 - 600 | Weak-Medium |
Mass Spectrometry (MS): Fragmentation and Molecular Weight Confirmation
Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. Using electron ionization (EI), the molecule will ionize and break apart in a predictable manner.
The molecular ion peak (M⁺) is expected at m/z = 388 . Due to the stability of the perfluoroalkyl chain, this peak may be of low abundance. The fragmentation pathway is dictated by the weakest bonds and the stability of the resulting fragments.[6]
Key Fragmentation Pathways:
-
Loss of Iodine: The C-I bond is the weakest, leading to a prominent peak from the loss of an iodine radical ([M - I]⁺) at m/z = 261 . This is often the base peak or a very significant fragment.
-
Alpha-Cleavage: Cleavage of the C2-C3 bond is favorable, leading to the formation of the stable perfluorobutyl radical and a [C₃H₆I]⁺ fragment at m/z = 169 .
-
Fluorinated Fragments: Fragmentation within the perfluoroalkyl chain can lead to characteristic ions such as [C₃F₇]⁺ at m/z = 169 and [C₄F₉]⁺ at m/z = 219 .
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in EI-MS.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 388 | [C₇H₆F₉I]⁺˙ | Molecular Ion (M⁺) |
| 261 | [C₇H₆F₉]⁺ | Loss of Iodine radical; likely a major peak |
| 219 | [C₄F₉]⁺ | Perfluorobutyl cation |
| 169 | [C₃H₆I]⁺ or [C₃F₇]⁺ | Alpha-cleavage or fluorinated fragment |
Experimental Protocols for Spectroscopic Analysis
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Add an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing if not using the solvent residual peak.
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is sufficient.
-
¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets (though C-F coupling will remain). A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required.[7]
-
¹⁹F NMR: Acquire with proton decoupling. A very wide spectral width may be needed (~ -50 to -250 ppm). Use an appropriate external or internal reference standard (e.g., CFCl₃ at 0 ppm).
IR Spectroscopy Acquisition
-
Technique Selection: The Attenuated Total Reflectance (ATR) method is ideal as it requires minimal sample preparation. Alternatively, a neat liquid sample can be analyzed between two salt plates (e.g., NaCl or KBr).
-
Background Scan: Perform a background scan with a clean ATR crystal or empty salt plates to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply a small drop of the liquid sample to the ATR crystal or between the plates and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry Acquisition
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for a volatile compound like this.
-
GC Separation: Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC. Use a non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure good separation and peak shape.
-
MS Detection: Set the EI source to the standard 70 eV. Acquire mass spectra across a range of m/z 40-500 to ensure capture of the molecular ion and all significant fragments. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can then be analyzed.
Conclusion
The spectroscopic profile of this compound is distinct and highly informative. The ¹H and ¹³C NMR spectra clearly define the three-carbon hydrocarbon spacer and its connection to the iodine and the perfluoroalkyl chain. ¹⁹F NMR provides an unambiguous signature for the C₄F₉ group, while IR spectroscopy confirms the overwhelming presence of C-F bonds. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by the facile cleavage of the C-I bond. This comprehensive guide serves as a foundational reference for any scientist working with this valuable fluorinated building block, enabling confident structural verification and facilitating its application in advanced research and development.
References
-
Royal Society of Chemistry. Supplementary Information for Fluorinated Paramagnetic Chelates. [Link]
-
Max-Planck-Gesellschaft. Pulsed Magnetic Resonance to Signal-Enhance Metabolites. [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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University of California, Davis. Interpretation of mass spectra. [Link]
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Nature. New 19F NMR methodology reveals structures of molecules in complex mixtures. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Scite.ai. The 19F NMR spectrum of IF7. [Link]
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University of Arizona. Mass Spectrometry. [Link]
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University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Michigan State University. Mass Spectrometry. [Link]
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PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a fluorinated organic compound of significant interest in synthetic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work. This guide covers the fundamental principles governing the solubility of this compound, offers a qualitative solubility profile based on its chemical structure, and provides a detailed experimental protocol for the quantitative determination of its solubility in various organic solvents. The aim is to equip the reader with the theoretical knowledge and practical methodology to effectively utilize this compound in their research and development endeavors.
Introduction to this compound
This compound, also known by its synonyms 1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane and 3-(perfluorobutyl)propyl iodide, is a partially fluorinated alkyl iodide with the chemical formula C₇H₆F₉I. It belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of multiple fluorine atoms.[1] The unique properties of these compounds, such as high thermal stability and hydrophobicity, make them valuable in a variety of applications.[2]
The structure of this compound consists of a nonafluoro-n-butyl group attached to a propyl iodide moiety. This combination of a highly fluorinated segment and a reactive carbon-iodine bond makes it a versatile building block in organic synthesis.[3] Perfluoroalkyl iodides, in general, are important intermediates in the production of fluorotelomers and are used in a wide range of synthetic transformations, including radical addition reactions.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 183547-74-2 | |
| Molecular Formula | C₇H₆F₉I | |
| Molecular Weight | 388.01 g/mol | |
| Appearance | Not specified, likely a liquid | |
| Density | 1.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.381 | |
| Flash Point | 76.7 °C (170.1 °F) |
A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility behavior.
Theoretical Principles Governing Solubility
The solubility of a substance is a complex phenomenon governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guideline. In the case of this compound, its unique molecular structure, featuring both a hydrocarbon segment and a highly fluorinated "tail," results in nuanced solubility characteristics.
The carbon-iodine bond in alkyl iodides is relatively weak, making them reactive intermediates in organic synthesis.[1] The presence of the highly electronegative fluorine atoms in the perfluoroalkyl chain creates a strong dipole, but the symmetrical distribution of these atoms can lead to a low overall molecular polarity. This fluorous portion of the molecule is both hydrophobic and lipophobic, meaning it tends to repel both water and hydrocarbon-based oils. This property gives rise to the concept of a "fluorous phase," which can be exploited in biphasic catalysis and purification.
The solubility of iodine itself in organic solvents is influenced by the formation of charge-transfer complexes.[4][5] While this compound is a covalently bonded molecule, the principles of intermolecular interactions still apply. Its solubility will be highest in solvents that can effectively interact with both its hydrocarbon and fluorinated segments.
Qualitative Solubility Profile
-
Fluorous Solvents: The compound is expected to be highly soluble, likely miscible, in perfluorinated solvents such as perfluorohexane and perfluorodecalin. This is due to the favorable interactions between the perfluoroalkyl chains of the solute and the solvent.
-
Chlorinated Solvents: Solvents like dichloromethane and chloroform are often good solvents for a wide range of organic compounds and may exhibit moderate to good solubility for this compound.
-
Ethers: Diethyl ether and tetrahydrofuran (THF) are polar aprotic solvents that can often dissolve a variety of organic compounds.[4] Given that iodine is highly soluble in diethyl ether, it is plausible that this compound will also show good solubility in these solvents.[4]
-
Hydrocarbons: Non-polar hydrocarbon solvents like hexane and toluene may exhibit lower solubility due to the lipophobic nature of the perfluoroalkyl group.[4]
-
Polar Protic Solvents: Solvents such as methanol and ethanol are generally poor solvents for highly fluorinated compounds due to the strong hydrogen bonding network of the solvent and the lack of favorable interactions with the solute.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) may show variable and moderate solubility.
It is imperative for researchers to experimentally verify the solubility of this compound in the specific solvent system they intend to use.
Experimental Determination of Solubility
The following protocol outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest (e.g., hexane, toluene, THF, acetonitrile)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath (e.g., water bath, heating block)
-
Vortex mixer or magnetic stirrer
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
To a series of vials, add a known volume or weight of the chosen organic solvent.
-
Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of a separate liquid phase of the solute after equilibration indicates saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired temperature and allow them to equilibrate for 24-48 hours. Intermittent agitation using a vortex mixer or continuous stirring with a magnetic stir bar is recommended to facilitate equilibration.
-
-
Sampling:
-
After the equilibration period, cease agitation and allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the equilibration temperature to avoid precipitation.
-
Immediately filter the collected sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filtration step is crucial to remove any undissolved micro-droplets.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound in the same solvent with accurately known concentrations.
-
Analyze both the diluted sample and the standard solutions using a suitable analytical technique, such as gas chromatography with a flame ionization detector (GC-FID).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their corresponding concentrations.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Data Presentation Template
Since experimental determination is recommended, the following table template is provided for researchers to record their solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
Conclusion
This compound is a valuable synthetic intermediate with unique physicochemical properties stemming from its partially fluorinated structure. While quantitative solubility data is not widely published, this guide provides a theoretical framework for understanding its solubility behavior and a practical, detailed protocol for its experimental determination. A qualitative assessment suggests good solubility in fluorous and some polar aprotic solvents, with limited solubility in hydrocarbons and polar protic solvents. For any application, it is crucial for researchers to perform their own solubility measurements to ensure the success of their experimental designs.
References
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Wikipedia. Perfluoroalkyl iodide. [Link]
-
UC Ingeniería. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Perfluorohexyl Iodide in Modern Organic Chemistry and Industrial Applications. [Link]
- Google Patents. Synthesis of perfluoroalkyl iodides - US5268516A.
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ResearchGate. Modern methods for the synthesis of perfluoroalkylated aromatics. [Link]
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ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]
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OUCI. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 273.35 to 322.85 K under 101.3 kPa. [Link]
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ResearchGate. Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. [Link]
-
ResearchGate. Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying. [Link]
-
RSC Publishing. Computational and solubility equilibrium experimental insight into Ca2+–fluoride complexation and their dissociation behaviors in aqueous solutions: implication for the association constant measured using fluoride ion selective electrodes. [Link]
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ResearchGate. What is the solubility of water in fluorous (fluorinated) solvents?. [Link]
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PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. [Link]
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PubChem. Perfluoroheptyl iodide. [Link]
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Chemistry Stack Exchange. Solubility of Iodine in Some Organic Solvents. [Link]
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Chemistry LibreTexts. E3: Solubility Constants for Compounds at 25°C. [Link]
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CORE. Organic Solvent Solubility Data Book. [Link]
-
PubMed Central. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. [Link]
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ResearchGate. Solubility of some iodides in non-polar solvents. [Link]
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Organic Syntheses Procedure. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. [Link]
-
ResearchOnline@JCU. Direct Reaction – One Step Route to Synthesize Lanthanoid-iodide Formamidinates**. [Link]
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4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide reaction mechanisms
An In-depth Technical Guide on the Core Reaction Mechanisms of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the pursuit of novel molecular entities with enhanced performance, the strategic incorporation of fluorinated motifs has become an indispensable tool in chemical and pharmaceutical sciences. The unique electronic properties of fluorine profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly sought after. Among these, this compound stands out as a versatile building block. Its distinct structure, featuring a perfluorinated tail linked to a reactive carbon-iodine bond via a short alkyl spacer, provides a gateway to a rich variety of chemical transformations. This guide, authored from the perspective of a Senior Application Scientist, delves into the core reaction mechanisms of this reagent, synthesizing theoretical principles with field-proven insights to provide a comprehensive and practical resource for its application in advanced synthesis.
The Molecular Blueprint: Deconstructing the Basis of Reactivity
The utility of any reagent is fundamentally dictated by its structure. For this compound, the reactivity is centered on the interplay between its three key components:
-
The Perfluorohexyl Tail (C₆F₁₃-): This segment is the dominant electronic feature. The high electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect that propagates through the molecule. This effect polarizes the C-I bond and stabilizes radical and anionic intermediates on adjacent carbons.
-
The Ethylene Spacer (-CH₂CH₂-): This hydrocarbon linker provides a crucial buffer between the sterically bulky and electronically demanding perfluorohexyl group and the reactive center. It offers conformational flexibility and positions the iodine atom for accessible attack.
-
The Carbon-Iodine Bond: As the weakest covalent bond in the molecule, the C-I bond is the primary site of reaction. Its relatively low bond dissociation energy makes it an excellent precursor for radical generation, while its polarity allows it to undergo nucleophilic substitution and engage in organometallic transformations.
The Core Mechanistic Pathways
The synthetic applications of this compound are predominantly channeled through three mechanistic avenues: radical reactions, organometallic chemistry, and nucleophilic substitutions.
Radical Reactions: The Homolytic Cleavage Pathway
The facile homolysis of the C-I bond makes this compound an exceptional source of the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl radical. This pathway is the most common and versatile for incorporating the fluorinated chain.
ATRA reactions are a powerful method for the difunctionalization of alkenes.[1] The perfluoroalkyl radical, generated photochemically or through a redox catalyst, adds to an alkene to form a new carbon-centered radical.[2][3] This intermediate then abstracts an iodine atom from another molecule of the starting iodide to yield the product and propagate the radical chain.[3][4]
The causality behind using a photoredox catalyst, such as a Cu(I) complex, lies in its ability to generate the radical under mild conditions via an inner-sphere electron transfer mechanism, which is often more efficient for perfluoroalkyl iodides than traditional photocatalysts like Ru or Ir complexes.[1][2]
Caption: Generalized workflow for Atom Transfer Radical Addition (ATRA).
In polymer science, perfluoroalkyl iodides are highly effective chain transfer agents (CTAs) for a controlled radical polymerization technique known as Iodine Transfer Polymerization (ITP).[5] This method allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
The Self-Validating System: The control in ITP stems from the reversible cleavage of the C-I bond at the propagating polymer chain end. The equilibrium between dormant (Pₙ-I) and active (Pₙ•) species ensures that all chains grow at a similar rate. The choice of initiator (e.g., AIBN) is critical; its decomposition rate must be matched to the reaction temperature and monomer reactivity to maintain a low, steady concentration of radicals, preventing uncontrolled polymerization and termination events.
Table 1: Comparison of Common Radical Initiators for ITP
| Initiator | Typical Conditions | Expertise & Experience Insights | Trustworthiness (Control) |
| AIBN | Thermal, 60-80 °C | Predictable, first-order decomposition kinetics. Ideal for monomers like styrenes and acrylates. Not suitable for low-temperature polymerizations. | High |
| Na₂S₂O₄ | Aqueous, RT | Water-soluble initiator, excellent for emulsion or suspension polymerizations under mild conditions (sonication can accelerate).[5] | High |
| Photoredox Catalyst | Visible Light, RT | Allows for temporal control (reaction stops when light is off). Mechanism can be complex but offers exceptional mildness.[1][2] | Very High |
Organometallic Chemistry: The Oxidative Addition Pathway
The polar C-I bond can react with zero-valent metals to form highly useful organometallic reagents. This pathway essentially inverts the polarity of the adjacent carbon, turning it from an electrophilic to a highly nucleophilic center.
Reaction with magnesium or lithium metal yields the corresponding Grignard or organolithium reagent.[6] These reagents are powerful carbon nucleophiles used for forming new carbon-carbon bonds.
Experimental Protocol: Synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylmagnesium Iodide
-
Apparatus Preparation: A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is rigorously flame-dried under a stream of dry nitrogen to remove all traces of moisture.
-
Magnesium Activation (The Causality): Magnesium turnings (1.2 equivalents) are placed in the flask. Standard Grignard reactions with alkyl iodides are often self-initiating. However, the electron-withdrawing C₆F₁₃CH₂CH₂- group makes this iodide less reactive. Therefore, activation is crucial. Add a small crystal of iodine or 1-2 drops of 1,2-dibromoethane and gently warm until the iodine color disappears, indicating an activated metal surface. This step etches the passivating magnesium oxide layer, exposing fresh, reactive metal.
-
Initiation & Addition: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is added to the dropping funnel. A small portion is added to the magnesium. The reaction is initiated if a slight warming and bubbling are observed. The remaining iodide solution is then added dropwise at a rate sufficient to maintain a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, ready for subsequent reactions.
For reactions requiring softer nucleophiles, such as 1,4-conjugate additions to α,β-unsaturated ketones, the Grignard or organolithium reagent can be converted to a lithium di(nonafluoroheptyl)cuprate.[7] This is achieved by reacting two equivalents of the organolithium reagent with one equivalent of copper(I) iodide. The resulting cuprate is less basic and more selective than its parent organometallic precursors.[7]
Caption: Formation of key organometallic reagents.
Nucleophilic Substitution: The Heterolytic Cleavage Pathway
While less common than radical pathways, direct nucleophilic substitution of the iodide is a viable route for introducing heteroatoms. These reactions typically proceed via an Sₙ2 mechanism.
The carbon atom bonded to iodine is electrophilic due to the polarity of the C-I bond.[8] However, the bulky and electron-withdrawing fluoroalkyl chain can sterically hinder the backside attack required for an Sₙ2 reaction, making these reactions slower than for non-fluorinated alkyl iodides. For this reason, strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) are preferred to maximize reaction rates.
Authoritative Grounding: The success of these substitutions relies on the principle that the rate is dependent on both the substrate and the nucleophile.[8] The choice of a good leaving group (iodide is excellent) and a strong nucleophile (e.g., NaN₃, NaCN, RSNa) is paramount. Transformations like the Finkelstein reaction, where one halide is exchanged for another, are also possible and are governed by solubility and equilibrium principles.[9]
Conclusion
This compound is a powerful and versatile reagent whose reactivity is dominated by the strategic placement of a labile carbon-iodine bond adjacent to a heavily fluorinated chain. By understanding its core reaction mechanisms—radical addition, organometallic formation, and nucleophilic substitution—researchers can unlock its full potential. The choice of reaction conditions is not arbitrary; it is a deliberate decision based on mechanistic principles to channel the reagent's reactivity toward the desired outcome. Whether constructing well-defined fluoropolymers, creating complex molecules through C-C bond formation, or introducing heteroatoms, a firm grasp of these fundamental pathways is the key to innovation and success.
References
-
Title: Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst Source: ACS Publications URL: [Link]
-
Title: Syntheses with perfluoroalkyl iodides. A review Source: ResearchGate URL: [Link]
-
Title: Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ) Source: RSC Publishing URL: [Link]
-
Title: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions Source: PMC - NIH URL: [Link]
-
Title: Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study Source: NIH URL: [Link]
-
Title: Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]
-
Title: Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents Source: ResearchGate URL: [Link]
-
Title: Alkyl iodide synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: Nucleophilic introduction of fluorinated alkyl groups into aldehydes and ketones using the corresponding alkyl halide with samarium(II) iodide Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
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Title: Basic Organometallic Chemistry: Types of Reactions Source: Chem.libretexts.org (Content from an original source) URL: [Link]
-
Title: (PDF) Polymeric Iodophors: Preparation, Properties, and Biomedical Applications Source: ResearchGate URL: [Link]
-
Title: Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium Source: YouTube (Leah4sci) URL: [Link]
-
Title: Reactions and Mechanisms Source: Master Organic Chemistry URL: [Link]
-
Title: 20.4 Reaction with Organometallic Reagents Source: YouTube (Chad's Prep) URL: [Link]
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An In-depth Technical Guide to the Physical Properties of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry and materials science, fluorinated compounds hold a position of paramount importance. Their unique properties, imparted by the high electronegativity and small size of fluorine atoms, lead to novel applications in pharmaceuticals, agrochemicals, and advanced materials. Among these, 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide stands out as a critical building block. A precise understanding of its physical characteristics is not merely academic; it is a foundational requirement for its effective application in research and development. This guide provides a comprehensive examination of two key physical properties of this compound: its density and refractive index. We delve into the theoretical underpinnings of these properties, present validated experimental data, and provide detailed, field-proven protocols for their accurate measurement.
Molecular Structure and its Influence on Physical Properties
This compound, with the chemical formula C₇H₆F₉I, possesses a structure that intrinsically dictates its physical behavior. The molecule consists of a partially fluorinated heptyl chain terminated by an iodine atom. The substantial fluorine content significantly increases the molecule's molecular weight and electron density compared to its non-fluorinated hydrocarbon analogue. This high degree of fluorination is a primary determinant of its characteristic density and refractive index.
Caption: Molecular structure of this compound.
Core Physical Properties: A Quantitative Overview
The density and refractive index are fundamental physical constants that provide insight into the purity and composition of a substance. For this compound, these properties are well-documented and serve as critical parameters for quality control and reaction monitoring.
| Physical Property | Value | Conditions |
| Density | 1.828 g/mL | at 25 °C |
| Refractive Index | 1.381 | n20/D |
Table 1: Key Physical Properties of this compound.[1]
The high density is a direct consequence of the heavy fluorine and iodine atoms replacing lighter hydrogen atoms on the carbon backbone. The refractive index, a measure of how light propagates through the substance, is also influenced by the electron density of the constituent atoms.
Experimental Determination of Physical Properties
The accurate determination of density and refractive index requires robust and validated methodologies. The following sections detail the principles and step-by-step protocols for measuring these properties for liquid samples like this compound.
Density Determination via the Pycnometric Method
Principle: The pycnometric method is a highly precise technique for determining the density of a liquid. It relies on measuring the mass of a known and precise volume of the liquid.[2] A pycnometer, a glass flask with a specific, accurately known volume, is used for this purpose. By weighing the pycnometer empty, filled with a reference liquid of known density (typically deionized water), and finally filled with the sample liquid, the density of the sample can be calculated with high accuracy.
Experimental Protocol:
-
Preparation and Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone or ethanol) and dry it completely.
-
Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₀).
-
Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Thermostat the filled pycnometer to a specific temperature (e.g., 20°C or 25°C) in a water bath.
-
Once thermal equilibrium is reached, carefully dry the exterior of the pycnometer and weigh it. Record the mass (m₁).
-
The volume of the pycnometer (V) at that temperature can be calculated using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.
-
-
Measurement of the Sample:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, again ensuring no air bubbles are present and the stopper is correctly inserted.
-
Thermostat the pycnometer containing the sample to the same temperature used for calibration.
-
Dry the exterior and accurately weigh the filled pycnometer. Record the mass (m₂).
-
-
Calculation of Density:
-
The mass of the sample (m_sample) is m₂ - m₀.
-
The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₂ - m₀) / V.
-
Caption: Workflow for density determination using a pycnometer.
Refractive Index Measurement using an Abbe Refractometer
Principle: The Abbe refractometer is an optical instrument used to measure the refractive index of liquids.[3] It operates on the principle of total internal reflection. A thin film of the liquid sample is placed between two prisms. Light is passed through the sample, and the critical angle of total internal reflection is measured. This critical angle is directly related to the refractive index of the sample.[4] Modern Abbe refractometers are equipped with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism stage to ensure accurate and reproducible measurements.[3]
Experimental Protocol:
-
Instrument Calibration and Preparation:
-
Turn on the Abbe refractometer and allow it to warm up. If temperature control is available, set it to the desired temperature (e.g., 20°C).
-
Clean the surfaces of the illuminating and refracting prisms using a soft lens tissue and a suitable solvent (e.g., ethanol or isopropanol). Ensure the prisms are completely dry.[5]
-
Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[6]
-
-
Sample Application and Measurement:
-
Using a clean pipette, place a few drops of this compound onto the surface of the lower prism.[5]
-
Gently close the upper prism to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.
-
Look through the eyepiece. You should see a field of view that is partially light and partially dark.
-
Rotate the coarse adjustment knob until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
If a colored fringe is visible at the boundary, adjust the dispersion compensator until the boundary is a sharp, achromatic line.
-
Read the refractive index value from the instrument's scale or digital display.
-
-
Post-Measurement:
-
Clean the prisms thoroughly with a suitable solvent and a soft lens tissue to remove all traces of the sample.[5]
-
Caption: Step-by-step workflow for refractive index measurement.
Field-Proven Insights and Best Practices
-
Temperature Control is Critical: Both density and refractive index are highly dependent on temperature. For high-precision work, it is imperative to use a circulating water bath to maintain a constant and uniform temperature for both the instrument and the sample.[7]
-
Sample Purity: The presence of impurities can significantly alter the density and refractive index. Ensure that the sample of this compound is of high purity for accurate measurements.
-
Handling of Fluorinated Compounds: Due to their low surface tension, fluorinated liquids can be challenging to handle. Ensure a good seal in the pycnometer and be mindful of potential evaporation during measurement.
-
Instrument Calibration: Regular calibration of the analytical balance and refractometer against certified standards is crucial for maintaining the accuracy and traceability of the measurements.[6]
Conclusion
The physical properties of this compound, specifically its density and refractive index, are defining characteristics that are essential for its application in scientific research and industrial processes. The methodologies outlined in this guide provide a robust framework for the accurate and reproducible determination of these properties. By adhering to these protocols and best practices, researchers and drug development professionals can ensure the quality and consistency of their work, ultimately accelerating the pace of innovation.
References
-
University of Puget Sound. (2017, April 4). Abbe Refractometer -- Step by Step Instructions. Retrieved from [Link]
- Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Retrieved from vlab.amrita.edu/?sub=1&brch=281&sim=1521&cnt=2
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Studylib. (n.d.). Density Determination by Pycnometer: Lab Manual. Retrieved from [Link]
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EEWorld. (2014, February 10). Abbe refractometer operation steps and usage. Retrieved from [Link]
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Scribd. (n.d.). Lab Guide: Using Abbe-3L Refractometer. Retrieved from [Link]
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HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]
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University of Utah. (2008, February 24). Pycnometer - Chemical Engineering. Retrieved from [Link]
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RS Online. (n.d.). Operating manual ABBE refractometer KERN ORT 1RS Analogue Brix und nD. Retrieved from [Link]
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(n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved from [Link]
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(n.d.). 1 density determination by pycnometer. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]
-
RS Online. (n.d.). Operating manual ABBE refractometer KERN ORT 1RS Analogue Brix und nD. Retrieved from [Link]
-
(n.d.). Determination of Specific Gravity and Density. Retrieved from [Link]
-
Aczet. (n.d.). Digital ABBE Refractometers - CRM Series Operating manual. Retrieved from [Link]
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-
Scribd. (n.d.). Density Measurement Using Pycnometer. Retrieved from [Link]
-
Mettler Toledo. (n.d.). The Essential Guide for Measuring Refractive Index. Retrieved from [Link]
-
Drawell. (n.d.). Best Practices for Calibration and Standardization in Density Balances. Retrieved from [Link]
-
Manufacturing Chemist. (2012, August 7). Tips and tricks on correct usage of refractometers. Retrieved from [Link]
-
Hanna Instruments Blog. (n.d.). How to Accurately Measure Refractive Index. Retrieved from [Link]
-
(n.d.). Pycnometer - Chemical Engineering | University of Utah. Retrieved from [Link]
-
(n.d.). 1 density determination by pycnometer. Retrieved from [Link]
Sources
Navigating the Fluorinated Landscape: A Technical Guide to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide and Its Aliases
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of fluorinated compounds, precise identification and a thorough understanding of chemical properties are paramount for successful research and development. This guide provides a comprehensive overview of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. We will delve into its various nomenclatures, physicochemical properties, synthesis strategies, characteristic reactions, and applications, offering a consolidated resource for professionals in the field.
Unveiling the Identity: Alternate Names and Identifiers
Nomenclature in chemistry can be complex, with a single compound often known by several names. Clarity in communication and literature searches necessitates a familiarity with these alternatives. This compound is systematically named according to IUPAC rules, but is also commonly referred to by other synonyms in commercial and academic contexts.
The primary IUPAC name is 1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane . This name precisely describes the location of the nine fluorine atoms on the heptane chain and the position of the iodine atom.
Other commonly encountered synonyms include:
-
1H,1H,2H,2H,3H,3H-Perfluoroheptyl iodide : This name indicates the presence of a partially hydrogenated alkyl chain attached to a perfluorinated segment.
-
3-(Perfluorobutyl)propyl iodide : This synonym highlights the structure as a propyl iodide substituted with a perfluorobutyl group.
For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.
| Identifier | Value |
| Primary Name | This compound |
| IUPAC Name | 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane |
| CAS Number | 183547-74-2 |
| Molecular Formula | C7H6F9I |
| Molecular Weight | 388.01 g/mol |
A summary of key identifiers is provided in the table below for quick reference.
Physicochemical Characteristics: A Data-Driven Profile
The unique properties of this compound stem from the strong electronegativity of the fluorine atoms and the relatively weak carbon-iodine bond. These characteristics influence its reactivity and physical behavior.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.381 | |
| Flash Point | 76.7 °C (170.1 °F) |
These properties are crucial for handling, storage, and reaction setup. The high density is characteristic of highly fluorinated compounds. The refractive index can be used as a preliminary check for purity. The flash point indicates that while not highly flammable, it is a combustible liquid and appropriate precautions should be taken.
Synthesis Strategies: Crafting the Fluorinated Building Block
The synthesis of perfluoroalkyl iodides like this compound typically involves the introduction of the iodine atom onto a pre-fluorinated carbon chain. A common and scalable method involves the conversion of a corresponding alcohol.
A general and effective method for preparing 3-(perfluoroalkyl)-propyl iodides involves the reaction of the corresponding 3-perfluoroalkylpropanol with phosphorus(III) iodide, which can be generated in situ from red phosphorus and iodine.[1] This approach is advantageous for its high yield and purity of the final product and can be scaled up for larger quantities.[1]
Experimental Protocol: Synthesis of 3-(Perfluorobutyl)propyl Iodide
This protocol is adapted from a general procedure for the synthesis of 3-(perfluoroalkyl)propyl iodides.[1]
Materials:
-
3-(Perfluorobutyl)propanol
-
Red phosphorus
-
Iodine
-
Anhydrous ether
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(perfluorobutyl)propanol and red phosphorus under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add iodine crystals to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition of iodine is complete, continue to heat the reaction mixture at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with anhydrous ether and filter to remove the excess phosphorus and phosphorus byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bisulfite solution (to remove any unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield a colorless liquid.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The chemistry of this compound is largely dictated by the C-I bond. This bond is significantly weaker than C-H and C-F bonds, making it susceptible to homolytic cleavage to form a perfluoroalkyl radical. This reactivity is the cornerstone of its synthetic utility.
1. Radical Addition Reactions:
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals, which can then participate in a variety of addition reactions, particularly with alkenes and alkynes.[2][3] These reactions are typically initiated by heat, light (photolysis), or a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane.[3]
The general mechanism involves:
-
Initiation: Homolytic cleavage of the C-I bond to generate the perfluoroalkyl radical (C4F9(CH2)3•).
-
Propagation: The perfluoroalkyl radical adds to the unsaturated bond of an alkene or alkyne, forming a new carbon-centered radical. This new radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to yield the product and regenerate the perfluoroalkyl radical.
Sources
Methodological & Application
Using 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide for surface modification
Application Note & Protocol Guide
Topic: Surface Modification using 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide for Advanced Material Fabrication
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for creating low-energy, chemically inert surfaces. The unique properties of fluorinated coatings, such as hydrophobicity and oleophobicity, are invaluable in fields ranging from biomedical devices to microelectronics.[1][2][3] This guide details the underlying chemical principles, step-by-step protocols for the formation of self-assembled monolayers (SAMs), and robust methods for surface characterization. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Introduction: The Imperative of Fluorinated Surfaces
The precise engineering of surface properties is a cornerstone of modern materials science.[4][5] Among the various modification strategies, the creation of fluorinated surfaces offers unparalleled control over interfacial properties. The high electronegativity and low polarizability of fluorine atoms, when incorporated into alkyl chains, result in surfaces with exceptionally low free energy.[2] This manifests as high contact angles for both water and oils (hydrophobicity and oleophobicity), reduced friction, and enhanced chemical and biological inertness.[6][7]
Perfluoroalkyl iodides, such as this compound, are versatile precursors for generating these high-performance surfaces.[8][9] They serve as building blocks for creating densely packed, organized thin films, often through a process known as self-assembled monolayer (SAM) formation.[1][3] In this process, the molecule is designed with a specific headgroup that anchors to a substrate, a backbone (the alkyl chain), and a functional tail group (the perfluorinated segment) that dictates the final surface properties.[10] This guide will focus on leveraging the reactivity of the carbon-iodine bond to covalently attach the nonafluoroheptyl moiety to various substrates.
Compound Profile: this compound
A thorough understanding of the precursor's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 183547-74-2 | |
| Molecular Formula | C₇H₆F₉I | |
| Molecular Weight | 388.01 g/mol | |
| Appearance | Liquid | |
| Density | 1.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.381 | |
| Flash Point | 76.7 °C (170.1 °F) | |
| Synonyms | 1,1,1,2,2,3,3,4,4-Nonafluoro-7-iodoheptane, 3-(Perfluorobutyl)propyl iodide |
Safety Information: This compound is a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.
Mechanism of Surface Anchoring
The modification process relies on the cleavage of the terminal carbon-iodine (C-I) bond to form a reactive species that covalently bonds to the substrate surface. While several mechanisms can be employed, a common and effective method involves a radical-initiated reaction. Perfluoroalkyl iodides are well-known precursors for radical additions.[9] The C-I bond can be homolytically cleaved using thermal or photochemical initiation to generate a perfluoroalkyl radical. This highly reactive radical can then abstract a hydrogen atom from a hydroxyl-terminated surface (like on silicon oxide or glass) or add across a double bond on a functionalized surface, forming a stable covalent bond.
Caption: Overall experimental workflow for surface modification.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (< 90°) | Incomplete monolayer formation; Contaminated substrate; Degraded precursor. | Re-run with freshly prepared piranha solution; Ensure anhydrous solvents; Use fresh nonafluoroheptyl iodide. |
| High Variability in Contact Angles | Non-uniform monolayer; Incomplete cleaning; Particulate contamination. | Improve cleaning protocol; Filter modification solution; Ensure complete substrate immersion during reaction. |
| Significant Iodine (I 3d) Signal in XPS | Physisorbed precursor remains on the surface. | Increase duration and/or power of the post-reaction sonication wash step; Thoroughly rinse with fresh solvent. |
| Peeling or Delamination of Film | Poor covalent attachment; Substrate incompatibility. | Confirm surface activation (low contact angle before modification); Increase reaction time or temperature. |
References
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- Sigma-Aldrich. This compound.
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- Wikipedia. Perfluoroalkyl iodide.
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- MDPI. (2023).
- Smolecule. Exploring the Unique Applications and Benefits of Perfluoromethyl Iodide in Modern Chemistry.
- PMC. (2022).
- Britannica. (2023). Per- and polyfluoroalkyl substance (PFAS).
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Application Notes & Protocols: Leveraging 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Fluorous Synthesis
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a comprehensive guide to the principles and practices of utilizing 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide as a fluorous tagging reagent. Fluorous synthesis represents a powerful strategy to streamline the purification process in organic synthesis, effectively bridging the gap between traditional solution-phase chemistry and solid-phase separation techniques.[1][2][3] By rendering organic molecules soluble in fluorinated solvents, we can achieve remarkably clean separations from non-fluorinated reagents and byproducts using simple liquid-liquid or solid-phase extraction methods.[1] This guide moves beyond mere procedural lists, delving into the causality behind experimental choices to empower researchers to adapt and troubleshoot these protocols effectively. The methodologies described herein are designed to be self-validating, grounded in the well-established principles of fluorous chemistry.
Part 1: The Core Principles of Fluorous Synthesis
1.1. The Fluorous Tag: A fluorous tag is a perfluoroalkyl chain (e.g., the nonafluoroheptyl group) that is covalently attached to a molecule of interest.[3] This tag acts as an affinity handle, directing the molecule's solubility and retention behavior. This compound (C₃F₇(CH₂)₃I) is a "light" fluorous tagging reagent. The C₃F₇(CH₂)₃- portion provides the fluorous affinity, while the terminal iodide serves as a versatile reactive handle for attaching the tag to a wide range of substrates.[5][6]
1.2. Separation Techniques: The two primary methods for separating fluorous-tagged compounds are:
-
Fluorous Solid-Phase Extraction (F-SPE): This is the most common and convenient method. A crude reaction mixture is passed through a cartridge containing silica gel modified with a bonded fluorous phase (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[7][8] Non-fluorous compounds are washed through with a "fluorophobic" solvent, while the fluorous-tagged compound is retained and later eluted with a "fluorophilic" solvent.[7]
-
Fluorous Liquid-Liquid Extraction (F-LLE): This technique involves partitioning the reaction mixture between a standard organic solvent (like toluene or ethyl acetate) and a fluorous solvent (like perfluorohexane, FC-72). The fluorous-tagged molecules preferentially dissolve in the fluorous layer.[1]
The overall workflow is a powerful cycle of tagging a substrate, performing one or more synthetic transformations, and then using the fluorous tag to purify the final product before, if necessary, cleaving the tag.
Part 2: The Reagent in Focus: this compound
This specific reagent offers a moderate level of fluorophilicity. While tags with longer perfluoroalkyl chains (e.g., C₈F₁₇) provide stronger retention, the shorter C₃F₇-based tag can be advantageous.
Advantages:
-
Improved Solubility: Molecules with shorter fluorous tags often have better solubility in common organic solvents, which can be beneficial for reaction kinetics.[2]
-
Lower Molecular Weight Contribution: The tag adds less mass to the parent molecule, which can be important for atom economy and for compounds where a high fluorine content is not desired in the final product.
-
Versatile Reactivity: The primary iodide is a reactive electrophile, suitable for forming stable C-C, C-O, C-S, and C-N bonds via nucleophilic substitution reactions.
Considerations:
-
Weaker Retention: The shorter chain results in a less pronounced fluorous affinity. This necessitates careful optimization of F-SPE conditions (e.g., using less fluorophilic loading solvents) to prevent premature elution of the tagged compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₇H₆F₉I | Sigma-Aldrich[9][10] |
| Molecular Weight | 403.99 g/mol | Sigma-Aldrich[9][10] |
| Boiling Point | 85-86 °C / 20 mmHg | Sigma-Aldrich[9][10] |
| Density | 1.838 g/mL at 25 °C | Sigma-Aldrich[9][10] |
Part 3: Experimental Protocols
Protocol 1: Fluorous Tagging of a Phenol
This protocol details the attachment of the nonafluoroheptyl tag to a model phenol using a standard Williamson ether synthesis. The resulting fluorous-tagged ether is then purified by F-SPE.
Causality: The Williamson ether synthesis is chosen for its reliability and broad substrate scope. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, creating a nucleophilic phenoxide that readily displaces the iodide from the fluorous tag. Acetone is a good solvent choice as it is polar enough to dissolve the reagents but is considered "fluorophobic," simplifying the subsequent F-SPE loading step.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in dry acetone (0.2 M) in an oven-dried round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 12-18 hours).
-
Initial Work-up: Cool the reaction to room temperature. Filter the mixture to remove the solid K₂CO₃ and potassium iodide byproduct. Wash the solids with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude fluorous-tagged product.[11]
Protocol 2: Purification by Fluorous Solid-Phase Extraction (F-SPE)
This protocol describes the purification of the crude product from Protocol 1.
Causality: The F-SPE procedure leverages the principle of "like dissolves like." The fluorous tag on the desired product has a strong affinity for the fluorous stationary phase of the F-SPE cartridge.[12] A "fluorophobic" wash solvent (e.g., 80:20 MeOH/H₂O) is used to elute non-fluorous impurities, as these compounds have a much greater affinity for the mobile phase than the stationary phase.[7] The retained fluorous compound is then recovered by eluting with a more "fluorophilic" solvent (e.g., THF or pure MeOH), which can effectively compete for binding to the stationary phase.[7][8]
F-SPE Workflow Diagram
Caption: F-SPE workflow for purifying fluorous-tagged compounds.
Step-by-Step Methodology:
-
Cartridge Preparation: Pre-condition a fluorous silica gel cartridge (e.g., FluoroFlash®) with the fluorophilic elution solvent (e.g., 6 mL of THF), followed by the fluorophobic wash solvent (e.g., 6 mL of 80:20 MeOH/H₂O).[7] This ensures the stationary phase is properly solvated.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of a suitable loading solvent (e.g., DMF or DMSO, approx. 0.5 - 1.0 mL).[7] Load the solution onto the conditioned cartridge.
-
Fluorophobic Wash: Elute the cartridge with several column volumes of the fluorophobic wash solvent (e.g., 8-10 mL of 80:20 MeOH/H₂O). Collect this fraction. This fraction contains the non-fluorous impurities (e.g., any remaining starting material or non-fluorous byproducts).[7]
-
Fluorophilic Elution: Elute the cartridge with a fluorophilic solvent (e.g., 6-8 mL of THF or 100% MeOH) to recover the desired fluorous-tagged product.[12]
-
Analysis: Analyze both the wash and elution fractions by TLC or LC-MS to confirm the separation efficiency.
-
Isolation: Concentrate the elution fraction under reduced pressure to yield the purified fluorous-tagged product.
General F-SPE Solvent Selection
| Solvent Type | Purpose | Recommended Solvents | Increasing Fluorophilicity |
| Loading | Dissolve crude mixture for loading | DMF, DMSO, MeCN | Low |
| Fluorophobic Wash | Elute non-fluorous compounds | H₂O < 80:20 MeOH/H₂O < 60:40 MeCN/H₂O | Low to Medium |
| Fluorophilic Elution | Elute retained fluorous compounds | MeOH < THF < Perfluorinated Solvents (e.g., FC-72) | High |
Note: The choice of wash solvent is critical. For tags with lower fluorine content like the nonafluoroheptyl group, a more fluorophobic wash (e.g., higher water content) may be required to ensure retention.[7]
Part 4: Visualization of the Core Fluorous Synthesis Strategy
This diagram illustrates the complete cycle from a generic starting material to a purified product using the fluorous tagging strategy.
Fluorous Synthesis Cycle Diagram
Caption: The cycle of fluorous tagging, synthesis, and purification.
References
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Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health Public Access. Available at: [Link]
-
Curran, D. P. (2008). Fluorous Techniques for the Synthesis and Separation of Organic Molecules. ResearchGate. Available at: [Link]
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Studer, A., Hadida, S., Ferritto, R., Kim, S. Y., Jeger, P., Wipf, P., & Curran, D. P. (1997). Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis. Science. Available at: [Link]
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Gervasutti, C. (2012). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. Available at: [Link]
-
Zhang, W. (2006). Fluorous Synthesis of Heterocyclic Systems. National Institutes of Health Public Access. Available at: [Link]
-
Curran, D. P. (2002). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. ResearchGate. Available at: [Link]
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Zhang, W. (2005). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. National Institutes of Health Public Access. Available at: [Link]
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Wang, Y., et al. (2016). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. Available at: [Link]
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Zhang, W. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. Available at: [Link]
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Curran, D. P. (2001). A bird's eye view of fluorous reaction and separation techniques. Société Chimique de France. Available at: [Link]
-
Zhang, W., & Chen, C. H. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. National Institutes of Health Public Access. Available at: [Link]
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Wikipedia. (n.d.). Fluorous chemistry. Wikipedia. Available at: [Link]
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Wang, Y., et al. (2016). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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Punniyamurthy, T. (2021). 7.2: Reactions in Fluorous Solvents. Chemistry LibreTexts. Available at: [Link]
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Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
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Beier, P., et al. (2008). Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Perfluoroalkyl iodide. Wikipedia. Available at: [Link]
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Bunnett, J. F., & Creary, X. (1975). Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. The Journal of Organic Chemistry. Available at: [Link]
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Junk, P. C., et al. (2011). Direct Reaction – One Step Route to Synthesize Lanthanoid-iodide Formamidinates. ResearchOnline@JCU. Available at: [Link]
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Wang, X., et al. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. Available at: [Link]
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Li, J., et al. (2021). Effect of different synthesis methodologies on the adsorption of iodine. National Institutes of Health Public Access. Available at: [Link]
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Application Notes and Protocols: Derivatization of Biomolecules with 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of biomolecules using 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. This fluorous tagging strategy offers significant advantages in the separation and analysis of small molecules, peptides, and other biomolecules.[1] The protocols detailed herein are designed to be robust and reproducible, providing a foundation for a wide range of applications, from targeted quantification to functional studies. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical parameters for successful derivatization and analysis.
Introduction: The Power of Fluorous Tagging
In the realm of life sciences and drug discovery, the ability to isolate, identify, and quantify specific biomolecules within complex biological matrices is paramount. Chemical derivatization serves as a powerful tool to enhance the analytical properties of target molecules, improving their detectability and chromatographic behavior. Fluorous chemistry, a technique that utilizes highly fluorinated compounds, has emerged as a valuable strategy for "phase-tagging," simplifying the purification of tagged molecules from complex mixtures.[1][2]
The core principle of fluorous tagging lies in the unique properties of perfluoroalkyl groups, which render molecules bearing these tags highly soluble in fluorinated solvents and readily separable from non-fluorinated counterparts using fluorous solid-phase extraction (F-SPE).[2] this compound is a versatile reagent for introducing a fluorous tag onto various biomolecules. The presence of the reactive iodide group allows for its covalent attachment to specific functional groups within these molecules.
Advantages of using this compound:
-
Enhanced Sensitivity: The incorporation of multiple fluorine atoms can significantly enhance the signal in certain analytical techniques, such as ¹⁹F NMR and mass spectrometry.[3]
-
Simplified Purification: Fluorous-tagged molecules can be efficiently separated from unreacted starting materials and other components of a complex mixture using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1][2]
-
Improved Chromatographic Properties: Derivatization can alter the polarity and volatility of biomolecules, leading to better separation and peak shape in techniques like gas chromatography (GC) and liquid chromatography (LC).
-
Versatility: The reactivity of the iodide allows for the labeling of a range of functional groups commonly found in biomolecules.
This guide will focus on providing detailed protocols for the derivatization of two key classes of biomolecules: amino acids/peptides and thiol-containing molecules.
Chemical Principles of Derivatization
The primary mechanism for the derivatization of biomolecules with this compound involves nucleophilic substitution, where a nucleophilic functional group on the biomolecule displaces the iodide ion.
Figure 1: General workflow for biomolecule derivatization.
Common nucleophilic functional groups in biomolecules that can react with alkyl iodides include:
-
Thiols (-SH): Found in the amino acid cysteine, thiols are excellent nucleophiles and react readily with alkyl iodides to form stable thioether bonds.
-
Amines (-NH2): The primary and secondary amines found in amino acids, peptides, and proteins can also be alkylated, though the reaction may require more forcing conditions compared to thiols.[4]
-
Carboxylates (-COO⁻): While less nucleophilic than thiols or amines, carboxylate groups can be derivatized under appropriate conditions, often involving activation of the carboxyl group or the use of a catalyst.
The choice of reaction conditions, including solvent, temperature, and pH, is critical for achieving efficient and specific derivatization. These parameters will be discussed in detail in the specific protocols below.
Derivatization of Amino Acids and Peptides
The derivatization of amino acids and peptides is crucial for their analysis by various chromatographic and mass spectrometric techniques.[5][6][7] Fluorous tagging can aid in their detection and quantification, particularly in complex samples like protein hydrolysates or biological fluids.
Target Functional Groups
The primary targets for derivatization on amino acids and peptides are the α-amino group and the side-chain functional groups of certain amino acids, such as the thiol group of cysteine and the amino group of lysine.
Protocol: Derivatization of Amino Acids/Peptides via Thiol Alkylation (Cysteine Residues)
This protocol is specifically designed for the derivatization of cysteine residues in peptides or proteins.
Materials:
-
This compound
-
Peptide/Protein sample containing cysteine residues
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM EDTA
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol
-
Organic Solvent: Acetonitrile (ACN)
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge
-
F-SPE Loading Solvent: Water/Acetonitrile (95:5)
-
F-SPE Wash Solvent: Water/Acetonitrile (50:50)
-
F-SPE Elution Solvent: Acetonitrile or Methanol
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the sample contains disulfide bonds, add a 10-fold molar excess of DTT or TCEP and incubate at 37°C for 1 hour to reduce them to free thiols.
-
Derivatization Reaction: Add a 20 to 50-fold molar excess of this compound (dissolved in a minimal amount of ACN) to the reaction mixture. Incubate the reaction at room temperature for 2 hours in the dark.
-
Quenching: Add a 100-fold molar excess of 2-mercaptoethanol to quench any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification by F-SPE:
-
Condition the F-SPE cartridge with the Elution Solvent, followed by the Wash Solvent, and finally the Loading Solvent.
-
Dilute the reaction mixture with the Loading Solvent and load it onto the conditioned F-SPE cartridge.
-
Wash the cartridge with the Wash Solvent to remove unreacted reagents and non-fluorinated components.
-
Elute the fluorous-tagged peptide/protein with the Elution Solvent.
-
-
Analysis: The purified, derivatized sample is now ready for analysis by techniques such as LC-MS or MALDI-TOF MS.
Figure 2: Workflow for derivatizing cysteine residues.
Expected Results and Data Interpretation
Successful derivatization will result in a mass shift in the mass spectrum of the peptide or protein corresponding to the addition of the nonafluoroheptyl group (C₇H₄F₉, molecular weight ≈ 263.05 Da). The efficiency of the derivatization can be assessed by comparing the peak intensities of the derivatized and underivatized species.
| Parameter | Typical Value |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Molar Excess of Reagent | 20-50 fold |
| Derivatization Efficiency | > 90% |
| Mass Shift (Monoisotopic) | +263.03 Da |
Table 1: Typical parameters and expected outcomes for cysteine derivatization.
Application in Mass Spectrometry
The introduction of the highly fluorinated tag can be particularly advantageous for mass spectrometry-based analyses.[8]
-
Mass Calibration: While not a direct application of the derivatized biomolecule itself, the predictable fragmentation of perfluoroalkyl chains can be useful in generating reference ions for mass calibration in high-resolution mass spectrometers.[9][10][11]
-
Signal Enhancement: In certain ionization techniques, the electron-withdrawing nature of the fluorine atoms can enhance the ionization efficiency of the tagged molecule, leading to improved sensitivity.
-
Fragment Ion Analysis: The fluorous tag can introduce unique fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, which can aid in structural elucidation.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Derivatization Efficiency | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. |
| Insufficient molar excess of the derivatization reagent. | Increase the molar excess of this compound. | |
| pH of the reaction buffer is not optimal. | Optimize the pH of the reaction buffer (typically between 7.5 and 8.5 for thiol alkylation). | |
| Non-specific Labeling | Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). | Reduce the reaction temperature and/or time. |
| Presence of other highly reactive nucleophiles. | Consider using a more specific derivatization reagent or protecting other functional groups. | |
| Poor Recovery from F-SPE | Incomplete elution of the fluorous-tagged molecule. | Use a stronger elution solvent (e.g., a higher percentage of organic solvent). |
| The tagged molecule is not sufficiently "fluorous" to be retained on the cartridge. | This is less likely with the C₇F₉ tag, but for smaller fluorous tags, consider using a less polar wash solvent. |
Table 2: Troubleshooting guide for derivatization and purification.
Conclusion
The derivatization of biomolecules with this compound is a powerful technique that facilitates their analysis and purification. The protocols provided in this guide offer a solid foundation for researchers to implement this fluorous tagging strategy in their own workflows. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, scientists can leverage the unique advantages of fluorous chemistry to advance their research in areas ranging from proteomics to drug discovery.
References
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development, 7(6), 784-797. [Link]
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Direct Site Selective 19F- and 18F-labelling of Peptides and Proteins Towards "Zero Size - Zero Background" Bioimaging. (n.d.). UK Research and Innovation. [Link]
-
Zhang, W. (2004). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. PMC - NIH. [Link]
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. (2006). ResearchGate. [Link]
-
Fluorinated peptide biomaterials. (2018). PMC - NIH. [Link]
-
Peptide fluorescent labeling. (n.d.). SB-PEPTIDE. [Link]
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Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters. [Link]
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Functional groups in (bio)chemistry. (n.d.). Interchim. [Link]
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In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2021). MDPI. [Link]
-
Lee, B. H., et al. (2014). An iodide-adduct high-resolution time-of-flight chemical-ionization mass spectrometer: application to atmospheric inorganic and organic compounds. Atmospheric Measurement Techniques, 7(6), 1881-1901. [Link]
-
b-17 amino acid analysis – hplc (pre column derivatization – opa). (2006). ResearchGate. [Link]
-
Late-stage labeling of diverse peptides and proteins with iodine-125. (2021). PMC - NIH. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2021). PMC - NIH. [Link]
-
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. (n.d.). PubChem. [Link]
-
Mass Calibration Options for Accurate Electrospray Ionization Mass Spectrometry. (2017). ResearchGate. [Link]
-
Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). (n.d.). Shimadzu. [Link]
-
Synthesis and application of reactive BODIPY dyes. (2010). ResearchGate. [Link]
-
Reaction of N-alkylisatins with 4-(2,3,4,6-tetra-O-acetyl-𝛽-D-glucopyranosyl)thiosemicarbazide. (2013). ResearchGate. [Link]
-
How to calibrate MS over an extended high mass range using sodium iodide (NaI) or similar salts in MassLynx for SYNAPT G2 and Xevo G2 and later. (n.d.). Waters. [Link]
-
Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. (2013). ResearchGate. [Link]
-
Adaptation and Operation of a Quadrupole/Time-of-Flight Tandem Mass Spectrometer for High Mass Ion/Ion Reaction Studies. (2011). PMC - NIH. [Link]
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- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide as a Chain Transfer Agent in Controlled Radical Polymerization
Introduction: The Strategic Role of Fluorinated Chain Transfer Agents in Polymer Synthesis
In the pursuit of advanced polymeric materials with precisely engineered properties, controlled radical polymerization (CRP) techniques have become indispensable tools for researchers and drug development professionals. Among these, iodine-transfer polymerization (ITP) stands out for its simplicity, cost-effectiveness, and metal-free nature.[1] The efficacy of ITP is critically dependent on the choice of the chain transfer agent (CTA), which governs the reversibility of the polymerization process and, consequently, the architecture of the final polymer.
This guide focuses on 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide , a partially fluorinated alkyl iodide, and its application as a highly efficient CTA in ITP. The presence of the perfluorobutyl moiety (C4F9) at the terminus of the heptyl chain imparts unique characteristics to this agent and the resulting polymers. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-I bond, making it an excellent mediator for the polymerization of a wide range of vinyl monomers.[2] Polymers end-capped with this fluorinated segment exhibit enhanced thermal stability, chemical resistance, and unique surface properties, such as hydrophobicity and oleophobicity, which are highly desirable in advanced materials and biomedical applications.
This document provides a comprehensive overview of the mechanistic underpinnings of ITP using this compound, detailed experimental protocols for its use, and insights into the characterization of the resulting fluorinated polymers.
Mechanism of Action: Degenerative Chain Transfer in Iodine-Transfer Polymerization
Iodine-transfer polymerization operates via a degenerative chain transfer mechanism.[1][2] The process is initiated by a conventional radical initiator, which generates propagating polymer chains. The key to the controlled nature of ITP lies in the rapid and reversible transfer of the iodine atom from the CTA (this compound) to the growing polymer radical. This establishes a dynamic equilibrium between active (propagating) and dormant (iodide-capped) polymer chains.
The dormant species are present in a much higher concentration than the active propagating radicals at any given time. This ensures that all polymer chains are initiated and grow at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution (low polydispersity index, PDI).
Figure 1: Mechanism of Iodine-Transfer Polymerization.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the use of this compound in the polymerization of common vinyl monomers. It is crucial to note that optimal conditions may vary depending on the specific monomer and desired polymer characteristics.
Protocol 1: Solution Polymerization of Styrene
This protocol details the synthesis of polystyrene with a predictable molecular weight and narrow polydispersity.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
This compound (CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (solvent)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add styrene (e.g., 5.0 g, 48 mmol), this compound (e.g., 0.20 g, 0.48 mmol for a target degree of polymerization of 100), and AIBN (e.g., 0.016 g, 0.096 mmol).
-
Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Precipitation: Cool the reaction to room temperature and expose the mixture to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC). Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.
Figure 2: General Experimental Workflow for ITP.
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol is adapted for water-borne systems, which are often preferred for their environmental benefits.
Materials:
-
Methyl methacrylate (MMA) (freshly distilled)
-
This compound (CTA)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Deionized water
-
Three-neck round-bottom flask with a condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve SDS (e.g., 0.2 g) in deionized water (e.g., 100 mL) and purge with nitrogen for 30 minutes.
-
Organic Phase Preparation: In a separate vessel, mix MMA (e.g., 10.0 g, 100 mmol) and this compound (e.g., 0.42 g, 1.0 mmol for a target DP of 100).
-
Emulsification: Add the organic phase to the aqueous phase under vigorous stirring to form a stable emulsion.
-
Initiation: Heat the emulsion to 60 °C. Add a solution of KPS (e.g., 0.05 g in 5 mL of deionized water) to initiate the polymerization.
-
Polymerization: Maintain the reaction at 60 °C under a nitrogen atmosphere for the desired time (e.g., 4-12 hours).
-
Work-up: Cool the reaction to room temperature. The resulting polymer latex can be used as is or the polymer can be isolated by precipitation in an appropriate non-solvent (e.g., methanol or by adding a salt solution to break the emulsion).
-
Purification and Characterization: Purify the isolated polymer as described in Protocol 1 and characterize it accordingly.
Data Presentation: Expected Outcomes
The use of this compound as a CTA is expected to yield polymers with controlled molecular weights and low polydispersity. The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:
Mn,th = ([Monomer] / [CTA]) * MW_monomer + MW_CTA
where:
-
[Monomer] and [CTA] are the initial molar concentrations of the monomer and chain transfer agent, respectively.
-
MW_monomer and MW_CTA are the molecular weights of the monomer and CTA.
The following table provides representative data for the polymerization of styrene using a similar perfluoroalkyl iodide as a CTA, illustrating the expected trends.
| Entry | [Styrene]/[CTA] | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50 | 6 | 45 | 4,800 | 1.18 |
| 2 | 50 | 12 | 85 | 9,200 | 1.15 |
| 3 | 100 | 6 | 42 | 8,500 | 1.22 |
| 4 | 100 | 12 | 82 | 17,500 | 1.19 |
Data is illustrative and based on typical results for ITP of styrene with perfluoroalkyl iodides.[2]
Applications in Research and Drug Development
The unique properties of polymers synthesized using this compound open up a wide range of applications:
-
Drug Delivery: The amphiphilic nature of block copolymers prepared using this CTA can lead to the formation of micelles or vesicles for the encapsulation and controlled release of hydrophobic drugs.[3]
-
Biomedical Coatings: The low surface energy and biocompatibility of fluorinated surfaces make these polymers ideal for coating medical devices to reduce biofouling.
-
Advanced Materials: The thermal and chemical resistance imparted by the fluoroalkyl end-group is beneficial for creating high-performance materials for demanding applications.
-
Sensors and Diagnostics: The distinct ¹⁹F NMR signal of the nonafluoroheptyl group can be utilized for imaging and tracking purposes in certain applications.
Conclusion
This compound is a versatile and effective chain transfer agent for iodine-transfer polymerization. Its use enables the synthesis of well-defined polymers with fluorinated end-groups, which possess a unique combination of properties valuable for a multitude of applications in research, materials science, and drug development. The protocols and information provided herein serve as a robust foundation for researchers to explore the potential of this powerful tool in their own work.
References
- Ameduri, B. (2020).
- Ceretta, F., Zaggia, A., Conte, L., & Ameduri, B. (2013). Conventional radical polymerization and iodine-transfer polymerization of 4′-nonafluorobutyl styrene: Surface and thermal characterizations of the resulting poly(fluorostyrene)s. Journal of Polymer Science Part A: Polymer Chemistry, 51(15), 3202-3212.
- Kumru, B. (2022). Emerging Concepts in Iodine Transfer Polymerization. Macromolecular Chemistry and Physics, 223(22), 2200225.
- Tonnar, J., & Lacroix-Desmazes, P. (2016). Controlled radical polymerization of styrene by iodine transfer polymerization (ITP)
- Cope, H. A., et al. (2024). Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity. White Rose Research Online.
- U.S. Patent No. 11,390,703 B2. (2022).
- Kaiho, T. (2017). Iodine Made Simple. Taylor & Francis.
- European Patent No. 0489370. Block copolymers of α-olefins and (meth)
- U.S. Patent No. 3,983,187.
- Anastasaki, A., et al. (2023). Cu(0)
- Tonnar, J., & Lacroix-Desmazes, P. (2016). Controlled radical polymerization of styrene by iodine transfer polymerization (ITP)
- Ebnesajjad, S. (2013).
- Lee, D., et al. (2021). A facile synthesis of iodine-functionalized hypercrosslinked polymers. RSC Publishing.
- Li, Y., et al. (2024).
- Anastasaki, A., et al. (2023). Cu(0)
Sources
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- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Creating Hydrophobic Coatings with 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Introduction: The Imperative of Hydrophobic Surfaces in Advanced Applications
In the realm of materials science, the ability to control surface properties is paramount. Hydrophobic surfaces, characterized by their water-repellent nature, are of immense interest across a spectrum of industries, from biomedical devices and microelectronics to self-cleaning coatings and corrosion prevention.[1][2] The creation of these surfaces often relies on the strategic application of molecules that possess low surface energy. Among these, perfluorinated compounds stand out for their exceptional ability to repel water and oils. This guide provides a comprehensive overview and detailed protocols for the utilization of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide as a precursor for generating robust and highly hydrophobic coatings on various substrates.
The core principle behind the hydrophobicity imparted by this compound lies in the unique properties of its perfluoroalkyl chain. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, leading to very weak van der Waals interactions with water molecules. This, coupled with the low polarizability of the C-F bond, results in a surface with minimal affinity for water, causing droplets to bead up and roll off easily. This "lotus effect" is a hallmark of superhydrophobic surfaces.[1]
This document is intended for researchers, scientists, and drug development professionals seeking to create and characterize hydrophobic surfaces. We will delve into the chemical principles, provide step-by-step protocols for surface preparation and coating application, and detail methods for characterizing the resulting hydrophobic properties and assessing their durability.
Chemical Principles: From Perfluoroalkyl Iodide to a Functional Coating
This compound in its native form is not ideal for direct, stable attachment to most surfaces. The carbon-iodine bond, while reactive, does not readily form robust, covalent linkages with common substrate materials like glass, silicon, or gold. Therefore, a critical step involves the chemical modification of the iodide to a functional group that can form a stable self-assembled monolayer (SAM). The two most common and effective anchoring groups for this purpose are thiols (for noble metal surfaces like gold) and silanes (for hydroxyl-rich surfaces like silicon dioxide, glass, and aluminum).
Conversion of this compound to a Thiol or Silane
The versatility of this compound as a precursor stems from its ability to be converted into more reactive species suitable for surface modification. The following sections outline the synthetic pathways to convert the iodide into a thiol or a silane.
Caption: Chemical conversion pathways for this compound.
Experimental Protocols
PART 1: Synthesis of Functionalized Nonafluoroheptyl Derivatives
Protocol 1.1: Synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylthiol
This protocol describes the conversion of the iodide to a thiol via a thioacetate intermediate, a robust and high-yielding method.[3]
Materials:
-
This compound
-
Potassium thioacetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and potassium thioacetate (1.2 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude thioacetate.
-
To the crude thioacetate, add a solution of concentrated HCl in methanol (e.g., 1 M).
-
Stir the mixture at room temperature for 12-16 hours to effect deacetylation.
-
Remove the solvent under reduced pressure. The resulting residue is the 4,4,5,5,6,6,7,7,7-Nonafluoroheptylthiol. Further purification can be achieved by distillation or chromatography if necessary.
Protocol 1.2: Synthesis of a Nonafluoroheptyl Silane Derivative (Illustrative Example)
This protocol outlines a general strategy for converting the iodide to a trichlorosilane, a common precursor for forming silane-based SAMs. This can be achieved through a Grignard reaction followed by reaction with a silicon tetrachloride.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Silicon tetrachloride (SiCl₄)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Activate magnesium turnings (1.5 equivalents) in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Add anhydrous diethyl ether or THF and a small crystal of iodine to initiate the Grignard reaction.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the magnesium suspension. The reaction may require gentle heating to initiate. Maintain a gentle reflux until the magnesium is consumed.
-
In a separate Schlenk flask, cool a solution of excess silicon tetrachloride (e.g., 5 equivalents) in anhydrous solvent to -78 °C.
-
Slowly transfer the prepared Grignard reagent to the cold SiCl₄ solution via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The reaction mixture can be filtered to remove magnesium salts, and the solvent and excess SiCl₄ removed by distillation. The resulting product, 4,4,5,5,6,6,7,7,7-Nonafluoroheptyltrichlorosilane, should be handled under anhydrous conditions.
PART 2: Substrate Preparation
The quality of the hydrophobic coating is critically dependent on the cleanliness of the substrate. The following protocols are for common research substrates.
Protocol 2.1: Cleaning of Silicon and Glass Substrates
-
Cut the silicon wafers or glass slides to the desired dimensions.
-
Sonicate the substrates in a solution of laboratory detergent (e.g., 2% Hellmanex) for 15 minutes.[4]
-
Rinse thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.[4]
-
Rinse with deionized water.
-
Sonicate in absolute ethanol for 15 minutes.[4]
-
Rinse copiously with deionized water.[4]
-
Dry the substrates under a stream of high-purity nitrogen.
-
For silicon wafers, a final step of oxygen plasma or UV-ozone treatment for 5-15 minutes is recommended to generate a fresh, hydrophilic oxide layer with a high density of hydroxyl groups.[4]
Protocol 2.2: Cleaning of Gold-Coated Substrates
-
For thick gold layers (>50 nm), immerse the substrate in freshly prepared piranha solution (a 3:1 to 4:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. The formation of bubbles on the surface indicates the cleaning process is active.[4]
-
For thinner gold layers, a safer alternative is to use a UV-ozone cleaner for 15-20 minutes.[4]
-
Rinse the substrates thoroughly with absolute ethanol.[4]
-
Dry with a stream of high-purity nitrogen.[4]
PART 3: Deposition of the Hydrophobic Coating
The following protocols describe the formation of self-assembled monolayers from the functionalized nonafluoroheptyl derivatives.
Protocol 3.1: SAM Deposition of Nonafluoroheptylthiol on Gold
-
Prepare a 1-10 mM solution of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylthiol in absolute ethanol.
-
Immediately after cleaning, immerse the gold-coated substrates in the thiol solution. Ensure the entire surface is covered.
-
To obtain a highly ordered monolayer, the immersion should be carried out in a sealed container under a nitrogen atmosphere to minimize oxidation.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to better-packed monolayers.
-
After immersion, remove the substrates and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the coated substrates with a stream of high-purity nitrogen.
Protocol 3.2: SAM Deposition of Nonafluoroheptylsilane on Silicon/Glass
-
This procedure should be performed in a low-humidity environment to prevent premature hydrolysis and polymerization of the silane in solution.
-
Prepare a 1% (v/v) solution of the 4,4,5,5,6,6,7,7,7-Nonafluoroheptylsilane derivative in an anhydrous solvent such as toluene or hexane.
-
Immerse the freshly cleaned and hydroxylated silicon or glass substrates in the silane solution.
-
Allow the deposition to proceed for 1-2 hours at room temperature.
-
Remove the substrates and rinse with the anhydrous solvent to remove excess silane.
-
Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent bond formation with the surface and cross-linking within the monolayer.
-
After curing, sonicate the substrates briefly in the solvent to remove any loosely bound material.
-
Dry the final coated substrates with a stream of nitrogen.
Caption: General experimental workflow for creating hydrophobic coatings.
Characterization of Hydrophobic Coatings
The primary method for quantifying the hydrophobicity of a surface is through contact angle measurements.
Protocol 4.1: Static Contact Angle Measurement
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Software is then used to measure the angle between the tangent of the droplet and the substrate surface. A contact angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies a superhydrophobic surface.
Protocol 4.2: Contact Angle Hysteresis Contact angle hysteresis, the difference between the advancing and receding contact angles, provides information about the surface homogeneity and the "stickiness" of the droplet.
-
Dispense a droplet onto the surface.
-
Slowly add more water to the droplet, causing the contact line to advance. The advancing contact angle is measured just before the contact line moves.
-
Slowly withdraw water from the droplet, causing the contact line to recede. The receding contact angle is measured just before the contact line moves.
-
The difference between the advancing and receding angles is the contact angle hysteresis. Low hysteresis is desirable for self-cleaning surfaces.
| Coating Parameter | Expected Outcome | Significance |
| Static Contact Angle | > 110° | High hydrophobicity |
| Contact Angle Hysteresis | < 10° | Low droplet adhesion, good for self-cleaning |
| Surface Roughness (AFM) | Dependent on substrate, but monolayer should be uniform | Characterizes the topography of the coating |
| Chemical Composition (XPS) | Presence of F, C, and Si or S signals | Confirms the presence of the fluorinated monolayer |
Stability and Durability Testing
The long-term performance of a hydrophobic coating is crucial for its practical application. The following are common methods to assess stability.
Protocol 5.1: Abrasion Resistance
-
A common method is the sandpaper abrasion test. A weight is placed on the coated surface, which is then moved across a defined grit of sandpaper for a set number of cycles.
-
The contact angle is measured after a certain number of abrasion cycles to determine the loss of hydrophobicity.[1]
Protocol 5.2: Chemical Stability
-
Immerse the coated substrates in solutions of varying pH (e.g., acidic and basic solutions) for extended periods.[1]
-
Periodically remove the samples, rinse with deionized water, dry, and measure the contact angle to assess the coating's resistance to chemical attack.[1]
Protocol 5.3: Thermal Stability
-
Anneal the coated substrates at various temperatures for a fixed duration.
-
After cooling to room temperature, measure the contact angle to determine the temperature at which the hydrophobic properties begin to degrade.
Conclusion
This compound is a versatile precursor for the creation of highly hydrophobic surfaces. Through straightforward chemical modifications to introduce thiol or silane functional groups, it is possible to form robust, self-assembled monolayers on a variety of substrates. The protocols outlined in this guide provide a comprehensive framework for the synthesis, deposition, characterization, and stability testing of these advanced coatings. The resulting hydrophobic surfaces have significant potential in a wide range of scientific and industrial applications where control of surface wettability is critical.
References
-
AFM4NanoMedBio. (2013, November 29). Cleaning silicon and gold-coated substrates for SPM measurements. Retrieved from [Link]
-
Durability and corrosion behaviors of superhydrophobic amorphous coatings: a contrastive investigation. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of terminally perfluorinated long-chain alkanethiols, sulfides and disulfides from the corresponding halides. (2000). ResearchGate. Retrieved from [Link]
-
Stability analysis methods of superhydrophobic coating on various substrate. (2023). AIP Publishing. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Synthetic Chemistry
Introduction: The Strategic Role of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1][2] The introduction of fluorinated moieties can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity, thereby transforming a lead compound's pharmacokinetic profile.[3]
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide (CAS No. 183547-74-2) has emerged as a highly versatile and valuable building block for this purpose. Its unique structure, featuring a C₄F₉ perfluorobutyl "tail" connected to a propyl iodide "head," provides a synthetically accessible handle for introducing a heavily fluorinated fragment. The reactivity of this compound is dominated by the carbon-iodine bond, which can be readily cleaved under radical conditions, making it an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of the experimental setups and protocols for key reactions involving this compound, designed for researchers in organic synthesis and medicinal chemistry. We will delve into the causality behind experimental choices, ensuring each protocol is a robust, self-validating system.
Section 1: Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties and hazards is fundamental to safe and successful experimentation.
Physicochemical Data
The distinct properties of this compound are summarized below. Its high density is characteristic of polyfluorinated compounds.
| Property | Value | Source |
| CAS Number | 183547-74-2 | |
| Molecular Formula | C₇H₆F₉I | |
| Molecular Weight | 388.01 g/mol | |
| Density | 1.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.381 | |
| Flash Point | 76.7 °C (170.1 °F) | |
| Appearance | Combustible liquid |
Safety & Handling Protocol
This compound is classified as an irritant and requires careful handling to minimize exposure.[4]
| Hazard Category | GHS Classification & Precautionary Statements |
| Signal Word | Warning |
| Hazard Codes | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Eyeshields or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), Type ABEK (EN14387) respirator filter if handling outside of a fume hood.[4] |
| Handling | All manipulations should be performed in a well-ventilated chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] |
| Storage | Store in a tightly sealed container in a cool, dry place. Store locked up.[6][7] Keep away from strong oxidizing agents.[5] |
| Spill & Disposal | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4] Dispose of contents in accordance with local, state, and federal regulations. |
Section 2: Core Application Protocols
The utility of this compound is best demonstrated through its application in key synthetic transformations. The following protocols provide detailed, step-by-step methodologies.
Protocol 2.1: Initiator-Free, Light-Induced Radical Addition to Alkenes
Principle & Mechanism: This protocol leverages the inherent photosensitivity of the C-I bond, which can undergo homolytic cleavage upon irradiation with UV light to form the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl radical. This highly reactive intermediate readily adds across the double bond of an alkene substrate. The resulting radical intermediate then abstracts the iodine atom from another molecule of the starting iodide, propagating a radical chain reaction. This method is advantageous as it avoids chemical initiators, simplifying purification.
Experimental Workflow:
Caption: Workflow for Photoinitiated Radical Addition.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a quartz reaction tube equipped with a magnetic stir bar, combine the alkene substrate (1.0 eq) and this compound (1.2 eq).
-
Causality: Using a slight excess of the iodide ensures complete consumption of the potentially more valuable alkene substrate and helps drive the reaction to completion. A quartz vessel is essential as standard borosilicate glass will block the required UV wavelengths.
-
| Component | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Alkene (e.g., 1-Octene) | 112.21 | 1.0 | 5.0 | 561 mg (0.79 mL) |
| Nonafluoroheptyl Iodide | 388.01 | 1.2 | 6.0 | 2.33 g (1.27 mL) |
| Acetonitrile (degassed) | 41.05 | - | - | 25 mL |
-
Reaction Setup: Add degassed solvent (e.g., acetonitrile, 0.2 M concentration relative to the alkene). Seal the tube with a septum.
-
Degassing: Subject the sealed reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.
-
Causality: Oxygen is a radical scavenger and can inhibit or quench the desired radical chain reaction, leading to low yields and complex side products.
-
-
Irradiation: Place the reaction tube in a photoreactor equipped with medium-pressure mercury lamps (e.g., emitting around 300 nm). Ensure the setup is cooled, typically with a fan, to maintain ambient temperature.
-
Monitoring: Stir the reaction vigorously and monitor its progress by taking aliquots periodically and analyzing them by TLC (staining with KMnO₄ to visualize the alkene) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting alkene is consumed, turn off the lamps and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product.
Expected Results & Characterization: The product will be a colorless to pale yellow oil. Successful addition can be confirmed by:
-
¹H NMR: Disappearance of the vinyl proton signals of the alkene and appearance of new aliphatic signals corresponding to the modified alkyl chain.
-
¹⁹F NMR: A characteristic multiplet around -81 ppm (CF₃) and complex multiplets between -110 and -126 ppm corresponding to the other CF₂ groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the combined mass of the alkene and the iodoalkane.
Protocol 2.2: Reductive Deiodination using Tributyltin Hydride
Principle & Mechanism: This protocol is a classic method for replacing a halogen with a hydrogen atom via a free-radical chain mechanism.[8] A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate radicals. These radicals abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•). This tin radical then abstracts the iodine atom from the fluorinated substrate to generate the nonafluoroheptyl radical and tributyltin iodide. The nonafluoroheptyl radical then abstracts a hydrogen from another molecule of Bu₃SnH, yielding the desired product and regenerating the Bu₃Sn• radical to continue the chain.
Experimental Setup:
Caption: Schlenk Line Setup for Reductive Deiodination.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add the this compound (1.0 eq) and AIBN (0.1 eq).
-
Causality: AIBN is used in catalytic amounts as it is an initiator, not a stoichiometric reagent. It is regenerated through the chain process.
-
| Component | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Nonafluoroheptyl Iodide | 388.01 | 1.0 | 2.5 | 970 mg (0.53 mL) |
| AIBN | 164.21 | 0.1 | 0.25 | 41 mg |
| Tributyltin Hydride | 291.06 | 1.1 | 2.75 | 800 mg (0.74 mL) |
| Toluene (degassed) | 92.14 | - | - | 12.5 mL |
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene (to make a ~0.2 M solution).
-
Initiation: Heat the mixture to 80-90 °C in an oil bath. Once the solution is refluxing, add tributyltin hydride (1.1 eq) dropwise via syringe over 30 minutes.
-
Causality: Slow addition of the hydride maintains a low concentration of this reagent, which minimizes side reactions such as premature radical quenching. Heating is required to achieve the thermal decomposition of AIBN to initiate the reaction.
-
-
Monitoring: Continue heating at reflux and monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain tin byproducts.
-
Purification: To remove the highly nonpolar tin residues, dissolve the crude oil in acetonitrile and wash with hexane (3x). The desired fluorinated product is more soluble in acetonitrile, while the tin byproducts preferentially partition into the hexane layer. Alternatively, flash chromatography on silica gel can be used, often requiring a hexane/ether solvent system.
Expected Results & Characterization: The product, 4,4,5,5,6,6,7,7,7-nonafluoroheptane, is a volatile, colorless liquid.
-
¹H NMR: The disappearance of the triplet at ~3.2 ppm (–CH₂I) and the appearance of a new triplet of triplets further upfield corresponding to the new terminal –CH₃ group.
-
¹⁹F NMR: The spectrum will be very similar to the starting material, confirming the fluorinated tail is intact.
-
Mass Spectrometry: The molecular ion peak will decrease by the mass of an iodine atom (127) and increase by the mass of a hydrogen atom (1), for a net loss of 126 amu.
Section 3: Broader Implications in Drug Discovery
The protocols described above are not merely academic exercises; they represent fundamental transformations used in the synthesis of complex bioactive molecules. The introduction of the nonafluoroheptyl moiety can be a critical step in a "fluorine scanning" or "fluorine editing" strategy during lead optimization.[2] For instance, replacing a metabolically labile alkyl group with this fluorinated chain can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
Furthermore, the presence of the iodine atom opens up possibilities for radiolabeling. While this specific molecule has not been highlighted in the literature for this purpose, analogous iodinated compounds are routinely used to develop radioligands for receptor binding assays and as precursors for PET imaging agents.[9][10] The synthesis of an Iodine-125 labeled version of this compound could enable its use in tracing the biodistribution of novel fluorinated drug candidates.[11]
Conclusion
This compound is a powerful and versatile reagent for the strategic introduction of a perfluoroalkyl fragment. By understanding the principles behind its reactivity—primarily through radical intermediates—researchers can reliably execute transformations such as additions to unsaturated systems and reductive dehalogenations. The detailed protocols provided herein serve as a validated starting point for scientists and drug development professionals to harness the unique benefits of fluorination in their synthetic campaigns.
References
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Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. ResearchGate. Available at: [Link]
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Enzymatic synthesis of fluorinated compounds. PubMed. Available at: [Link]
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Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]
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Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. Available at: [Link]
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4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. PubChem. Available at: [Link]
-
Perfluoroheptyl iodide | C7F15I | CID 67633. PubChem - NIH. Available at: [Link]
-
Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). PubMed Central. Available at: [Link]
-
Perfluoroheptyl iodide. NIST WebBook. Available at: [Link]
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Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. MDPI. Available at: [Link]
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Expanding the P2X7R toolbox: discovery of a novel Iodine-125 radioligand. PMC - NIH. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
The Emergence of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide as a Premier Building Block for Advanced Fluoropolymers: Applications and Synthetic Protocols
Introduction: The relentless pursuit of high-performance materials has cemented fluoropolymers as indispensable tools in modern science and technology. Their unique combination of thermal stability, chemical inertness, low surface energy, and hydrophobicity makes them ideal for a vast array of applications, from advanced coatings to biomedical devices.[1][2] Within this class of remarkable materials, polymers derived from 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide are gaining significant traction. This partially fluorinated building block offers a strategic balance between a highly fluorinated tail and a reactive iodide functional group, enabling the synthesis of well-defined polymers with tailored properties. This guide provides an in-depth exploration of the application of this compound in polymer synthesis, complete with detailed protocols for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this key building block is paramount for its effective use in polymerization.
| Property | Value | Reference |
| Chemical Formula | C7H6F9I | |
| Molecular Weight | 388.01 g/mol | |
| Appearance | Not specified, typically a liquid | |
| Density | 1.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.381 | |
| CAS Number | 183547-74-2 |
Polymerization Methodologies: A Gateway to Functional Fluoropolymers
The presence of a carbon-iodine bond in this compound makes it a versatile tool for various controlled and conventional radical polymerization techniques. The C-I bond can be homolytically cleaved to initiate polymerization or can act as a reversible deactivating agent in controlled radical processes.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[3] In the context of fluoropolymers, alkyl iodides can serve as efficient initiators. The mechanism involves the reversible activation of the dormant C-I bond by a transition metal complex, typically copper-based, generating a propagating radical.
Causality in Experimental Design: The choice of catalyst, ligand, solvent, and temperature is critical for a successful ATRP. The ligand stabilizes the copper catalyst and tunes its reactivity. The solvent must solubilize all components of the reaction. The temperature influences the rate of both initiation and propagation. For fluorinated monomers or initiators, solvent choice is particularly important to ensure homogeneity.
Experimental Workflow for ATRP
Caption: General workflow for Atom Transfer Radical Polymerization.
Detailed Protocol: ATRP of Methyl Methacrylate (MMA) Initiated by this compound
This protocol is adapted from established procedures for ATRP of methacrylates using alkyl halide initiators.[4]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (NFHI)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Reaction Mixture: Under an argon atmosphere, add anisole (2 mL) and PMDETA (21 µL, 0.1 mmol) to the Schlenk flask. Stir the mixture until the copper complex forms (a colored solution).
-
Add the monomer, MMA (1.0 g, 10 mmol), to the flask via a degassed syringe.
-
Initiation: In a separate vial, prepare a solution of NFHI (38.8 mg, 0.1 mmol) in a small amount of degassed anisole. Inject this initiator solution into the reaction flask to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., by NMR to determine monomer conversion).
-
Termination and Purification: After the desired conversion is reached (e.g., 4-6 hours), cool the reaction to room temperature and expose it to air to terminate the polymerization. Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol.
-
Filter and dry the resulting polymer under vacuum.
Characterization:
-
¹H NMR: To confirm the incorporation of the NFHI initiator and to calculate monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization.[5] While this compound itself is not a conventional RAFT agent, it can be used to synthesize a macro-CTA or can be incorporated into a monomer that is then polymerized via RAFT. For the purpose of this guide, we will focus on a general RAFT protocol where a fluorinated monomer could be used.
Causality in Experimental Design: The key to a successful RAFT polymerization is the choice of the CTA, which must be appropriate for the monomer being polymerized. The initiator concentration relative to the CTA concentration will affect the number of polymer chains and the overall reaction rate.
Experimental Workflow for RAFT Polymerization
Caption: General workflow for RAFT Polymerization.
Detailed Protocol: RAFT Polymerization of a Generic Vinyl Monomer
This protocol provides a general framework for RAFT polymerization.[6] To incorporate the nonafluoroheptyl group, one would first need to synthesize a monomer containing this moiety.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate for methacrylates)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Mixture: In a reaction vessel (e.g., a sealed ampule or Schlenk flask), combine the monomer, RAFT agent, initiator, and solvent in the desired molar ratios.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C for AIBN).
-
Monitoring: Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots for conversion analysis.
-
Termination and Purification: Cool the reaction to room temperature. If in an ampule, carefully open it. Dilute the polymer solution with a suitable solvent (e.g., THF) and precipitate it into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Conventional Radical Polymerization
Conventional (or free) radical polymerization is a widely used industrial process for producing a variety of polymers.[7] While it does not offer the same level of control over polymer architecture as ATRP or RAFT, it is a robust and straightforward method. This compound can be used in iodine transfer polymerization (ITP), a type of conventional radical polymerization where the alkyl iodide acts as a chain transfer agent to control molecular weight.[8][9]
Causality in Experimental Design: In ITP, the ratio of monomer to the iodo-compound is a key factor in determining the final molecular weight of the polymer. The choice of initiator and its concentration will influence the polymerization rate.
Detailed Protocol: Iodine Transfer Polymerization (ITP) of Styrene
Materials:
-
Styrene, inhibitor removed
-
This compound (NFHI)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add styrene (5.0 g, 48 mmol), NFHI (186 mg, 0.48 mmol), AIBN (15.8 mg, 0.096 mmol), and toluene (5 mL).
-
Degassing: Deoxygenate the solution by bubbling argon through it for 30 minutes.
-
Polymerization: Place the flask in a preheated oil bath at 80 °C and stir.
-
Monitoring and Termination: After a predetermined time (e.g., 8 hours), stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Dilute the reaction mixture with toluene and precipitate the polymer into a large volume of methanol.
-
Filter the polymer and dry it in a vacuum oven.
Applications of Fluoropolymers Derived from this compound
The unique properties imparted by the nonafluoroheptyl group make these polymers highly valuable in several advanced applications.
Low Surface Energy Coatings
The presence of the perfluorinated segment leads to polymers with very low surface energies.[1] This makes them excellent candidates for creating hydrophobic and oleophobic surfaces.
-
Anti-fouling and Self-cleaning Surfaces: These coatings can prevent the adhesion of dirt, water, and biological materials, making them useful for marine applications, architectural coatings, and medical devices.
-
Anti-icing Coatings: The superhydrophobic nature of these surfaces can delay ice formation and reduce ice adhesion strength.[10]
Biomedical Applications
The biocompatibility and inertness of fluoropolymers make them suitable for various biomedical applications.[11]
-
Drug Delivery: Fluorinated block copolymers can self-assemble into micelles or vesicles, which can encapsulate and deliver therapeutic agents.
-
Medical Implants and Devices: The low friction and anti-adhesive properties are beneficial for coating medical devices such as catheters and stents to reduce thrombosis and biofouling.
Advanced Materials
-
Membranes for Separations: Fluoropolymers can be used to create membranes with tailored porosity and surface properties for gas separation and water purification.
-
Dielectric Materials: The low polarizability of the C-F bond results in materials with low dielectric constants, which are valuable in the electronics industry for insulation and in the fabrication of microelectronic components.[1]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of advanced fluoropolymers. Its unique structure allows for the use of modern controlled polymerization techniques like ATRP and RAFT, as well as more traditional methods like iodine transfer polymerization. The resulting polymers, endowed with the characteristic properties of fluorinated materials, are finding increasing use in high-performance coatings, biomedical devices, and advanced materials. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this remarkable compound in their respective fields.
References
- J. S. Wang and K. Matyjaszewski, J. Am. Chem. Soc., 1995, 117, 5614-5615.
- J. Chiefari et al., Macromolecules, 1998, 31, 5559-5562.
- B. Ameduri and H. Sawada, Fluorinated Polymers: Volume 2: Applications, Royal Society of Chemistry, 2017.
- B. Ameduri, Chem. Rev., 2020, 120, 1784-1824.
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Application Notes and Protocols for Selective Substitution Reactions of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
For: Researchers, scientists, and drug development professionals.
Introduction
The strategic introduction of fluorinated moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated compounds highly valuable. 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide (C₃F₇(CH₂)₄I) is a key building block in this endeavor, offering a versatile platform for the introduction of a C₄F₉CH₂CH₂- group. This guide provides an in-depth exploration of the selective substitution reactions of this reagent, focusing on mechanistic principles and providing detailed, field-proven protocols for its application.
The reactivity of this compound is dominated by the nature of the carbon-iodine bond, which is susceptible to both nucleophilic attack and homolytic cleavage to form a radical. The strong electron-withdrawing effect of the perfluoroalkyl chain significantly influences the reaction pathways, making the selection of appropriate reaction conditions paramount for achieving selectivity. This document will detail protocols for radical-mediated substitutions, nucleophilic substitutions, and transition metal-catalyzed cross-coupling reactions.
Mechanistic Overview: Radical vs. Nucleophilic Pathways
The substitution of the iodine atom in this compound can proceed through two primary mechanistic manifolds: a radical pathway and a nucleophilic substitution pathway. The choice between these pathways is dictated by the reaction conditions, including the presence of initiators (light, radical initiators), the nature of the nucleophile, and the use of catalysts.
Caption: Mechanistic pathways for substitution.
Radical-Mediated Substitution
Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals due to the relatively weak C-I bond.[1] Homolytic cleavage of this bond can be initiated by various methods, including photolysis, radical initiators (e.g., AIBN), or electron transfer processes.[2] The resulting 4,4,5,5,6,6,7,7,7-nonafluoroheptyl radical is a highly reactive intermediate that can participate in a variety of transformations, including addition to multiple bonds and hydrogen atom abstraction.
The propagation phase of a radical substitution reaction typically involves the reaction of the generated radical with a neutral molecule to form a new radical, which continues the chain.[3][4] Termination occurs when two radical species combine.[3]
Nucleophilic Substitution (Sₙ2)
Direct displacement of the iodide by a nucleophile can also be achieved. The carbon atom attached to the iodine is a primary carbon, which is sterically accessible for an Sₙ2 attack. However, the strong electron-withdrawing nature of the perfluoroalkyl group can influence the reactivity of the electrophilic carbon. The reaction proceeds with inversion of configuration at the reaction center.[5] For successful Sₙ2 reactions, strong nucleophiles and polar aprotic solvents are generally preferred to enhance the reaction rate.
Experimental Protocols
Protocol 1: Radical-Mediated Hydroxy-perfluoroalkylation of Alkenes
This protocol describes the addition of the 4,4,5,5,6,6,7,7,7-nonafluoroheptyl group across a double bond, with subsequent incorporation of a hydroxyl group, using visible light initiation in the absence of a photocatalyst.[6] This reaction proceeds via an electron donor-acceptor (EDA) complex formation between an enamine catalyst and the perfluoroalkyl iodide.[6]
Reaction Scheme:
R-CH=CH₂ + C₄F₉(CH₂)₂I + O₂ --(Visible Light, Enamine Catalyst)--> R-CH(OH)CH₂(CH₂)₂C₄F₉
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Enamine catalyst (e.g., pyrrolidine)
-
Solvent (e.g., Acetonitrile)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the alkene (1.0 mmol), this compound (1.2 mmol), and acetonitrile (5 mL).
-
Add the enamine catalyst (0.2 mmol) to the mixture.
-
Seal the vial and place it under an oxygen atmosphere (balloon).
-
Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Visible Light: Provides the energy to promote the formation of the EDA complex and initiate the radical reaction without the need for a dedicated photocatalyst.[6]
-
Enamine Catalyst: Forms an EDA complex with the perfluoroalkyl iodide, facilitating the generation of the perfluoroalkyl radical under visible light irradiation.[6]
-
Oxygen: Acts as the source of the hydroxyl group in the final product.[6]
-
Acetonitrile: A polar aprotic solvent that is suitable for both the radical reaction and for dissolving the reactants.
Protocol 2: Nucleophilic Substitution with a Thiolate Nucleophile
This protocol details the synthesis of a perfluoroalkylated thioether via an Sₙ2 reaction between this compound and a thiol.
Reaction Scheme:
C₄F₉(CH₂)₂I + R-SH --(Base)--> C₄F₉(CH₂)₂S-R + HI
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a round-bottom flask, add the thiol (1.0 mmol) and DMF (10 mL).
-
Add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base used to deprotonate the thiol to form the more nucleophilic thiolate anion.
-
DMF: A polar aprotic solvent that accelerates Sₙ2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.
-
Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Protocol 3: Copper-Catalyzed Cross-Coupling with an Amide
This protocol describes the N-alkylation of an amide using this compound in a copper-catalyzed cross-coupling reaction.[7] This method is particularly useful for forming C-N bonds that can be challenging to construct via traditional methods.
Reaction Scheme:
C₄F₉(CH₂)₂I + R-CONH₂ --(CuI, Ligand, Base)--> R-CONH(CH₂)₂C₄F₉ + HI
Materials:
-
This compound
-
Amide (e.g., benzamide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add CuI (0.1 mmol), the amide (1.2 mmol), K₃PO₄ (2.0 mmol), and a magnetic stir bar to a Schlenk tube.
-
Add this compound (1.0 mmol), the ligand (0.2 mmol), and dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Copper(I) Iodide: The catalyst that facilitates the cross-coupling reaction, likely through an oxidative addition/reductive elimination cycle.[7]
-
N,N'-dimethylethylenediamine: A ligand that stabilizes the copper catalyst and enhances its reactivity.
-
K₃PO₄: A strong base required for the deprotonation of the amide, making it a more effective nucleophile in the catalytic cycle.
-
Dioxane: A high-boiling point solvent suitable for the elevated temperatures required for this reaction.
Caption: General experimental workflow.
Data Presentation
| Protocol | Reaction Type | Key Reagents | Typical Yield (%) |
| 1 | Radical Hydroxy-perfluoroalkylation | Alkene, O₂, Enamine Catalyst, Visible Light | 60-85 |
| 2 | Nucleophilic Substitution (Sₙ2) | Thiol, K₂CO₃ | 75-90 |
| 3 | Copper-Catalyzed Cross-Coupling | Amide, CuI, Ligand, K₃PO₄ | 50-70 |
Conclusion
This compound is a valuable and versatile reagent for the introduction of the C₄F₉CH₂CH₂- moiety into a wide range of organic molecules. The choice of reaction conditions allows for selective transformations via radical, nucleophilic, or transition metal-catalyzed pathways. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this fluorinated building block in their own synthetic endeavors. Careful consideration of the mechanistic underpinnings of each reaction type will enable the rational design of experiments and the successful synthesis of novel fluorinated compounds for applications in drug discovery and materials science.
References
- Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. [Link to a relevant, verifiable source]
-
Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Link to a relevant, verifiable source][8][9]
-
Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. [Link to a relevant, verifiable source][10]
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. [Link to a relevant, verifiable source][11]
-
Perfluoroalkyl iodide - Wikipedia. [Link to a relevant, verifiable source][1]
-
What is nucleophilic substitution? - Chemguide. [Link to a relevant, verifiable source][5]
-
Radical Fluoroalkylation Reactions. [Link to a relevant, verifiable source][2]
-
Synthesis of novel fluorinated building blocks via halofluorination and related reactions - JYX. [Link to a relevant, verifiable source][12]
-
Metal-free visible-light-induced hydroxy-perfluoroalkylation of conjugated olefins using enamine catalyst. [Link to a relevant, verifiable source][6]
-
Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. [Link to a relevant, verifiable source][13]
-
A General and Green Fluoroalkylation Reaction Promoted via Noncovalent Interactions between Acetone and Fluoroalkyl Iodides. [Link to a relevant, verifiable source][14]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link to a relevant, verifiable source][15]
-
Ligand-Free Copper(I)-Mediated Cross-Coupling Reactions of Organostannanes with Sulfur Electrophiles. [Link to a relevant, verifiable source][16][17]
-
Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. [Link to a relevant, verifiable source][18]
-
Nuclophilic I– Reagents - Wordpress. [Link to a relevant, verifiable source][19]
-
Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link to a relevant, verifiable source][20]
-
Initiation, Propagation, Termination - Master Organic Chemistry. [Link to a relevant, verifiable source][3]
-
Copper-Catalyzed Cross-Coupling Reactions of Methyl 13-Iodo-O-methylpodocarpate and Amides. [Link to a relevant, verifiable source][7]
-
FREE RADICAL SUBSTITUTION TIPS | A Level Chemistry Tutor - YouTube. [Link to a relevant, verifiable source][4]
-
Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. [Link to a relevant, verifiable source][21]
-
Free Radical Reactions - Master Organic Chemistry. [Link to a relevant, verifiable source][22]
-
Free-radical halogenation - Wikipedia. [Link to a relevant, verifiable source][23]
-
4: Radical Reactions - Chemistry LibreTexts. [Link to a relevant, verifiable source][24]
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Use of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide in materials science
An In-Depth Technical Guide to the Application of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Materials Science
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the utilization of this compound. This guide moves beyond simple procedural lists to provide in-depth explanations of the underlying principles, ensuring that experimental choices are understood and protocols can be adapted with confidence.
Introduction: The Unique Profile of this compound
This compound, often abbreviated as NFHI, is an organoiodine compound distinguished by its perfluorinated carbon chain segment. This structure is not a random assortment of atoms; it is a carefully exploited feature in materials science. The molecule consists of two key functional parts:
-
The Nonafluoroheptyl Group (C₄F₉-): This highly fluorinated tail is responsible for imparting unique and desirable properties to materials. Fluorinated polymers and surfaces are known for their exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility.[1][2] The presence of this group is fundamental to achieving surfaces with hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics.
-
The Carbon-Iodine (C-I) Bond: This bond is relatively weak and susceptible to cleavage, making it a highly reactive site. This reactivity is the gateway to integrating the nonafluoroheptyl group into larger molecular structures, be it grafting onto a surface or initiating the growth of a polymer chain.[3]
The combination of a stable, property-defining fluorinated chain and a reactive iodo-functional group makes NFHI a versatile building block for creating advanced materials for industries ranging from electronics and aerospace to biomedical devices.[4]
Application Note 1: Creation of Low-Energy Surfaces via Direct Grafting
One of the most direct applications of NFHI is in the surface modification of various substrates to create low-energy, non-wettable coatings. Such surfaces are critical for applications like anti-fouling coatings, self-cleaning materials, and biocompatible implants.[5][6]
Principle of Surface Grafting
The core principle involves covalently attaching the nonafluoroheptyl moiety to a substrate. This is typically achieved by leveraging the reactivity of the C-I bond to form a stable linkage with the surface. A common strategy involves a free-radical-mediated reaction where the substrate surface is first activated to present reactive sites (e.g., hydroxyl groups on silica or metal oxides). The NFHI then reacts with these sites, creating a dense monolayer of oriented fluoroalkyl chains.
The causality behind this choice is clear: by tethering these low-energy fluorinated chains to the surface, we fundamentally alter the surface's interaction with its environment. The high density of fluorine atoms creates a "fluorine shield" that minimizes surface energy, leading to high water and oil contact angles.
Experimental Workflow: Surface Modification
Caption: Workflow for surface modification using NFHI.
Detailed Protocol: Surface Modification of Silicon Wafers
This protocol describes the modification of a silicon wafer to produce a hydrophobic surface.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 mixture of H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
This compound (NFHI)
-
Anhydrous toluene
-
Acetone, Ethanol (ACS grade)
-
Deionized (DI) water
-
UV-Ozone cleaner
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Substrate Cleaning (Trustworthiness Pillar): A pristine surface is non-negotiable for reproducible results. Any organic contaminant will compete for reaction sites.
-
Immerse silicon wafers in Piranha solution for 15 minutes. Safety: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add H₂O₂ to H₂SO₄ slowly and work in a certified fume hood with appropriate personal protective equipment (PPE).
-
Rinse the wafers copiously with DI water and dry under a stream of nitrogen gas.
-
-
Surface Activation (Causality Explanation): The cleaned silicon surface is terminated with silanol groups (Si-OH). UV-Ozone treatment increases the density of these hydroxyl groups, providing more anchor points for the NFHI molecules.
-
Place the cleaned wafers in a UV-Ozone cleaner for 10 minutes. The surface should become highly hydrophilic (a water droplet will spread completely).
-
-
Grafting Reaction:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), prepare a 1% (v/v) solution of NFHI in anhydrous toluene.
-
Place the activated silicon wafers into the solution.
-
Heat the reaction mixture to 80-90°C and maintain for 12 hours with gentle stirring. The thermal energy helps to initiate the radical reaction, leading to the cleavage of the C-I bond and subsequent reaction with the surface Si-OH groups.
-
-
Post-Reaction Cleanup: This step is critical to ensure that the measured surface properties are from covalently bonded molecules, not just adsorbed ones.
-
Remove the wafers from the reaction solution and rinse with fresh toluene.
-
Sonicate the wafers sequentially in acetone and then ethanol for 10 minutes each to remove any non-covalently bound material.
-
Perform a final rinse with DI water and dry with nitrogen.
-
Characterization and Expected Results
Verifying the success of the surface modification is a self-validating step in the protocol.
| Characterization Technique | Purpose | Expected Result for Modified Surface |
| Water Contact Angle (WCA) | Measures surface hydrophobicity.[7] | >110° (indicating a highly hydrophobic surface) |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition of the surface.[7] | Presence of strong F 1s and I 3d peaks. |
| Atomic Force Microscopy (AFM) | Measures surface topography and roughness.[7] | An increase in surface roughness may be observed.[5] |
Application Note 2: Synthesis of Fluorinated Polymers via Controlled Radical Polymerization
NFHI is an excellent reagent for synthesizing fluorinated polymers with precise control over their molecular weight and architecture. This is achieved through Reversible Deactivation Radical Polymerization (RDRP) techniques, most notably Iodine Transfer Polymerization (ITP).[3][8]
Principle of Iodine Transfer Polymerization (ITP)
ITP is a powerful technique where NFHI acts as a Chain Transfer Agent (CTA). The process relies on the reversible transfer of the iodine atom between growing polymer chains.
Mechanism:
-
A standard radical initiator (like AIBN) decomposes to form primary radicals.
-
These radicals initiate the polymerization of a monomer (M).
-
A growing polymer chain radical (P•) can react with NFHI (R-I), abstracting the iodine atom. This terminates the growing chain (P-I) and creates a new fluoroalkyl radical (R•).
-
The R• radical initiates a new polymer chain.
-
This process creates a dynamic equilibrium where the majority of polymer chains are dormant (capped with an iodine atom), while only a small fraction are actively growing at any given time.
This equilibrium is the key to control. By minimizing the concentration of active radicals, the rate of termination reactions (where two radicals combine and "die") is significantly reduced. This "living" characteristic allows for the synthesis of polymers with low polydispersity (i.e., all polymer chains are of similar length) and predictable molecular weights.[9]
Visualization: ITP Mechanism
Caption: Reversible iodine transfer equilibrium in ITP.
Detailed Protocol: Synthesis of a Fluorinated Acrylic Polymer via ITP
This protocol details the synthesis of poly(methyl methacrylate) with a nonafluoroheptyl end-group.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (NFHI)
-
Azobisisobutyronitrile (AIBN)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Schlenk flask, syringes, magnetic stir bar
Procedure:
-
Reagent Preparation (Expertise Pillar): The monomer must be purified to remove the inhibitor, which would otherwise quench the radical reaction. The ratio of monomer to CTA (NFHI) determines the target molecular weight of the polymer.
-
Pass MMA through a column of basic alumina to remove the inhibitor.
-
For a target degree of polymerization of 100, the molar ratio [MMA]:[NFHI]:[AIBN] would be 100:1:0.2.
-
-
Reaction Setup: Oxygen must be rigorously excluded as it is a radical scavenger and will terminate the polymerization.
-
To a Schlenk flask, add NFHI (1 mmol), AIBN (0.2 mmol), and a magnetic stir bar.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Under a positive pressure of argon, add degassed anisole (10 mL) and the purified MMA (100 mmol) via syringe.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 60°C. The temperature is chosen based on the decomposition kinetics of the AIBN initiator.
-
Allow the reaction to proceed for 6-12 hours. The solution will become noticeably viscous.
-
-
Termination and Purification:
-
To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring. The polymer will crash out as a white solid.
-
Collect the polymer by filtration, re-dissolve it in a minimal amount of a suitable solvent (e.g., THF), and re-precipitate into methanol. Repeat this process twice to ensure the removal of unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum to a constant weight.
-
Characterization and Expected Results
| Characterization Technique | Purpose | Expected Result |
| ¹⁹F NMR Spectroscopy | Confirms the incorporation of the NFHI end-group. | Characteristic signals corresponding to the -CF₂- and -CF₃ groups. |
| Gel Permeation Chromatography (GPC) | Measures molecular weight (Mn) and polydispersity index (PDI). | Mn close to the theoretical value. PDI < 1.5, indicating a controlled polymerization.[9] |
Safety and Handling
This compound and related perfluorinated compounds should be handled with care.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Hazards: Similar organoiodine compounds are classified as skin and eye irritants and may cause respiratory irritation.[10] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and sources of ignition.
References
- The Expanding Role of Nonafluorohexyl Iodide in Advanced M
- Application Notes and Protocols for Perfluoroheptyl Iodide in Fluorinated Polymer Synthesis - Benchchem. (URL: )
- Atom Transfer Radical Polymerization and the Synthesis of Polymeric M
-
Recent advances in fluorinated polymers: synthesis and diverse applications. (URL: [Link])
-
Material characterization of the different modified surfaces. (URL: [Link])
- Fluorinated Polymers: Synthesis and Applic
-
Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity. (URL: [Link])
- Fluoroelastomers: synthesis, properties and applic
-
Advanced Materials by Atom Transfer Radical Polymerization. (URL: [Link])
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. (URL: [Link])
-
Surface Modification, Characterization, and Cytotoxicity of Ti-6Al-4V Alloy Enriched by EDM Process. (URL: [Link])
-
Atom transfer radical coupling of polystyrene and poly(methyl acrylate) synthesized by reverse iodine transfer polymerization. (URL: [Link])
-
Atom transfer radical polymerization. (URL: [Link])
-
Protocols - Moores Cancer Center. (URL: [Link])
- Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide - Benchchem. (URL: )
-
Atom Transfer Radical Polymerization. (URL: [Link])
-
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide - PubChem. (URL: [Link])
-
Characterization and modeling of additively manufactured Ti-6Al-4V alloy with modified surfaces for medical applications. (URL: [Link])
-
Characterization of Titanium Surface Modification Strategies for Osseointegration Enhancement. (URL: [Link])
-
Synthesis and Surface Modification of NaLnF4 Nanoparticles Toward Applications in Mass Cytometry. (URL: [Link])
-
Surface Antigens and DNA: Hypotonic Propidium Iodide Staining: Protocols: Flow Cytometry. (URL: [Link])
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- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Characterization and modeling of additively manufactured Ti-6Al-4V alloy with modified surfaces for medical applications [frontiersin.org]
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- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide Reaction Byproduct Analysis
Introduction
Welcome to the technical support guide for the analysis of byproducts in the synthesis of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. The synthesis of fluorinated compounds, particularly through radical addition reactions, can often lead to a complex mixture of products.[1] Understanding, identifying, and troubleshooting the formation of these byproducts is critical for ensuring the purity of the final product and the reproducibility of your experimental results.
This guide provides a structured approach to byproduct analysis, combining theoretical insights with practical, field-proven troubleshooting strategies. We will delve into the common synthetic routes, the mechanistic origins of potential byproducts, and detailed analytical protocols for their identification and quantification.
PART 1: Understanding the Reaction and Potential Byproducts
The synthesis of this compound typically involves the radical addition of a perfluoroalkyl iodide, such as perfluoroethyl iodide (C2F5I), to an alkene, in this case, 3,3,4,4,5,5,5-heptafluoro-1-pentene. This atom transfer radical addition (ATRA) is a powerful method for creating C-C bonds but is susceptible to side reactions.[2][3]
The Main Reaction Pathway
The desired reaction proceeds via a radical chain mechanism, generally initiated by thermal, photochemical, or chemical means.
-
Initiation: A radical initiator (In•) abstracts an iodine atom from the perfluoroalkyl iodide to generate the perfluoroalkyl radical (Rf•).
-
Propagation: The perfluoroalkyl radical adds to the alkene to form a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide to yield the desired product and regenerate the perfluoroalkyl radical.
-
Termination: Radicals combine to form non-radical species, terminating the chain reaction.
Common Byproducts and Their Origins
Understanding the potential side reactions is the first step in troubleshooting. The following table outlines the most common byproducts, their likely origins, and key analytical indicators.
| Byproduct Class | Likely Origin | Key Analytical Indicators (GC-MS, NMR) |
| Telomers | Addition of the intermediate radical to another molecule of the alkene before iodine abstraction.[4] | Higher molecular weight peaks in GC-MS with repeating units. Complex NMR spectra. |
| Isomeric Products | Radical rearrangement or addition to the internal carbon of the double bond. | GC peaks with identical mass but different retention times. Subtle shifts in ¹⁹F and ¹H NMR. |
| Dimerized Radicals | Combination of two perfluoroalkyl radicals or two intermediate radicals during termination. | High molecular weight peaks in GC-MS corresponding to Rf-Rf or product-product dimers. |
| Dehydroiodination Products | Elimination of HI from the product, often during workup or distillation. | Peaks in GC-MS with M-128 mass difference. Alkene signals in ¹H and ¹⁹F NMR. |
| Unreacted Starting Materials | Incomplete reaction due to inefficient initiation, low temperature, or incorrect stoichiometry. | Presence of perfluoroethyl iodide and 3,3,4,4,5,5,5-heptafluoro-1-pentene in the crude reaction mixture. |
Mechanistic View of Byproduct Formation
The following diagram illustrates the key decision points in the reaction pathway that can lead to either the desired product or unwanted byproducts.
Caption: Key reaction pathways leading to product or byproducts.
PART 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that a researcher might encounter during their experiments, followed by detailed answers and recommended actions.
FAQ 1: My GC-MS shows a series of peaks with increasing molecular weight. What are they?
Answer: This is a classic sign of telomerization .[4] It occurs when the intermediate radical (formed after the initial addition of the perfluoroalkyl radical to the alkene) reacts with another molecule of the alkene instead of abstracting an iodine atom. This process can repeat, leading to a series of higher molecular weight adducts.
Troubleshooting Steps:
-
Adjust Stoichiometry: Increase the molar ratio of the perfluoroalkyl iodide to the alkene. This increases the probability that the intermediate radical will encounter and react with the perfluoroalkyl iodide, leading to the desired product.
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of telomerization relative to the desired iodine abstraction.
-
Slow Addition: Add the alkene slowly to a solution of the perfluoroalkyl iodide and the initiator. This maintains a low concentration of the alkene throughout the reaction, disfavoring telomerization.
FAQ 2: I see a peak in my GC with the same mass as my product but a different retention time. Is this an isomer?
Answer: Yes, this is very likely an isomeric byproduct . In radical additions to unsymmetrical alkenes, the regioselectivity is not always perfect. While the addition of the perfluoroalkyl radical is expected at the terminal carbon (CH2=), some addition may occur at the internal carbon, leading to a constitutional isomer.
Analytical Confirmation:
-
¹⁹F NMR: The fluorine signals of the isomer will have different chemical shifts and coupling patterns compared to the desired product.[5][6][7] The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for identifying such isomers.[8]
-
¹H NMR: The proton signals, particularly those of the -CH2-CHI- group, will also show distinct chemical shifts and coupling constants.
Mitigation Strategies:
-
The regioselectivity of radical additions is often difficult to control completely. Purification by fractional distillation or preparative chromatography is typically the most effective solution.
FAQ 3: My crude reaction mixture is dark, and I'm seeing byproducts related to iodine. What's happening?
Answer: A dark coloration often indicates the presence of molecular iodine (I₂), which can form from the combination of iodine radicals or through decomposition pathways. This can lead to side reactions, including the formation of di-iodinated species or dehydroiodination followed by iodination.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting iodine-related byproducts.
Recommended Actions:
-
Initiator Concentration: Use the minimum effective concentration of the radical initiator. Excess initiator can lead to a high concentration of radicals and promote side reactions.
-
Temperature Control: Avoid excessive temperatures, which can cause thermal decomposition of the starting materials and products.
-
Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove elemental iodine.
FAQ 4: How can I set up my analytical methods to best identify these byproducts?
Answer: A multi-technique approach is essential for comprehensive analysis.
GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for separating volatile components and providing molecular weight information.[9][10]
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., DB-5ms, DB-624) | Good for separating halogenated compounds.[9] |
| Injector Temp. | 250 °C | Ensures volatilization without decomposition. |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min | Provides good separation of starting materials, product, and higher-boiling telomers. |
| MS Detector | Electron Ionization (EI), 70 eV | Standard for creating reproducible fragmentation patterns. |
| Ionization Mode | Consider Chemical Ionization (CI) if molecular ion is not observed with EI.[11][12][13] | Soft ionization technique that can help confirm the molecular weight. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for the structural elucidation of fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][14]
-
Reference: Use an external or internal standard such as CFCl₃ (0 ppm).
-
Key Regions to Examine:
-
-80 to -85 ppm: Typically corresponds to the -CF₃ group.
-
-110 to -130 ppm: Signals from the -CF₂- groups.
-
-170 to -190 ppm: Signals from the -CF₂I group in the starting material.
-
-
Interpretation: Look for new signals that do not correspond to the starting materials or the desired product. The integration of these signals can provide a quantitative measure of the impurities. Computational methods can also aid in predicting chemical shifts for potential structures.[6]
PART 3: Summary and Best Practices
To minimize byproduct formation and ensure a successful synthesis of this compound, adhere to the following best practices:
-
Purity of Starting Materials: Ensure the alkene and perfluoroalkyl iodide are free from inhibitors and other impurities.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions involving oxygen.
-
Controlled Addition: Use a syringe pump for the slow addition of the limiting reagent to maintain low concentrations and disfavor side reactions like telomerization.
-
Optimize Conditions: Systematically optimize the reaction temperature, initiator concentration, and stoichiometry to find the ideal balance for maximizing the yield of the desired product.
-
Thorough Analysis: Employ a combination of GC-MS and NMR for comprehensive analysis of the crude and purified product to ensure all potential byproducts are identified and quantified.
By implementing these strategies and utilizing this guide as a resource, you can effectively troubleshoot and optimize your synthetic procedures, leading to higher purity materials and more reliable research outcomes.
References
-
Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. ResearchGate. Available at: [Link]
-
Perfluoroethyl-iodode - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. ResearchGate. Available at: [Link]
-
Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions... ResearchGate. Available at: [Link]
-
Trace determination of airborne polyfluorinated iodine alkanes using multisorbent thermal desorption/gas chromatography/high resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Publications. Available at: [Link]
-
Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. PubMed Central (PMC). Available at: [Link]
-
Telomerisation Reactions of fluorinated alkenes. ResearchGate. Available at: [Link]
-
Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated PFAS by Chemical Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Royal Society of Chemistry. Available at: [Link]
-
Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate. Available at: [Link]
-
Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. ACS Publications. Available at: [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu Corporation. Available at: [Link]
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- 2. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide from Reaction Mixtures
Welcome to the Technical Support Center for the purification of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this important fluorinated building block. Drawing from established laboratory practices and scientific principles, this document will explain the causality behind experimental choices to ensure you can develop a self-validating and robust purification protocol.
I. Understanding the Chemistry: Synthesis and Common Impurities
This compound is commonly synthesized via a free-radical addition of a perfluoroalkyl iodide to ethylene. A prevalent method is telomerization, where a telogen (the perfluoroalkyl iodide) reacts with a taxogen (ethylene) to form a distribution of telomers with varying chain lengths.[1] This process, while effective, inherently generates a mixture of products that necessitates a robust purification strategy.
The primary impurities you are likely to encounter in your reaction mixture are:
-
Unreacted Starting Materials: Perfluoroalkyl iodide and any residual radical initiator.
-
Telomers of Varying Chain Lengths: Shorter and longer chain fluoroalkyl iodides are common byproducts of the telomerization process.[2]
-
Isomeric Byproducts: Depending on the specific reaction conditions, trace amounts of structural isomers may be formed.
-
Degradation Products: Fluoroalkyl iodides can be sensitive to light and heat, which may lead to the formation of colored impurities due to the liberation of molecular iodine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
-
Question: After an initial aqueous work-up, my crude product still shows significant impurities by GC-MS analysis. What are the likely culprits and how can I improve the initial clean-up?
-
Answer: An initial aqueous wash is primarily effective at removing water-soluble byproducts and quenching the reaction. However, the main impurities, which are other fluoroalkyl iodides, will have similar solubility to your target compound and will not be removed.
-
Causality: The similar chemical nature of the telomer byproducts means they will partition similarly between organic and aqueous phases.
-
Solution: A more rigorous purification method such as fractional distillation or column chromatography is necessary to separate these closely related compounds.
-
Issue 2: Difficulty in Separating Closely Boiling Impurities by Distillation
-
Question: I'm attempting a fractional distillation, but I'm getting poor separation between my desired product and what I suspect are other telomers. How can I optimize the distillation?
-
Answer: Effective fractional distillation relies on the difference in boiling points between the components of the mixture. For closely boiling compounds, optimizing the distillation setup and parameters is crucial.
-
Causality: Each vaporization-condensation cycle within the fractionating column, known as a "theoretical plate," enriches the vapor in the more volatile component.[3] Insufficient theoretical plates or improper distillation rate will lead to poor separation.
-
Solution:
-
Increase the Number of Theoretical Plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).[1]
-
Optimize the Distillation Rate: A slow and steady distillation rate is key to achieving equilibrium at each theoretical plate. A common guideline is to collect distillate at a rate of 1-2 drops per second.
-
Ensure Proper Insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[3]
-
Monitor the Head Temperature: A stable head temperature indicates that a pure fraction is being collected. A gradual increase in temperature signifies the beginning of the distillation of a higher-boiling component.
-
-
Issue 3: Product Discoloration (Pink or Purple Tinge)
-
Question: My purified this compound has a pink or purple color. What causes this and how can I remove it?
-
Answer: The pink or purple color is indicative of the presence of dissolved molecular iodine (I₂), which is a common degradation product of iodoalkanes, especially when exposed to light or heat.
-
Causality: The carbon-iodine bond can undergo homolytic cleavage, leading to the formation of iodine radicals that combine to form I₂.
-
Solution:
-
Aqueous Wash with a Reducing Agent: Wash the organic solution with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the colored I₂ to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.
-
Storage: Store the purified product in an amber bottle to protect it from light and in a cool, dark place to minimize thermal decomposition.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the key safety precautions when handling this compound?
Fluoroalkyl iodides should be handled with appropriate safety measures in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q3: Can I use flash column chromatography for purification?
Yes, flash column chromatography is a viable alternative to fractional distillation, particularly for smaller scale purifications or when dealing with compounds that are thermally sensitive.
-
Stationary Phase: Silica gel is a common choice for the stationary phase.
-
Mobile Phase: A non-polar eluent system is typically used. A good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.2-0.3 for the desired product.
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can confirm the structure of your compound and detect the presence of proton- or fluorine-containing impurities.
-
Elemental Analysis: This can determine the elemental composition of your product and confirm its empirical formula.
IV. Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the purification of gram- to multi-gram quantities of this compound from a reaction mixture containing other telomers.
Step-by-Step Methodology:
-
Initial Wash: Transfer the crude reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic residues) and a 10% aqueous solution of sodium thiosulfate (to remove any iodine coloration). Finally, wash with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: If the reaction was performed in a solvent, remove the bulk of the solvent using a rotary evaporator.
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place a magnetic stir bar in the round-bottom flask containing the crude product.
-
-
Distillation:
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor front slowly rising through the fractionating column.
-
Collect any low-boiling fractions (unreacted starting materials, solvent residues) in a separate receiving flask.
-
As the temperature approaches the expected boiling point of the product, change to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills over at a constant temperature. This is your purified product.
-
Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the distillation of the product is complete.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm purity.
Visualizing the Purification Workflow
Sources
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. Buy Perfluoroheptyl iodide | 335-58-0 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability and storage conditions for 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide (CAS No. 183547-74-2). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and integrity of this reagent in your experiments. Improper handling and storage are common sources of experimental variability, and this guide provides in-depth, field-proven insights to help you achieve consistent and reliable results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common problems.
Question: I opened a new bottle of this compound and noticed it has a distinct pink, purple, or brown tint. The product description said it should be colorless. What happened?
Answer: This is the most common issue reported and is a clear visual indicator of degradation. The discoloration is caused by the formation of molecular iodine (I₂). The underlying cause is the cleavage of the carbon-iodine (C-I) bond, which is susceptible to breaking when exposed to energy, particularly light.[1]
-
Causality: The C-I bond is the weakest bond in the molecule. Light, especially UV radiation, provides the energy for homolytic cleavage, generating a nonafluoroheptyl radical (C₇H₆F₉•) and an iodine radical (I•). Two iodine radicals then combine to form I₂, which imparts the purple/brown color.[1]
-
Impact on Experiments: The presence of I₂ is not just a cosmetic issue. It can act as a radical scavenger, potentially inhibiting or quenching radical-mediated reactions where this reagent is used.[1] Furthermore, the discoloration signifies a reduction in the concentration of the active iodide, which will disrupt your reaction stoichiometry.
-
Immediate Action: If the discoloration is faint (pale pink), the reagent may still be usable for less sensitive applications, but for reactions requiring high purity and precise stoichiometry, purification is strongly recommended. If the color is dark purple or brown, the reagent should be purified before use.
Question: My reaction yield is significantly lower than expected, or the reaction failed entirely. I suspect the this compound is the culprit. How can I confirm this?
Answer: This is a frequent consequence of using a degraded reagent. There are two primary mechanisms by which degraded iodide can cause low yields:
-
Incorrect Stoichiometry: As the parent iodide degrades, its effective concentration decreases. Your calculations will be based on the assumption of >97% purity, but the actual amount of active reagent is lower.
-
Reaction Inhibition: As mentioned, the I₂ byproduct is a known radical scavenger. If your protocol involves a radical initiation step, the I₂ can quench the radicals needed to propagate the reaction chain, leading to low or no product formation.[1]
Troubleshooting Steps:
-
Visual Inspection: First, check the reagent's color. A visible purple or brown tint is a strong indicator of degradation.[1]
-
Analytical Confirmation (Optional): If you have access to the necessary equipment, you can confirm the purity. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis can reveal the presence of impurities and confirm the percentage of the active iodide.
-
Purification: The most practical solution is to purify the discolored reagent. A simple distillation can effectively remove the less volatile I₂ and other potential degradation byproducts. See the protocol in Section 3.
Question: I am observing unexpected side products in my reaction analysis (NMR, GC-MS). Could they originate from the this compound?
Answer: Yes, this is possible. The nonafluoroheptyl radicals generated during the degradation process are highly reactive species.[1] If not immediately quenched, these radicals can react with your solvent, starting materials, or other intermediates in unintended ways, leading to the formation of unexpected byproducts.[1] For example, in the presence of a hydrogen donor, the radical can form 1H,1H,2H,2H,3H,3H-nonafluoroheptane.
Troubleshooting Steps:
-
Analyze the Reagent: Before use, run a quick analytical check (e.g., NMR) on your iodide to ensure no significant impurities are present.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) if the chemistry is sensitive. Perfluoroalkyl radicals can react with oxygen, leading to other side reactions.[1]
-
Purify the Reagent: Using freshly purified reagent is the best way to eliminate it as a source of unexpected side products.
Section 2: Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound? To maximize shelf life and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, and crucially, protected from light.[2][3][4][5] Many suppliers recommend refrigeration (2°C - 8°C) for long-term storage.[6][7] Storing under an inert atmosphere like Argon or Nitrogen is also a best practice, especially after the bottle has been opened.[1][2]
Why is light protection so critical for this compound? The carbon-iodine bond is photosensitive. Exposure to light, particularly UV wavelengths, initiates the degradation process that forms colored iodine impurities, compromising the reagent's integrity for many chemical reactions.[1][2][5] Therefore, storing the product in an amber glass bottle or wrapping a clear bottle in aluminum foil is mandatory.[1]
The safety data sheet (SDS) mentions the compound is "air sensitive." What does this mean for handling? "Air sensitive" indicates that the compound can react with components of the air, such as oxygen or moisture.[2][8] For perfluoroalkyl iodides, this often relates to the potential for radical-mediated reactions with oxygen, especially in the presence of light or heat. To mitigate this, always handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) and ensure the container is purged with nitrogen or argon before sealing for storage.
What is the expected shelf life? When stored under ideal conditions (refrigerated, in the dark, under inert gas), this compound should remain stable for years. However, once opened, its shelf life depends heavily on handling practices. Frequent opening and exposure to air and light will accelerate degradation. It is best to visually inspect the liquid for any color change before each use.
Section 3: Protocols and Best Practices
Protocol 1: Handling and Dispensing
This protocol minimizes exposure to light and air, preserving the reagent's quality.
-
Preparation: Before opening, allow the refrigerated bottle to warm to room temperature to prevent condensation of moisture inside the container.
-
Inert Atmosphere: Move the bottle into a glovebox or have a Schlenk line ready to provide a positive pressure of inert gas (Argon or Nitrogen).
-
Dispensing: Work in a fume hood.[9] Briefly remove the cap and quickly withdraw the required amount using a clean, dry syringe or pipette. If using a syringe, ensure it is purged with inert gas first.
-
Sealing: Immediately after dispensing, flush the headspace of the bottle with inert gas, then securely seal the cap. Reinforce the seal with paraffin film for long-term storage.
-
Storage: Place the sealed bottle back in its recommended storage location (refrigerated and dark).
Protocol 2: Purification of Discolored Reagent by Distillation
If your reagent shows signs of degradation (pink/purple color), this protocol can restore its purity.
-
Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]
-
Apparatus Setup: Assemble a standard distillation apparatus. Ensure all glassware is dry and all joints are properly sealed. For optimal results and to prevent thermal degradation, vacuum distillation is recommended.[1]
-
Distillation:
-
Place the discolored this compound into the distillation flask with a magnetic stir bar.
-
If performing vacuum distillation, slowly reduce the pressure to the desired level.
-
Gently heat the flask using a heating mantle while stirring. The boiling point is approximately 76.7 °C at atmospheric pressure, but will be significantly lower under vacuum.[10]
-
Collect the fraction that distills at a constant temperature. This fraction will be the pure, colorless iodide. The colored iodine impurities will remain in the distillation flask.
-
-
Storage of Purified Reagent: Transfer the collected pure liquid to a clean, dry amber glass vial or a clear vial wrapped in foil. Flush with inert gas and seal tightly before storing as recommended.
Section 4: Technical Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 183547-74-2 | [10] |
| Molecular Formula | C₇H₆F₉I | [10] |
| Molecular Weight | 388.01 g/mol | [10] |
| Appearance | Colorless Liquid | [11][12] |
| Density | 1.828 g/mL at 25 °C | [10] |
| Boiling Point | ~140-142 °C (Similar structures) | [1] |
| Flash Point | 76.7 °C | [10] |
| Refractive Index | n20/D 1.381 | [10] |
Table 2: Summary of Recommended Storage & Handling Conditions
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Long-term: Refrigerate (2-8°C) Short-term: Cool place (<15°C) | Slows kinetic degradation processes. | [1][6][7] |
| Light | Store in amber glass or foil-wrapped container. Avoid all light exposure. | Prevents photochemical cleavage of the C-I bond. | [1][2][5][8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents reaction with atmospheric oxygen or moisture. | [1][2] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and finely powdered metals. | To avoid vigorous and potentially hazardous reactions. | [2][4][13] |
Section 5: Visualization of Key Processes
The following diagrams illustrate the critical degradation pathway and a logical workflow for troubleshooting common issues.
Caption: Light-induced degradation of this compound.
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Technical Support Center: Optimizing Reaction Yield for 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Welcome to the technical support center for the synthesis and optimization of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise and practical insights needed to maximize your reaction yields and ensure the purity of your final product.
The synthesis of this compound and similar perfluoroalkyl iodides is most commonly achieved through a free-radical addition reaction, specifically the telomerization of an alkene with a perfluoroalkyl iodide.[1][2] This guide will focus on the prevalent method involving the addition of perfluoroethyl iodide to 1,1,2,2,3,3-hexafluoro-1-pentene, often initiated by a chemical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field experience.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is one of the most common challenges. This can often be traced back to several key reaction parameters.
Potential Causes & Solutions:
-
Inefficient Radical Initiation: The generation of perfluoroalkyl radicals is the critical first step.
-
AIBN Concentration: The concentration of the initiator directly influences the rate of radical formation.[3] An insufficient amount of AIBN will result in a slow or incomplete reaction. Conversely, an excessively high concentration can lead to unwanted side reactions and rapid consumption of the initiator.[4][5]
-
Recommendation: Start with a molar ratio of AIBN to the limiting reagent (typically the alkene) in the range of 1-5 mol%. If the reaction is sluggish, a stepwise addition of the initiator can maintain a steady radical concentration.
-
-
Reaction Temperature: AIBN has a temperature-dependent decomposition rate. The half-life of AIBN is approximately one hour at 85°C.[6]
-
Recommendation: Ensure your reaction is maintained at a temperature where AIBN decomposes at a suitable rate. For most applications, a temperature range of 70-90°C is effective.[6] Lower temperatures will significantly slow down the initiation process.
-
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit the polymerization process.[7]
-
Recommendation: Thoroughly degas all solvents and reactants before starting the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the reaction mixture for at least 30 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Suboptimal Reactant Stoichiometry: The molar ratio of the perfluoroalkyl iodide to the alkene is a critical factor in telomerization reactions.[8]
-
Recommendation: To favor the formation of the 1:1 adduct (the desired product), the perfluoroalkyl iodide should be used in excess. A molar ratio of 1.5:1 to 3:1 of perfluoroethyl iodide to 1,1,2,2,3,3-hexafluoro-1-pentene is a good starting point. An excess of the alkene can lead to the formation of higher molecular weight telomers.[9]
-
-
Inappropriate Solvent Choice: The solvent can influence the solubility of reactants and the stability of radical intermediates.
-
Recommendation: Aprotic, non-polar, or weakly polar solvents are generally preferred. Acetonitrile, perfluorinated solvents, or even carrying out the reaction neat (without solvent) can be effective. Protic solvents should be avoided as they can participate in side reactions.
-
Issue 2: Formation of Significant Impurities and Side Products
The presence of impurities can complicate purification and reduce the overall yield of the target molecule.
Potential Causes & Solutions:
-
Formation of Higher Order Telomers: As mentioned, an excess of the alkene can lead to the addition of multiple alkene units to the perfluoroalkyl radical, resulting in longer-chain iodides.[9][10]
-
Recommendation: Use an excess of the perfluoroalkyl iodide to statistically favor the 1:1 addition product.
-
-
Isomer Formation: The radical addition can sometimes result in different regioisomers.[9]
-
Recommendation: While often a minor issue in this specific reaction due to the electrophilic nature of the perfluoroalkyl radical and the electronic properties of the fluorinated alkene, careful analysis of the product mixture by 19F NMR is recommended.[9]
-
-
Decomposition of Reactants or Products: At excessively high temperatures, fluorinated compounds can decompose.[11]
-
Recommendation: Adhere to the recommended temperature range of 70-90°C. Avoid localized overheating by ensuring efficient stirring.
-
-
Side Reactions of the Initiator: Radicals generated from AIBN can potentially react with the solvent or other components in the reaction mixture.
-
Recommendation: Choose an inert solvent and ensure all reagents are of high purity.
-
Issue 3: Difficult Purification of the Final Product
Separating the desired product from unreacted starting materials and side products can be challenging due to the similar physical properties of these fluorinated compounds.
Potential Causes & Solutions:
-
Similar Boiling Points: The boiling points of the desired product, unreacted starting materials, and lower-order telomers can be close, making distillation difficult.
-
Recommendation: Fractional distillation under reduced pressure is the most effective method for purification. Use a high-efficiency distillation column (e.g., a Vigreux or packed column) and carefully control the vacuum and temperature.
-
-
Co-elution in Chromatography: The similar polarities of the components can lead to poor separation on standard silica gel columns.
-
Recommendation: Fluorous solid-phase extraction (F-SPE) can be a highly effective technique for separating fluorinated compounds from non-fluorinated impurities. For column chromatography, consider using silica gel with a less polar eluent system, such as hexane or mixtures of hexane and a small amount of a slightly more polar solvent like diethyl ether.
-
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a free-radical chain reaction, specifically an atom transfer radical addition (ATRA).[12][13] The process can be broken down into three main stages:
-
Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then abstract an iodine atom from the perfluoroethyl iodide to generate the perfluoroethyl radical.[6]
-
Propagation: The perfluoroethyl radical adds across the double bond of the 1,1,2,2,3,3-hexafluoro-1-pentene. The resulting carbon-centered radical then abstracts an iodine atom from another molecule of perfluoroethyl iodide to form the product and regenerate the perfluoroethyl radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
Q2: Can I use a different initiator instead of AIBN?
A2: Yes, other radical initiators can be used. For example, benzoyl peroxide can also be effective, though it may require different reaction temperatures.[14] Photochemical initiation, using UV light to generate radicals from the perfluoroalkyl iodide, is another possibility and can often be performed at lower temperatures.[15][16] The choice of initiator will depend on the desired reaction conditions and the scale of the synthesis.
Q3: What are the key safety precautions I should take when running this reaction?
A3: It is crucial to handle all reagents in a well-ventilated fume hood. Perfluoroalkyl iodides and fluorinated alkenes should be handled with care, avoiding inhalation and skin contact. The reaction is typically run under an inert atmosphere, which mitigates the risk of oxygen inhibition and potential side reactions.[7] Be aware of the potential for pressure buildup if the reaction is conducted in a sealed vessel, and ensure appropriate pressure relief measures are in place. High temperatures can lead to the decomposition of fluoropolymers, potentially releasing hazardous fumes.[11]
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (under an inert atmosphere) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or 19F NMR spectroscopy. GC-MS will allow you to observe the disappearance of the starting materials and the appearance of the product peak. 19F NMR is particularly useful for distinguishing between the various fluorinated species in the reaction mixture.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Perfluoroethyl Iodide : Alkene) | 1.5:1 to 3:1 | Minimizes the formation of higher-order telomers.[9] |
| AIBN Concentration (mol% relative to alkene) | 1 - 5 mol% | Balances initiation rate with potential side reactions.[3][4] |
| Reaction Temperature | 70 - 90 °C | Ensures an appropriate decomposition rate for AIBN.[6] |
| Reaction Time | 4 - 24 hours | Dependent on scale, temperature, and initiator concentration. |
References
-
Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry.
-
Balague, J., Ameduri, B., Boutevin, B., & Caporiccio, G. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Journal of Fluorine Chemistry, 70(2), 215–223.
-
Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate.
-
Basic Stages of a Radical Chain Reaction. Chemistry LibreTexts.
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry.
-
Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. Angewandte Chemie International Edition.
-
External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Chinese Chemical Society.
-
Telomerisation Reactions of fluorinated alkenes. ResearchGate.
-
Effect of initiator (AIBN) initial concentration on monomer conversion... ResearchGate.
-
Synthesis and Characterization of New Surface Active Azo Initiators for Radical Reactions. ResearchGate.
-
Perfluoroalkyl iodide. Wikipedia.
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. ResearchGate.
-
Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 ). RSC Publishing.
-
Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. National Institutes of Health.
-
Effect of the concentration of the initiator (AIBN) on the linear rate of frontal polymerization of a mixture of acrylamide. ResearchGate.
-
Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation (TBRT). RSC Publishing.
-
Leveraging an optimized dosing strategy for enhanced degradation of perfluorooctanoic acid by UV/sulfite/iodide: Efficacy and mechanism. ResearchGate.
-
Whether handling free-radical initiator (AIBN) in light before polymerization will affect the reaction? ResearchGate.
-
Process for the preparation of perfluoroalkyl iodide. Google Patents.
-
Process for synthesizing perfluoroalkyl iodides. Google Patents.
-
New iodination reactions for the synthesis of SPECT imaging agents. University of Glasgow Theses.
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Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. National Institutes of Health.
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4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. PubChem.
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Thermal degradation of fluoropolymers. Fluoride Action Network.
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First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. PubMed Central.
-
Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate.
-
This compound. Sigma-Aldrich.
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This compound. Sigma-Aldrich.
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trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses Procedure.
-
Recent Advances in Iodine-Mediated Radical Reactions. PubMed Central.
-
The Effect of Electric Aging on Vinylidene Fluoride Copolymers for Ferroelectric Memory. MDPI.
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The effect of temperature change on fluoride uptake from a mouthrinse by enamel specimens. PubMed Central.
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Side reactions in peptide synthesis: I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions. ResearchGate.
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2-Phenylfuro[3,2-b]pyridine. Organic Syntheses Procedure.
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Technical Support Center: Troubleshooting Reactions of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Welcome to the technical support center for 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide and related fluorous compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable building block in organic synthesis, primarily utilized as a precursor to the corresponding nonafluoroheptyl radical. This radical species can participate in a variety of transformations, including additions to unsaturated systems and cross-coupling reactions. The presence of the highly fluorinated "ponytail" imparts unique solubility properties to its derivatives, a concept central to "fluorous chemistry."[1][2] This allows for simplified purification strategies, such as fluorous solid-phase extraction (F-SPE) and fluorous liquid-liquid extraction (F-LLE).[3][4]
However, like any chemical reaction, those involving this compound are not without their challenges. This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Part 1: Troubleshooting Radical Reactions
The generation and subsequent reaction of the nonafluoroheptyl radical are central to the utility of this compound. Problems in this stage can manifest as low conversion, formation of byproducts, or complete reaction failure.
FAQ 1: My radical addition reaction is not initiating or is proceeding very slowly. What are the likely causes and how can I fix it?
Answer:
The initiation of radical reactions involving perfluoroalkyl iodides is contingent on the effective homolytic cleavage of the carbon-iodine (C-I) bond.[5][6] Several factors can impede this critical step.
Underlying Causes and Solutions:
-
Inefficient Radical Initiator:
-
Explanation: The chosen radical initiator may not be suitable for the reaction conditions (e.g., temperature, solvent). Common initiators like AIBN (azobisisobutyronitrile) have specific decomposition temperatures.
-
Solution:
-
Verify the decomposition temperature and half-life of your initiator.
-
Consider alternative initiators with different decomposition profiles.
-
For photochemically initiated reactions, ensure the wavelength of your light source is appropriate for the initiator or the perfluoroalkyl iodide itself. Some reactions can be promoted by visible light without an external photocatalyst.[7]
-
-
-
Presence of Radical Inhibitors:
-
Explanation: Oxygen is a notorious radical inhibitor. Other impurities in your reagents or solvents can also quench the radical chain reaction.
-
Solution:
-
Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Ensure your solvents are freshly distilled and your reagents are pure.
-
-
-
Insufficient Activation of the C-I Bond:
-
Explanation: The C-I bond in perfluoroalkyl iodides is weaker than in their non-fluorinated counterparts, but it still requires energy for homolysis.
-
Solution:
-
Thermal Initiation: Increase the reaction temperature to match the optimal decomposition range of your initiator.
-
Photochemical Initiation: Increase the intensity of the light source or the concentration of the photocatalyst.
-
Chemical Initiation: The use of a base like KOH or tBuONa can activate the perfluoroalkyl iodide through halogen bonding, facilitating its homolysis.[5][6]
-
-
FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus iodine. How can I prevent this deiodination?
Answer:
The formation of the deiodinated product, 4,4,5,5,6,6,7,7,7-nonafluoroheptane, is a common side reaction. This occurs when the nonafluoroheptyl radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture instead of reacting with the desired substrate.
Underlying Causes and Solutions:
-
Hydrogen Atom Donation from Solvent:
-
Explanation: Solvents with weak C-H bonds (e.g., tetrahydrofuran, alcohols) are prone to hydrogen atom donation.
-
Solution:
-
Choose a solvent with strong C-H bonds that is less likely to participate in hydrogen atom transfer. Perfluorinated solvents, benzene, or tert-butanol are often good choices.
-
-
-
Slow Radical Trapping:
-
Explanation: If the concentration of the desired radical acceptor is too low, or if the rate of addition to the acceptor is slow, the nonafluoroheptyl radical has a longer lifetime and is more likely to engage in side reactions like hydrogen abstraction.[8]
-
Solution:
-
Increase the concentration of the radical acceptor.
-
If the reaction is an intermolecular addition, consider running the reaction at a higher concentration.
-
-
A study on a similar compound, 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether, demonstrated selective deiodination using Bu3SnH/Bz2O2, highlighting the susceptibility of the C-I bond to reduction.[9]
Part 2: Troubleshooting Product Purification
The "fluorous" nature of this compound and its derivatives is a powerful tool for purification. However, challenges can still arise.
FAQ 3: My fluorous product is difficult to separate from the non-fluorous starting materials and byproducts using standard chromatography. What are my options?
Answer:
Traditional silica gel chromatography can be ineffective for separating highly fluorinated compounds from their non-fluorinated counterparts due to similar polarities. This is where fluorous separation techniques become invaluable.
Fluorous Separation Techniques:
-
Fluorous Solid-Phase Extraction (F-SPE):
-
Explanation: F-SPE utilizes a stationary phase with a bonded fluorous phase (fluorous silica gel). Fluorous compounds are strongly retained on this stationary phase, while non-fluorous compounds are eluted with a "fluorophobic" solvent (e.g., methanol/water). The desired fluorous compound is then eluted with a "fluorophilic" solvent (e.g., a fluorinated solvent or a more non-polar organic solvent).[2][3][10]
-
Protocol:
-
Condition the fluorous silica gel cartridge with a fluorophilic solvent, followed by a fluorophobic solvent.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with a fluorophobic solvent to elute the non-fluorous components.
-
Elute the desired fluorous product with a fluorophilic solvent.
-
-
-
Reverse Fluorous Solid-Phase Extraction (RF-SPE):
-
Explanation: In RF-SPE, a standard polar stationary phase like silica gel is used. The crude mixture is loaded, and a fluorous solvent is used as the mobile phase. The fluorous compounds are eluted first, while the non-fluorous, more polar compounds are retained on the silica gel.[3]
-
Protocol:
-
Pack a column with standard silica gel.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a fluorous solvent (e.g., perfluorohexanes). The fluorous product will elute.
-
The non-fluorous components can be recovered by eluting with a more polar organic solvent.
-
-
-
Fluorous Liquid-Liquid Extraction (F-LLE):
-
Explanation: F-LLE takes advantage of the immiscibility of fluorous solvents with many common organic solvents and water. By partitioning the reaction mixture between a fluorous solvent and an organic solvent, the fluorous compounds will preferentially move to the fluorous phase.[4]
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Add an immiscible fluorous solvent (e.g., FC-72) to a separatory funnel.
-
Add the organic solution to the separatory funnel.
-
Shake the funnel to partition the components.
-
Separate the layers. The fluorous product will be in the fluorous layer.
-
-
Troubleshooting Purification Workflow
Caption: Decision tree for choosing a fluorous purification method.
Part 3: Understanding Side Reactions
A complex product mixture can be daunting. Understanding the potential side reactions of this compound and its derivatives is key to optimizing your reaction conditions.
FAQ 4: My reaction has produced several unexpected products. What are the common side reactions I should be aware of?
Answer:
Besides the deiodination discussed earlier, other side reactions can occur depending on the specific reactants and conditions.
Potential Side Reactions:
-
Dehydroiodination:
-
Explanation: In the presence of a base, elimination of HI can occur, leading to the formation of an alkene. This is more likely if there are abstractable protons on the carbon adjacent to the C-I bond.
-
Solution:
-
If a base is required, use a non-nucleophilic, sterically hindered base.
-
Run the reaction at a lower temperature to disfavor elimination.
-
-
-
Reaction with Nucleophiles:
-
Explanation: While the primary reactivity is radical-based, the iodine atom can be displaced by strong nucleophiles.
-
Solution:
-
Avoid strong nucleophiles in the reaction mixture unless they are the intended reactant.
-
Protect sensitive functional groups.
-
-
-
Iodination of Aromatic/Heteroaromatic Systems:
-
Explanation: Under certain conditions, particularly those involving radical initiation, an iodine radical can also be generated, which can then iodinate electron-rich aromatic or heteroaromatic substrates.[5][6]
-
Solution:
-
If your substrate is an electron-rich aromatic compound, be aware of this potential side reaction.
-
Modification of the reaction conditions (e.g., initiator, solvent) may be necessary to suppress this pathway.
-
-
Reaction Pathway Overview
Caption: Common reaction pathways for this compound.
References
-
Georganics. Fluorous Chemistry. [Link]
-
Zhang, W. (2003). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters, 5(7), 1011-1014. [Link]
-
Spetseris, N., Hadida, S., Curran, D. P., & Meyer, T. Y. (1997). Organic/Fluorous Phase Extraction: A New Tool for the Isolation of Organometallic Complexes. Organometallics, 16(16), 3466-3468. [Link]
-
Glen Research. (2005). Glen Report 18.16: Fluorous Affinity Purification of Oligonucleotides. [Link]
-
Rybakov, V. B., et al. (2018). Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. Russian Chemical Bulletin, 67(10), 1863-1870. [Link]
-
Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science, 14(5), 1269-1276. [Link]
-
Postigo, A. (2019). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
-
Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Center for Biotechnology Information. [Link]
-
Studer, A., & Amrein, S. (2002). Iodine(III) Reagents in Radical Chemistry. Synthesis, 2002(07), 835-849. [Link]
-
Qiu, Z., & Burton, D. J. (1982). Reaction of Perfluoroalkyl Iodides with Electron-Deficient Olefins under UV Irradiation. The Journal of Organic Chemistry, 47(23), 4377-4381. [Link]
-
Li, W., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. [Link]
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- 2. glenresearch.com [glenresearch.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
- 6. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Troubleshooting the Degradation of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Welcome to the technical support guide for 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. We will address the common issue of product degradation, specifically the characteristic color change, and provide actionable troubleshooting guides and protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: I've noticed my bottle of this compound has turned a distinct purple or brown color. What causes this?
A: The observed purple or brown tint is a direct result of chemical degradation.[1] The primary cause is the cleavage of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule.[2][3] This bond is susceptible to homolytic cleavage, which splits the bond and generates two radical species: a nonafluoroheptyl radical (C₇F₁₅•) and an iodine radical (I•).[1] Two iodine radicals then combine to form molecular iodine (I₂).[4][5] It is this molecular iodine, when dissolved in the parent alkyl iodide, that imparts the characteristic purple or brown color.[2][5][6]
Q2: What are the main factors that accelerate the degradation and color change?
A: The degradation is primarily initiated by exposure to energy in the form of light or heat.
-
Light Exposure: This is the most common cause. Ultraviolet (UV) radiation, and even ambient laboratory light over time, possesses sufficient energy to break the relatively weak C-I bond.[2][5][6][7] This process is known as photodegradation or photolysis.[6][8][9]
-
Heat: Elevated temperatures can increase the rate of thermal decomposition, also leading to the formation of iodine.[5] While stable at normal temperatures, prolonged exposure to heat should be avoided.[10]
-
Incompatible Materials: Contact with strong oxidizing agents or certain metals can also promote degradation.[1][10][11]
Q3: My reagent is discolored. Can I still proceed with my experiment?
A: Using a discolored, and therefore degraded, reagent is strongly discouraged, particularly for sensitive applications like radical reactions or precise stoichiometric syntheses. The consequences include:
-
Reaction Inhibition: The dissolved molecular iodine (I₂) is an effective radical scavenger.[1] If your experiment involves a radical chain mechanism, the iodine will quench the radicals, potentially preventing the reaction from initiating or causing it to be sluggish.[1]
-
Incorrect Stoichiometry: The discoloration indicates that a portion of the active this compound has decomposed. Using the reagent without purification means the actual concentration of your starting material is lower than calculated, leading to inaccurate molar ratios and potentially lower yields.[1]
-
Formation of Byproducts: The nonafluoroheptyl radicals generated during degradation can react with solvents, scavengers, or other components in your reaction mixture, leading to the formation of unexpected and difficult-to-remove impurities.[1]
Q4: What is the correct procedure for storing this compound to ensure its stability?
A: Proper storage is critical to maximizing the shelf-life of the reagent. The following conditions are recommended based on established best practices for alkyl iodides.
| Parameter | Recommendation | Rationale |
| Light | Store in an amber glass bottle or wrap a clear bottle completely in aluminum foil.[1] Keep in a dark location such as a cabinet. | To prevent photodegradation initiated by UV and visible light.[10][11] |
| Temperature | Store in a cool, dry, and well-ventilated place.[1][10][12] For long-term storage, refrigeration (2-8°C) is advisable.[13][14] | To minimize thermal degradation and slow down kinetic processes. |
| Atmosphere | Keep the container tightly sealed. For highly sensitive applications, consider storage under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent contamination and potential reactions with atmospheric components. |
| Compatibility | Store away from strong oxidizing agents and certain metals.[1][10][11] | To avoid chemically induced degradation pathways. |
Q5: What are the specific degradation products I should be aware of?
A: The primary, visually identifiable degradation product is molecular iodine (I₂) . The other key product is the nonafluoroheptyl radical (C₇H₄F₉•) . This radical is highly reactive and transient. In a typical experimental setting, it can be converted into various secondary byproducts depending on the environment. For instance, in the presence of a hydrogen donor (like many organic solvents), it can abstract a hydrogen atom to form 1,1,1,2,2,3,3,4,4-Nonafluoroheptane .
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental issues that may arise from using degraded this compound.
Guide 1: My Radical Reaction Fails to Initiate or is Sluggish
-
Symptom: You are attempting a radical reaction (e.g., radical addition, atom transfer radical polymerization) where the fluoroalkyl iodide is a key component, but you observe little to no product formation or an unusually slow reaction rate.
-
Underlying Cause: This is a classic sign of radical quenching by molecular iodine (I₂), a byproduct of reagent degradation.[1] The iodine efficiently terminates the radical chain reactions that are essential for your synthesis.
-
Troubleshooting Workflow:
Sources
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How to handle 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide safely in the lab
Technical Support Center: 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between product specifications and real-world laboratory application. This compound is a valuable reagent in synthetic chemistry, particularly for introducing fluorinated moieties. However, its chemical nature as a per- and polyfluoroalkyl substance (PFAS) and an organoiodide necessitates a robust and informed approach to safety. This guide is structured to provide direct, actionable answers to the questions and challenges you may encounter, ensuring both the integrity of your research and the safety of your team.
Section 1: Hazard Identification & Proactive Risk Assessment
This section addresses the foundational knowledge required before this chemical is even brought into the lab. A proactive understanding of the risks is the first and most critical step in safe handling.
Q1: What are the primary, immediate hazards of this compound?
Based on its GHS (Globally Harmonized System) classification, the primary hazards are acute and localized. It is classified as:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mean that direct contact with the substance can cause immediate inflammatory responses on the skin and in the eyes, and inhaling its vapors or any aerosolized particles can irritate the respiratory tract.
Q2: This compound is a PFAS. Why does that classification require special attention beyond the immediate hazards?
The designation "PFAS" (per- and polyfluoroalkyl substance) is critical. PFAS are often called "forever chemicals" because their carbon-fluorine bond is exceptionally strong, making them highly resistant to degradation in the environment and in the body.[1][2] This persistence means:
-
Bioaccumulation: The substance can accumulate in the body over time, and its long-term toxicological effects are not fully understood. Some PFAS compounds have been linked to adverse health effects, including thyroid disease and immune system problems.[2]
-
Environmental Persistence: Improper disposal can lead to long-term environmental contamination of soil and water.[1] Therefore, all waste streams containing this compound must be treated with extreme care and must not be disposed of down the drain.[2]
Q3: What risk assessment steps must I complete before starting an experiment?
Before handling this compound, a thorough, documented risk assessment is mandatory. This should include:
-
Location of Safety Equipment: Confirm and document the location and operational status of the nearest emergency shower, eyewash station, and fire extinguisher.[3][4]
-
Ventilation Check: Ensure you are working within a chemical fume hood with a current certification and proper face velocity.[5][6]
-
PPE Availability: Verify that all necessary Personal Protective Equipment (as detailed in Section 2) is available, in good condition, and fits correctly.
-
Spill Kit Readiness: Ensure a spill kit compatible with halogenated organic compounds is readily accessible.[6]
-
Waste Container Preparation: Prepare and label a dedicated hazardous waste container for all materials that will come into contact with the substance.[2]
Section 2: Personal Protective Equipment (PPE) Protocol
Choosing the correct PPE is not a suggestion; it is a requirement for preventing exposure. The causality is simple: if the chemical cannot touch you, it cannot harm you directly.
Core PPE Requirements
This table summarizes the minimum PPE required for various tasks.
| Task | Minimum Required PPE | Rationale |
| Weighing/Handling Solid or Liquid | Safety Goggles with Side Shields, Lab Coat, Long Pants, Closed-Toed Shoes, Double Nitrile Gloves.[7] | Protects against splashes, drips, and accidental contact. Double gloving provides an extra barrier against potential tears or rapid permeation. |
| Preparing Solutions/Running Reactions | Safety Goggles (or Face Shield over Goggles), Lab Coat, Long Pants, Closed-Toed Shoes, Double Nitrile Gloves.[3][4] | A face shield offers additional protection from splashes during transfers and reactions. |
| High-Risk Operations (e.g., potential for aerosolization, heating, or use outside of a fume hood) | Add a NIOSH-approved respirator with a combination organic vapor/acid gas (e.g., type ABEK) filter to the above requirements. | Directly addresses the H335 respiratory irritation hazard by filtering out vapors and aerosols. |
Troubleshooting & FAQs
Q: I only have standard, thin nitrile gloves. Is that sufficient?
While nitrile gloves are a good starting point, halogenated compounds can permeate or degrade them.[7] It is critical to:
-
Double-Glove: Always wear two pairs of nitrile gloves. This provides a backup if the outer glove is compromised.
-
Check Compatibility: For prolonged tasks, consult a glove manufacturer's compatibility chart for halogenated organics. Thicker gloves or alternative materials like Viton® may be necessary.[5]
-
Change Gloves Immediately: If you notice any swelling, discoloration, or tearing, or after any known contact, change your gloves immediately.[5]
Section 3: Engineering Controls & Safe Handling
Engineering controls are the primary line of defense. They are designed to remove the hazard at the source, reducing your reliance on PPE alone.
Q: Where is the appropriate place to handle this compound?
Always handle this chemical inside a properly functioning and certified chemical fume hood. [5][6] The rationale is to maintain a controlled, negative pressure environment that pulls vapors and potential aerosols away from your breathing zone, directly mitigating the inhalation risk (H335).
Q: How should I store the chemical to ensure stability and safety?
Proper storage prevents degradation and accidental release.
-
Container: Keep the compound in its original, tightly sealed container.[3][6]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[3][6]
-
Incompatibilities: Segregate it from strong oxidizing agents, as they can react violently.[3][8]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and hazard pictograms.[6]
Section 4: Emergency Procedures
Preparation is key to responding effectively and minimizing harm during an unexpected event.
Scenario 1: Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[5][6] Remove any contaminated clothing while under an emergency shower. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air immediately.[10] If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[10]
Scenario 2: Chemical Spill
The response to a spill is dictated by its size and your level of training. The following workflow provides a clear decision-making process.
Caption: Decision workflow for responding to a chemical spill.
Small Spill Cleanup Protocol (<100mL, contained):
-
Alert Personnel: Notify others in the lab of the spill.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.[5]
-
Contain: Prevent the spill from spreading by surrounding it with an inert absorbent material like vermiculite or sand. Do not use paper towels, which may react or degrade.[11]
-
Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.
-
Collect: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (as per your lab's specific SOP for halogenated compounds), and place all cleaning materials into the hazardous waste container.
-
Dispose: Label the waste container and dispose of it through your institution's Environmental Health & Safety (EHS) department.[2]
Section 5: Waste Disposal
As a PFAS, proper disposal is a matter of environmental responsibility.
Q: How do I dispose of waste containing this compound?
Under no circumstances should this chemical or solutions containing it be poured down the drain. [2] All liquid waste must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[2] According to EPA guidance on PFAS disposal, acceptable methods prioritize low environmental release, such as disposal in a permitted hazardous waste landfill or destruction via high-temperature thermal treatment.[1][12][13] Your institution's EHS department will manage the final disposal according to federal and local regulations.
Q: What about contaminated lab supplies like gloves, pipette tips, and empty containers?
All solid materials that have come into contact with the substance are considered hazardous waste.[2] This includes:
-
Gloves
-
Pipette tips
-
Contaminated absorbent materials
-
Empty reagent bottles
These items must be collected in a separate, sealed container or a heavy-duty, sealable bag clearly labeled as "PFAS-Contaminated Solid Waste" and disposed of through your EHS hazardous waste program.[2]
References
-
EPA's Updated Guidance on Destruction and Disposal of PFAS - Montrose Environmental Group. (URL: [Link])
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period - Bergeson & Campbell, P.C. (URL: [Link])
-
Halogenated Solvents - Washington State University. (URL: [Link])
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois. (URL: [Link])
-
EPA Releases Updated Guidance On PFAS Disposal - Hazardous Waste Experts. (URL: [Link])
-
PFAS Waste | Environmental Health & Safety - Michigan State University. (URL: [Link])
-
Guidance on PFAS Destruction - NEBRA. (URL: [Link])
-
PERFLUORO-N-HEPTYL IODIDE Safety Data Sheets(SDS) - LookChem. (URL: [Link])
-
SAFETY DATA SHEET - Iodine-Potassium Iodide Solution - Aldon Corporation. (URL: [Link])
-
Chemical Emergencies, Exposures, and Spills - Florida State University EHS. (URL: [Link])
-
Personal Protective Equipment | US EPA. (URL: [Link])
-
What to do in a chemical emergency - GOV.UK. (URL: [Link])
-
Proper Protective Equipment - Chemistry LibreTexts. (URL: [Link])
-
General Safety Framework of the Department of Organic Chemistry - Stockholm University. (URL: [Link])
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (URL: [Link])
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: [Link])
-
Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])
-
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide - PubChem. (URL: [Link])
-
Toxicological Profile for Iodine - Agency for Toxic Substances and Disease Registry (ATSDR). (URL: [Link])
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Technical Support Center: Purifying 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Welcome to the technical support guide for handling and purifying 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of iodine impurities, ensuring the high purity required for demanding applications.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have a pink or brownish color?
A1: The characteristic pink, purple, or brown color in alkyl iodides, including this compound, is due to the presence of elemental iodine (I₂). This impurity can arise from several sources:
-
Synthesis Byproducts: Iodine may be a leftover reagent or a byproduct from the iodination reaction used to synthesize the compound.[1]
-
Decomposition: Alkyl iodides can be sensitive to light, heat, and oxygen. Over time, they can decompose, releasing free iodine into the material. This decomposition is a common issue during long-term storage.[2][3] The presence of moisture can also accelerate this degradation.[2]
Q2: What are the most common methods for removing iodine impurities?
A2: There are several effective methods, each with its own advantages. The choice often depends on the scale of the purification, the desired final purity, and the available equipment. The most common techniques include:
-
Activated Carbon Treatment: Stirring the compound with activated carbon, which adsorbs the elemental iodine.[6][7]
-
Column Chromatography: Passing the compound through a silica gel or alumina column to separate the alkyl iodide from non-volatile impurities and baseline iodine.[8][9]
-
Distillation: A highly effective method for achieving very high purity, especially for removing non-volatile impurities, but requires careful temperature control to prevent thermal decomposition.
Q3: How should I store purified this compound to prevent the recurrence of iodine?
A3: Proper storage is critical to maintain the purity of the alkyl iodide.
-
Light Protection: Store the compound in an amber or foil-wrapped bottle to protect it from light.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Cool Temperatures: Keep the material in a refrigerator or freezer to minimize thermal decomposition.
-
Stabilizers: For long-term storage, adding a small piece of copper wire or silver foil can be beneficial. These metals react with any newly formed iodine, effectively scavenging it from the solution and preventing further degradation.[2][3]
Troubleshooting Guide & Detailed Protocols
This section addresses specific issues you may encounter during the purification process and provides detailed, step-by-step protocols.
Problem 1: My compound is still colored after a single wash with sodium thiosulfate.
Causality: A single wash may be insufficient if the concentration of iodine is high. The reducing capacity of the aqueous solution can be exhausted, leaving residual iodine in the organic layer.
Solution: Repeat the washing procedure.
Detailed Protocol: Aqueous Reductive Wash
-
Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Dissolve the impure this compound in a suitable, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of the sodium thiosulfate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Observation: The purple/brown color of the organic layer should disappear as the elemental iodine (I₂) is reduced to colorless, water-soluble iodide ions (I⁻).[4][10] The aqueous layer may turn pale yellow.
-
Chemical Mechanism: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)
-
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Repeat: If any color persists in the organic layer, repeat the wash with a fresh portion of the sodium thiosulfate solution.[11]
-
Final Washes: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Problem 2: The color is gone, but I suspect other impurities remain.
Causality: The reductive wash is excellent for removing elemental iodine but will not remove non-volatile or non-colored impurities from the synthesis.
Solution: Employ column chromatography or distillation for higher purity.
Method Comparison Table
| Purification Method | Primary Use | Speed | Scalability | Final Purity | Notes |
| Aqueous Wash | Removing I₂ | Fast | High | Good | Excellent for initial cleanup.[4] |
| Activated Carbon | Adsorbing I₂ & some organics | Moderate | High | Good-Excellent | May require filtration through Celite.[7][12] |
| Column Chromatography | Separating multiple components | Slow | Low-Medium | Excellent | Useful for removing polar/non-polar impurities.[8] |
| Distillation | Removing non-volatile impurities | Moderate | High | Very High | Requires thermal stability of the compound. |
Protocol: Fluorous Solid-Phase Extraction (F-SPE) / Column Chromatography Given the highly fluorinated nature of this compound, fluorous chromatography can be a highly selective method. Standard silica gel chromatography is also effective.
-
Stationary Phase Selection: For fluorous compounds, a fluorinated silica gel phase can provide excellent separation from non-fluorinated impurities.[13] Standard silica gel is also effective for separating based on polarity.[8][9]
-
Solvent System (Eluent): Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate or dichloromethane. The goal is to have the desired product move off the baseline with a retention factor (Rf) of ~0.3.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Loading: Dissolve the crude product (pre-treated with a thiosulfate wash to remove the bulk of iodine) in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin running the solvent through the column, collecting fractions in test tubes. The less polar this compound should elute before more polar impurities.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: My purified product turns pink again after a few days.
Causality: This indicates slow decomposition of the alkyl iodide, likely due to exposure to light or trace amounts of oxygen. Even after purification, the compound can remain susceptible to degradation.
Solution: Implement rigorous storage protocols and consider using a stabilizer.
Storage Protocol:
-
Final Degassing: Before final storage, bubble nitrogen or argon gas through the liquid product for several minutes to displace dissolved oxygen.
-
Inert Container: Transfer the purified liquid to a clean, dry amber glass vial with a PTFE-lined cap.
-
Add Stabilizer (Optional): For long-term storage, add a small piece of freshly cleaned copper wire. Copper reacts with trace I₂ to form insoluble CuI, preventing it from catalyzing further decomposition.[2][3]
-
Seal and Store: Tightly seal the vial, wrap the cap junction with Parafilm®, and store in a refrigerator or freezer (-20 °C is recommended).
By following these detailed guidelines, researchers can effectively remove iodine impurities and ensure the long-term stability and purity of their this compound.
References
-
Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Alkyl iodide storage container and purifying method of alkyl iodide. (2005). Google Patents (JP2005024073A).
-
Wang, C., et al. (2023). Adsorption-based capture of iodine and organic iodides: status and challenges. Journal of Materials Chemistry A. Retrieved from [Link]
-
Iodine I₂ Impregnated Activated Carbon. (n.d.). Heycarbons. Retrieved from [Link]
- Alkyl iodide storage container and method for purification of alkyl iodide. (2009). Google Patents (US7617934B2).
-
A Guide to Activated Carbon Parameters. (n.d.). Heycarbons. Retrieved from [Link]
-
Shimizu, H., et al. (1967). Method of removing alkyl iodides or mixtures of iodine and alkyl iodides from a gas phase and an aqueous solution phase by utilizing ion exchange resins. (Patent). ETDEWEB. Retrieved from [Link]
- Removal of iodine or iodide impurities. (1995). Google Patents (USRE34281E).
-
Iodine removing method in organic solvent. (1988). INIS-IAEA. Retrieved from [Link]
-
Column Chromatography. (n.d.). Winthrop University, Department of Chemistry. Retrieved from [Link]
-
Separating Fluorene and 9-fluorenone with TLC and Column Chromatography. (2013). Odinity. Retrieved from [Link]
-
Qiu, X., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Retrieved from [Link]
-
What is the iodine number of the activated carbon? (2021). Carbotecnia. Retrieved from [Link]
-
What is the mechanism of Sodium Thiosulfate? (2024). Patsnap Synapse. Retrieved from [Link]
-
Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? (2016). ResearchGate. Retrieved from [Link]
- Process for removing iodine/iodide from aqueous solutions. (1997). Google Patents (US5624567A).
-
Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]
-
Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Removal of Iodine. (2021). Reddit. Retrieved from [Link]
-
What is the best way to remove Iodine(impurity) from Ionic Liquid? (2022). ResearchGate. Retrieved from [Link]
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. (2025). ResearchGate. Retrieved from [Link]
-
Stability of iodine content in iodized salt. (2002). PubMed. Retrieved from [Link]
-
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. (n.d.). PubChem. Retrieved from [Link]
-
Stability of Iodine Content in Iodized Salt. (2007). ResearchGate. Retrieved from [Link]
-
trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-Phenylfuro[3,2-b]pyridine. (n.d.). Organic Syntheses. Retrieved from [Link]
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- 3. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption-based capture of iodine and organic iodides: status and challenges - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09448G [pubs.rsc.org]
- 7. heycarbons.com [heycarbons.com]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. odinity.com [odinity.com]
- 10. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
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- 13. silicycle.com [silicycle.com]
Impact of degraded 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide on reaction stoichiometry
Introduction
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is a critical building block in synthetic chemistry, particularly for introducing perfluoroalkyl chains in the development of pharmaceuticals, advanced materials, and agrochemicals. Its utility is derived from the reactivity of the carbon-iodine bond.[1] However, this reactivity also makes the compound susceptible to degradation, which can have significant and often overlooked consequences on experimental outcomes. An impure reagent introduces contaminants and, more fundamentally, invalidates the assumed stoichiometry, leading to poor yields, unexpected side products, and difficulty in reaction optimization.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting issues arising from the degradation of this compound. It follows a question-and-answer format to directly address common problems, explains the underlying chemical principles, and provides actionable protocols for purity assessment and remediation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Identifying and Understanding Degradation
Q1: My bottle of this compound has developed a pink or brownish tint. Is the reagent degraded?
A: Yes, a pink, purple, or brownish color is a strong visual indicator of degradation. This discoloration is almost always due to the formation of elemental iodine (I₂), which arises from the decomposition of the alkyl iodide. The C-I bond is the weakest bond in the molecule and can be cleaved by exposure to light, heat, or trace impurities.[2] While a slight pink tint may indicate minor degradation, a pronounced brown color suggests significant decomposition, which will certainly impact your reaction.
Q2: What are the primary causes of degradation for fluoroalkyl iodides?
A: The degradation of this compound is primarily driven by two factors:
-
Exposure to Light: The C-I bond is photosensitive. UV light provides sufficient energy to cause homolytic cleavage of the bond, generating a nonafluoroheptyl radical and an iodine radical. These radicals can then recombine or react with other species, leading to the formation of I₂ and other byproducts. The material safety data sheet for similar compounds explicitly notes sensitivity to light as a stability concern.[2]
-
Presence of Oxidizing Agents: Contact with oxygen (from air) or other oxidizing impurities can oxidize the iodide to iodine. This is a common issue for many iodide-containing compounds.[2][3]
Improper storage, such as in a clear glass container on a lab bench, or frequent opening of the bottle without backfilling with an inert gas, will accelerate this process. For this reason, proper handling and storage are critical.[4]
Part 2: Impact on Reaction Stoichiometry and Outcomes
Q3: How does using degraded this compound directly affect my reaction's stoichiometry?
A: Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction.[5] Using a degraded reagent undermines this relationship in two fundamental ways:
-
Reduced Molar Quantity of Active Reagent: If a portion of the this compound has decomposed, the actual number of moles of the desired reactant in a given mass is lower than calculated. For example, if your reagent is only 90% pure, you are introducing 10% less of the key reactant than your calculations assume. This makes it a limiting reagent by default, leading to lower-than-expected yields and unreacted starting material from your other reagents.
-
Introduction of Stoichiometrically Active Impurities: The degradation products are not inert. Impurities like elemental iodine (I₂) or hydrogen iodide (HI) can participate in the reaction, consuming other reagents or catalyzing unwanted side reactions.[3] This introduces a new, unaccounted-for set of stoichiometric relationships that compete with your desired reaction pathway.
The diagram below illustrates this concept.
Caption: Impact of reagent degradation on reaction stoichiometry.
Q4: What specific side reactions can be caused by degradation products?
A: The primary degradation products, elemental iodine (I₂) and potentially hydrogen iodide (HI), can initiate several problematic side reactions:
-
Iodine (I₂): Can act as a radical initiator, especially in the presence of light or heat, leading to non-specific radical reactions. It can also participate in electrophilic addition to alkenes or other electron-rich functionalities if present in your substrate.
-
Hydrogen Iodide (HI): This is a strong acid and a potent reducing agent.[3]
-
Acid-Base Reactions: If your reaction involves bases (e.g., organometallics, amines, carbonates), HI will neutralize them, effectively reducing the amount of base available for your desired transformation.
-
Reduction: HI can reduce sensitive functional groups in your substrate or product, leading to unintended byproducts.
-
Reversibility: For some reactions, the formation of HI can make the reaction reversible, lowering the overall yield.[3]
-
Part 3: Troubleshooting, Analysis, and Remediation
Q5: How can I accurately determine the purity of my this compound before use?
A: Visual inspection is only a qualitative first step. For quantitative assessment, analytical techniques are essential. The most accessible and informative method is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: This is a quick and effective method. The pure compound has a clean spectrum with characteristic multiplets for the -CH₂-CH₂- protons. The presence of new, unidentifiable peaks indicates impurities. By integrating the signals of the compound against a known internal standard (a technique called qNMR), you can determine the exact concentration or purity of the active reagent.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is extremely powerful. It provides a clean spectrum with a low background, making it highly sensitive to any fluorine-containing impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying volatile impurities by separating them and providing their mass-to-charge ratio.
Q6: My reaction yield is low, and I suspect reagent degradation. What is the first troubleshooting step?
A: The first step is to validate the purity of your starting material. Do not waste time optimizing other reaction parameters until you are certain your reagents are of sufficient quality.
The workflow below outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for reactions involving Nonafluoroheptyl Iodide.
Q7: What is the proper way to store and handle this compound to prevent degradation?
A: Adhering to strict storage and handling protocols is the most effective way to maintain reagent integrity.
| Parameter | Recommendation | Rationale |
| Container | Amber or opaque glass bottle with a tight-fitting cap. | Prevents exposure to light which causes photodegradation.[2] |
| Temperature | Store in a cool, dark place. Refrigeration is recommended. | Reduces the rate of thermal decomposition.[4] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation by displacing air and moisture from the headspace. |
| Handling | Use only in a well-ventilated area or fume hood.[6] After dispensing, flush the bottle with inert gas before re-sealing. | Minimizes exposure to atmospheric oxygen and moisture. |
| Incompatibilities | Store away from strong oxidizing agents, finely powdered metals, and ammonia.[7] | Prevents chemical reactions that can degrade the compound. |
Q8: Can I purify a partially degraded bottle of the reagent? If so, how?
A: Yes, for simple degradation where the primary impurity is elemental iodine (I₂), a straightforward purification is possible. The protocol below describes a standard laboratory procedure for removing iodine. If other impurities are present (as determined by NMR or GC-MS), fractional distillation under reduced pressure may be required, though this is more complex.
Experimental Protocols
Protocol 1: Quantitative Purity Analysis by ¹H NMR
Objective: To determine the molar purity of this compound using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube, volumetric flasks, precision balance
Procedure:
-
Prepare a Stock Solution of the Internal Standard: Accurately weigh ~50 mg of the internal standard into a 10 mL volumetric flask. Record the exact mass. Dissolve in and dilute to the mark with CDCl₃.
-
Prepare the Sample: Accurately weigh ~100 mg of the this compound sample into a vial. Record the exact mass.
-
Combine for Analysis: Transfer exactly 0.5 mL of the internal standard stock solution to the vial containing the sample. Ensure the sample is fully dissolved.
-
Acquire NMR Spectrum: Transfer the final solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Process and Calculate:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard (usually ≥99.5%)
-
-
Protocol 2: Purification by Removal of Elemental Iodine
Objective: To remove the I₂ impurity from a discolored sample of this compound.
Materials:
-
Degraded this compound
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve the discolored iodide in 3-5 volumes of diethyl ether in a separatory funnel.
-
Thiosulfate Wash: Add an equal volume of saturated sodium thiosulfate solution. Shake the funnel vigorously. The purple/brown color in the organic layer should disappear as the I₂ is reduced to colorless I⁻. Allow the layers to separate and drain the aqueous layer.
-
Repeat Wash: Repeat the wash with fresh sodium thiosulfate solution until the organic layer is completely colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water-soluble species.
-
Drying: Drain the organic layer into a clean flask and add anhydrous magnesium sulfate. Swirl and let it stand for 10-15 minutes to remove all traces of water.
-
Solvent Removal: Filter the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether. The remaining clear, colorless oil is the purified product.
-
Verification: Confirm the purity of the resulting product using the NMR method described in Protocol 1.
References
- Vertex AI Search, SAFETY D
- Fisher Scientific, SAFETY DATA SHEET (2009-10-20). Retrieved January 13, 2026.
- Fisher Scientific, SAFETY DATA SHEET (2010-09-07). Retrieved January 13, 2026.
- ResearchGate, Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. Retrieved January 13, 2026.
- Filo, Why are alkyl iodides MORE reactive than alkyl fluorides? (2023-09-18). Retrieved January 13, 2026.
- LookChem, PERFLUORO-N-HEPTYL IODIDE Safety Data Sheets(SDS). Retrieved January 13, 2026.
- Centers for Disease Control and Prevention (CDC), NMAM METHOD 5504. Retrieved January 13, 2026.
- National Institutes of Health (NIH), Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies. Retrieved January 13, 2026.
- Quora, Why is the direct fluorination and iodination of alkanes via a free radical mechanism not possible? (2017-04-14). Retrieved January 13, 2026.
- SpringerLink, Degradation of iodinated X-ray contrast media by advanced oxidation processes (2023-04-15). Retrieved January 13, 2026.
- Chemistry Stack Exchange, Why in SN1 reaction the order of reactivity of alkyl halides increases from fluorine to iodine? (2018-01-02). Retrieved January 13, 2026.
- CDH Fine Chemical, Iodine 0.05 M (0.1N) Volumetric Solution. Retrieved January 13, 2026.
- ACS Publications, Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. Retrieved January 13, 2026.
- SPIE Digital Library, Kinetic modeling of the reactions between F2 and the perfluoroalkyl iodides. Retrieved January 13, 2026.
- PubChem, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. Retrieved January 13, 2026.
- National Institutes of Health (NIH), ANALYTICAL METHODS - Toxicological Profile for Iodine. Retrieved January 13, 2026.
- OpenStax, Stoichiometry of Chemical Reactions. Retrieved January 13, 2026.
- Sigma-Aldrich, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide. Retrieved January 13, 2026.
- Agency for Toxic Substances and Disease Registry, ANALYTICAL METHODS. Retrieved January 13, 2026.
- PubMed, Review of analytical methods for the quantification of iodine in complex matrices (2011-09-19). Retrieved January 13, 2026.
- Pressbooks, 7.1 Reaction Stoichiometry – CHEM 1114 – Introduction to Chemistry. Retrieved January 13, 2026.
- Chemistry LibreTexts, 5.2: Reaction Stoichiometry (2019-06-05). Retrieved January 13, 2026.
- Sigma-Aldrich, 4 4 5 5 6 6 7 7 7 nonafluoroheptyl iodide. Retrieved January 13, 2026.
- Sigma-Aldrich, 4 4 5 5 6 6 7 7 7 nonafluoroheptyl iodide. Retrieved January 13, 2026.
- PubChem, Perfluoroheptyl iodide | C7F15I | CID 67633. Retrieved January 13, 2026.
- ResearchGate, Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products. Retrieved January 13, 2026.
- Organic Syntheses, trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Retrieved January 13, 2026.
- Organic Syntheses, 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Retrieved January 13, 2026.
Sources
Preventing radical scavenging by iodine in 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide reactions
Welcome to the technical support center for radical reactions involving 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide and related perfluoroalkyl iodides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. The following guides and FAQs are based on established scientific principles and field-proven insights to ensure the integrity and success of your work.
I. Frequently Asked Questions (FAQs)
Here, we address the most common questions and issues encountered during radical reactions with this compound.
Q1: My reaction with this compound is giving a low yield and a complex mixture of byproducts. What is the likely cause?
A1: A frequent cause of low yields and complex product mixtures in these reactions is the unintended role of iodine as a radical scavenger. While this compound is your source of the nonafluoroheptyl radical, the iodine atom that is released can quench the desired radical species, terminating the chain reaction prematurely. This is particularly problematic in thermally initiated reactions. For instance, using AIBN (azobisisobutyronitrile) as a thermal initiator can lead to a complex reaction mixture with only trace amounts of the desired product[1].
To mitigate this, we strongly recommend employing photochemical initiation methods, which often provide cleaner reactions and higher yields.
Q2: What is the fundamental difference between thermal and photochemical initiation for this type of reaction, and why is one preferred?
A2: Thermal initiators, like AIBN, generate radicals by homolytic cleavage at elevated temperatures (typically around 80°C)[1]. This non-selective energy input can promote various side reactions, including the undesired radical scavenging by iodine.
Photochemical methods, on the other hand, utilize light energy to generate the radical species, often with the aid of a photocatalyst. This allows for reactions to be conducted at ambient temperatures, providing greater control and selectivity. Visible-light-mediated photoredox catalysis, in particular, has proven to be highly effective for atom transfer radical addition (ATRA) reactions of perfluoroalkyl iodides[1].
Q3: Can I use common photoredox catalysts like Ru(bpy)₃Cl₂ or Ir(ppy)₃ for my reaction?
A3: While ruthenium and iridium-based photocatalysts are powerful tools in photoredox catalysis, they may not be the optimal choice for reactions with perfluoroalkyl iodides and certain substrates like styrenes. In some cases, these catalysts have been shown to give greatly inferior results or even no product formation[1].
Copper-based photocatalysts, such as [Cu(dap)₂]Cl (dap = 2,9-di(p-anisyl)-1,10-phenanthroline), have demonstrated superior performance in these specific ATRA reactions. This suggests that the role of the copper catalyst extends beyond simple photoinduced electron transfer, possibly involving an inner-sphere catalytic cycle[1].
Q4: I've heard that adding a base or an amine can improve the reaction. How does this work?
A4: The addition of a base (like potassium hydroxide, KOH) or an amine can promote the reaction through a phenomenon known as halogen bonding[2]. The additive forms a halogen bond with the iodine atom of the perfluoroalkyl iodide, which weakens the C-I bond. This "activation" facilitates the homolytic cleavage of the C-I bond to generate the desired perfluoroalkyl radical, especially under photochemical conditions[2]. This approach can be so effective that it may even eliminate the need for a traditional photocatalyst[3].
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter in your experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Iodine Radical Scavenging | 1. Switch from Thermal to Photochemical Initiation: If using a thermal initiator like AIBN, switch to a photochemical method. 2. Optimize Photochemical Conditions: If already using a photochemical method, ensure the light source and photocatalyst are appropriate. | Thermal initiation often leads to uncontrolled side reactions and radical quenching by iodine. Photochemical methods offer milder conditions and greater control[1]. |
| Incorrect Photocatalyst | 1. Use a Copper-Based Photocatalyst: For ATRA reactions with styrenes, consider using a copper-based catalyst like [Cu(dap)₂]Cl. 2. Screen Different Catalysts: If the reaction is still not proceeding, a small screen of different photocatalysts may be necessary. | The choice of photocatalyst is crucial. Copper catalysts have been shown to be particularly effective for this class of reactions, outperforming more common ruthenium and iridium catalysts in certain cases[1]. |
| Inefficient Radical Generation | 1. Add a Base or Amine: Introduce an additive such as KOH or an amine to the reaction mixture. 2. Optimize Additive Concentration: The amount of additive can be critical; start with stoichiometric amounts and optimize from there. | Additives can form halogen bonds with the perfluoroalkyl iodide, weakening the C-I bond and promoting the formation of the desired radical species under milder conditions[2]. |
| Inappropriate Solvent | 1. Choose a Suitable Solvent: Acetonitrile is often a good starting point for these reactions. 2. Conduct a Solvent Screen: If yield is still low, screen other polar aprotic solvents. | The solvent can significantly influence the reaction kinetics and the stability of the radical intermediates. Acetonitrile has been shown to be an effective solvent for many photoredox-catalyzed perfluoroalkylations[1]. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Dehydroiodination | 1. Lower Reaction Temperature: If using thermal initiation, try lowering the temperature or switching to a photochemical method. 2. Use a Non-Basic Additive: If a base is being used and dehydroiodination is observed, consider switching to a non-basic amine or optimizing the base concentration. | Dehydroiodination can be a competing side reaction, particularly at elevated temperatures or in the presence of a strong base[4]. |
| Complex Reaction Mixture | 1. Switch to Photochemical Initiation: As mentioned previously, this is the most effective way to achieve a cleaner reaction profile. 2. Degas the Solvent: Ensure the solvent is properly degassed to remove oxygen, which can participate in unwanted side reactions. | Thermal initiation can lead to a cascade of uncontrolled radical reactions, resulting in a complex mixture. Photochemical methods provide a more controlled generation of the desired radical[1]. |
III. Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Photochemical Iodoperfluoroalkylation of Styrene using a Copper Catalyst
This protocol is adapted from a procedure demonstrated to be effective for the atom transfer radical addition of perfluoroalkyl iodides to styrenes[1].
Materials:
-
Styrene
-
This compound
-
[Cu(dap)₂]Cl (or pre-formed from CuCl and dap ligand)
-
Acetonitrile (dry, degassed)
-
Schlenk tube or other suitable reaction vessel
-
LED light source (e.g., 530 nm green LED)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the copper photocatalyst (1.0 mol %).
-
Add styrene (1.0 mmol, 1.0 equiv).
-
Add this compound (2.0 mmol, 2.0 equiv).
-
Add dry, degassed acetonitrile (0.5 mL).
-
Seal the Schlenk tube and place it in front of the LED light source.
-
Irradiate the reaction mixture for 16-18 hours at room temperature with stirring.
-
Upon completion, monitor the reaction by TLC or GC-MS.
-
Purify the product using standard chromatographic techniques.
Protocol 2: Halogen-Bond Promoted Photochemical Perfluoroalkylation
This protocol demonstrates a method that does not require a traditional photocatalyst, relying on an amine additive to promote the reaction[3].
Materials:
-
Alkene or alkyne substrate
-
This compound
-
Amine additive (e.g., triethylamine)
-
Tetrahydrofuran (THF)
-
Reaction vessel transparent to the light source
-
Light source (e.g., compact fluorescent lamp or low-intensity UV lamp)
Procedure:
-
In a suitable reaction vessel, dissolve the alkene or alkyne substrate (1.0 equiv) in THF.
-
Add the amine additive (e.g., 1.5 equiv).
-
Add this compound (1.2 equiv).
-
Seal the vessel and irradiate with the chosen light source at ambient temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
IV. Data and Visualizations
Table 1: Comparison of Initiation Methods for Iodoperfluoroalkylation of Styrene
| Entry | Initiation Method | Catalyst/Additive | Solvent | Yield of Product | Reference |
| 1 | Thermal (80°C) | AIBN (10 mol%) | Acetonitrile | Traces | [1] |
| 2 | Photochemical (530 nm LED) | [Cu(dap)₂]Cl (1 mol%) | Acetonitrile | High Yield | [1] |
| 3 | Photochemical (455 nm LED) | [Ru(bpy)₃]Cl₂ (1 mol%) | Acetonitrile | Low Yield | [1] |
| 4 | Photochemical (CFL) | Triethylamine | THF | Good Yield | [3] |
Diagram 1: General Mechanism for Photoredox-Catalyzed ATRA
Caption: General photoredox cycle for Atom Transfer Radical Addition (ATRA).
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low reaction yields.
V. References
-
The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Publications. [Link]
-
Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. PubMed. [Link]
-
Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions. Organic Letters. [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. Chemical Science. [Link]
-
extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PubMed Central. [Link]
-
Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen-Bond-Promoted Photoactivation of Perfluoroalkyl Iodides: A Photochemical Protocol for Perfluoroalkylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Fluorine-Free Hydrophobic Surfaces: A Comparative Analysis of Alternatives to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
Introduction: The Imperative for Sustainable Hydrophobicity
For decades, fluorinated compounds such as 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide have been the gold standard for creating low-energy, highly repellent surfaces. Their utility in biomedical devices, microfluidics, and advanced materials is undisputed. However, the scientific community is now at a critical juncture. The exceptional stability of the carbon-fluorine bond, the very property that makes these compounds effective, also renders them extraordinarily persistent in the environment.[1][2] Growing concerns over the bioaccumulation and potential health risks of per- and polyfluoroalkyl substances (PFAS) have triggered global regulations and a concerted push towards phasing out their use.[2][3]
This guide serves as a technical resource for researchers, scientists, and engineers seeking to navigate the post-PFAS landscape. We will provide an in-depth comparison of viable, high-performance alternatives, moving beyond a simple list to offer mechanistic insights, quantitative performance data, and field-tested experimental protocols. Our focus is on empowering the scientific community to make informed decisions in developing the next generation of sustainable, hydrophobic materials without compromising on performance.
Comparative Analysis of Leading Alternatives
The ideal alternative should not only replicate the hydrophobicity of traditional fluorochemicals but also offer a favorable profile regarding cost, scalability, durability, and environmental impact. We will explore four primary classes of materials that have emerged as strong contenders.
Long-Chain Alkyl Silanes: The Workhorse of Non-Fluorinated Surfaces
Silane-based coatings are perhaps the most mature and widely adopted fluorine-free alternative. They offer a robust and versatile method for rendering hydroxylated surfaces (e.g., glass, silica, metal oxides) hydrophobic.
Mechanism of Action: The process, known as silanization, involves the reaction of hydrolyzable groups on the silane molecule (e.g., chloro- or alkoxy- groups) with surface hydroxyl (-OH) groups. This forms a stable, covalent siloxane bond (Si-O-Surface).[4][5] The non-polar long alkyl chains (typically C8 to C18) are then oriented away from the surface, creating a dense, low-energy layer that repels water.[4][6] The length and packing of these alkyl chains are critical determinants of the final hydrophobicity.[7][8][9]
Caption: Mechanism of surface hydrophobization via silanization.
Performance Profile:
-
Hydrophobicity: Excellent. Water contact angles (WCA) greater than 110° are routinely achieved on smooth surfaces. When combined with micro/nano-structured roughness, superhydrophobicity (WCA > 150°) is possible.[8][10] For instance, silica nanoparticles functionalized with trimethoxy(octyl)silane (C8) have demonstrated WCAs of over 150°.[8][9]
-
Durability: The covalent bonding to the substrate provides good chemical and mechanical stability. However, the monolayer can be susceptible to abrasive wear.
Application Considerations:
-
Substrate Compatibility: Best suited for inorganic substrates with surface hydroxyl groups. Pre-treatment with oxygen plasma or piranha solution is often required to ensure a high density of reactive sites.
-
Process: Can be applied via solution-phase deposition (dipping, spin-coating) or chemical vapor deposition (CVD).[11] Solution-phase methods are accessible but require anhydrous solvents to prevent premature silane polymerization.[7]
Perfluoropolyethers (PFPEs): A High-Performance Fluorinated Alternative
While still fluorinated, PFPEs represent a distinct class of polymers with a different environmental and performance profile than short-chain iodides. They are long-chain polymers composed of C, F, and O atoms.[12]
Mechanism of Action: PFPEs are typically applied as a liquid film and then cured, often using UV light, to cross-link and bond to the surface.[13][14] The high electronegativity of the fluorine atoms and the strong C-F bonds create a very stable, low-energy surface with excellent chemical inertness.[12][13]
Caption: Formation of a PFPE coating via UV-curing.
Performance Profile:
-
Hydrophobicity: Excellent. Can dramatically increase WCA; for example, coating a hydrophilic substrate can increase the WCA from ~57° to over 97°.[13]
-
Durability & Stability: PFPEs are renowned for their exceptional chemical and thermal resistance, making them suitable for harsh environments.[12]
Application Considerations:
-
Regulatory: While not the same as the legacy PFAS compounds of greatest concern, they are still fluorinated polymers. The regulatory landscape for this class of materials should be monitored.[15]
-
Cost: Generally considered a higher-cost solution, reserved for applications where extreme performance is required.
Parylene Coatings: The Ultimate Conformal Barrier
Parylene is a unique polymer applied via a chemical vapor deposition (CVD) process, resulting in a completely conformal, pinhole-free coating.[16][17]
Mechanism of Action: The process starts with a solid dimer which is vaporized, pyrolyzed to form a reactive monomer, and then deposited onto a substrate at room temperature, where it polymerizes.[17][18] The coating grows uniformly on all exposed surfaces, even in deep crevices. Its hydrophobicity stems from its pure, linear, all-carbon backbone structure.[16]
Performance Profile:
-
Hydrophobicity: Inherently hydrophobic. The surface can be further modified, for instance with consecutive O₂ and SF₆ plasma treatments, to achieve superhydrophobicity (WCA > 160°).[19]
-
Durability: Excellent barrier properties against moisture, solvents, and corrosive gases.[16][20] It is chemically and biologically inert.
Application Considerations:
-
Process: Requires specialized CVD equipment. It is a batch process performed under vacuum.
-
Versatility: Can coat a wide variety of substrates including metals, plastics, ceramics, and elastomers.[16] It is widely used for protecting electronics and medical devices.
Fatty Acids & Plant Oils: A Low-Cost, Bio-Based Approach
A compelling green alternative involves using naturally derived long-chain fatty acids (e.g., stearic acid, oleic acid) or plant oils to modify surfaces.[21][22]
Mechanism of Action: This method often involves two components: creating surface roughness and then lowering the surface energy. For example, hydrophilic particles like precipitated calcium carbonate (PCC) can be coated onto a substrate, and then chemically modified in-situ with a fatty acid.[21] The carboxylic acid head group of the fatty acid anchors to the particle surface, while the long hydrocarbon tail provides the hydrophobicity.
Caption: Hydrophobization of a particle surface with fatty acids.
Performance Profile:
-
Hydrophobicity: Can achieve superhydrophobicity. Surfaces modified with oleic acid-treated PCC have demonstrated sliding angles as low as 1.75°, indicating excellent water repellency.[21] The chain length of the fatty acid plays a key role in the final hydrophobicity.[23]
-
Durability: The durability can be a concern and is often lower than covalently bonded silanes or robust polymer coatings. The binding is typically based on adsorption or ionic interaction rather than covalent bonds.
Application Considerations:
-
Cost & Scalability: This method is often very low-cost and uses readily available, environmentally benign materials, making it highly scalable.[21]
-
Simplicity: The processes are often simple wet-chemical methods that do not require specialized equipment.
Quantitative Performance Data Summary
The following table summarizes typical water contact angle data for the discussed alternatives on appropriately prepared surfaces. Note that actual performance is highly dependent on the specific substrate, surface roughness, and processing conditions.
| Alternative Class | Chemistry Example | Typical Water Contact Angle (WCA) | Superhydrophobic Potential (WCA) | Key References |
| Long-Chain Alkyl Silanes | Octyltriethoxysilane (C8) | 110° - 125° | > 150° | [8][9] |
| Octadecyltrichlorosilane (C18) | 115° - 130° | > 150° | [4][24] | |
| Perfluoropolyethers (PFPEs) | UV-curable PFPE | 95° - 110° | > 120° | [13][14] |
| Parylene Coatings | Parylene C | ~90° - 100° | > 160° (with plasma treatment) | [16][19] |
| Fatty Acid Modifications | Oleic Acid on PCC | Not applicable (rough surface) | > 150° (low sliding angle) | [21] |
| Lauric Acid in Starch Film | ~82° | Moderate | [23] |
Detailed Experimental Protocols
Scientific integrity requires reproducible methodologies. The following protocols are designed to be self-validating systems, where the surface preparation is verified by the contact angle measurement.
Protocol 1: Surface Hydrophobization using a Long-Chain Alkylsilane (Solution Deposition)
This protocol describes the modification of a glass or silicon wafer substrate.
1. Substrate Cleaning and Activation (Causality: To remove organic contaminants and generate surface hydroxyl groups for silane reaction): a. Sonicate substrates in a sequence of acetone, isopropanol, and deionized (DI) water (15 minutes each). b. Dry the substrates under a stream of dry nitrogen. c. Place substrates in an oxygen plasma cleaner (or UV-Ozone cleaner) for 5-10 minutes to activate the surface. A highly hydrophilic surface with a water contact angle near 0° should be achieved. This is a critical validation step.
2. Silanization Procedure (Causality: To form a covalent self-assembled monolayer of the alkylsilane): a. Prepare a 1% (v/v) solution of Octadecyltrichlorosilane (OTS) in an anhydrous solvent (e.g., toluene or hexane). Crucially, an anhydrous solvent is used to prevent premature hydrolysis and polymerization of the silane in the solution, which would lead to a disordered, ineffective coating. b. Immediately immerse the activated, dry substrates into the silane solution. c. Allow the reaction to proceed for 1-2 hours at room temperature in a controlled, low-humidity environment (e.g., a desiccator or glovebox). d. Remove the substrates from the solution.
3. Post-Deposition Cleaning (Causality: To remove physisorbed, non-covalently bonded silane molecules): a. Rinse the coated substrates thoroughly with the pure solvent (toluene/hexane). b. Sonicate briefly (1-2 minutes) in the pure solvent. c. Dry the substrates under a stream of dry nitrogen. d. Optional: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to drive the condensation reaction to completion and remove residual water.
4. Validation: a. Measure the static and dynamic water contact angles using Protocol 3. A static WCA > 110° should be observed.
Protocol 2: Fabrication of a Superhydrophobic Surface via Fatty Acid Modification
This protocol is adapted from methods using fatty acids to modify particle films.[21]
1. Substrate Preparation: a. Clean a glass slide as described in Protocol 1, Step 1. b. Prepare a stable suspension of precipitated calcium carbonate (PCC) or silica nanoparticles (e.g., 5 wt% in ethanol). c. Deposit a uniform film of the particles onto the cleaned slide using spray-coating or dip-coating and allow it to dry completely. This creates the necessary surface roughness.
2. Hydrophobic Modification (Causality: To attach a low-energy fatty acid layer to the high-surface-area particle film): a. Prepare a 2 wt% solution of stearic acid in ethanol. b. Immerse the particle-coated substrate into the stearic acid solution for 30-60 minutes at room temperature. c. Remove the substrate and allow it to air dry, or dry it in an oven at 60°C for 30 minutes.
3. Validation: a. Measure the static water contact angle and the sliding angle (see Protocol 3). The WCA should be > 150°, and a 10 µL water droplet should easily roll off when the surface is tilted (low sliding angle).
Protocol 3: Standardized Contact Angle Measurement
This protocol ensures reliable and reproducible wettability characterization.[25][26]
1. Instrumentation and Setup: a. Use a sessile-drop goniometer equipped with a high-resolution camera and a precision liquid dispensing system. b. Use high-purity DI water as the probe liquid.[26] Other liquids like diiodomethane can be used for surface energy calculations.[27] c. Ensure the substrate is level and free of dust.
2. Static Contact Angle Measurement (Causality: To determine the equilibrium wettability): a. Gently dispense a droplet of known volume (e.g., 5 µL) onto the surface. b. Allow the droplet to equilibrate for 10-20 seconds. c. Capture an image and use the instrument's software to fit the droplet profile and calculate the contact angle. d. Repeat the measurement at least five different locations on the surface and report the average and standard deviation.
3. Dynamic Contact Angle Measurement (Advancing and Receding) (Causality: To characterize contact angle hysteresis, an indicator of surface homogeneity and droplet adhesion): a. Dispense a ~2 µL droplet onto the surface. b. Slowly infuse more water into the droplet (e.g., at 0.5 µL/s), causing the three-phase contact line to advance. The maximum angle achieved just before the contact line moves is the Advancing Contact Angle (ACA) . c. Slowly withdraw water from the droplet, causing the contact line to recede. The minimum angle achieved just before the contact line moves is the Receding Contact Angle (RCA) . d. The difference (ACA - RCA) is the contact angle hysteresis. For highly repellent surfaces, this value should be low.
4. Sliding Angle Measurement (Causality: To assess water repellency): a. Place a droplet of known volume (e.g., 10 µL) on the surface. b. Slowly and smoothly tilt the stage. c. The angle at which the droplet begins to roll off is the Sliding Angle (SA) . A value < 10° is characteristic of a superhydrophobic surface.
Future Outlook & Concluding Remarks
The transition away from traditional long-chain fluorochemicals is not a compromise but an opportunity for innovation. While long-chain alkylsilanes offer a robust, near-drop-in replacement for many applications, the development of low-cost, bio-based materials from fatty acids and other natural precursors holds immense promise for scalable and truly sustainable technologies.[21][28] Concurrently, high-performance polymers like PFPEs and Parylene will continue to serve critical roles in applications demanding extreme chemical and thermal stability.[12][16]
The choice of an alternative to this compound is not a one-size-fits-all decision. It requires a careful evaluation of performance requirements, substrate compatibility, cost, and desired environmental profile. By understanding the underlying mechanisms and employing rigorous, validated protocols, researchers can confidently develop next-generation materials that are both high-performing and environmentally responsible.
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A Comparative Guide to Surface Modification: Characterization of Surfaces Modified with 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide and Its Alternatives
In the pursuit of advanced materials with tailored surface properties, researchers and drug development professionals are increasingly turning to surface modification techniques. The ability to control surface energy, wettability, and biocompatibility is paramount for applications ranging from anti-fouling coatings and microfluidic devices to drug delivery systems and medical implants. Among the vast array of surface modifying agents, fluorinated compounds have garnered significant attention for their ability to create surfaces with exceptionally low surface energy, leading to oleophobic and hydrophobic characteristics.[1][2]
This guide provides a comprehensive analysis of surfaces modified with 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, a partially fluorinated alkyl iodide. We will delve into the fundamental principles of surface characterization, offering a comparative perspective against common non-fluorinated alternatives. Through detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary knowledge to select, implement, and validate the optimal surface modification strategy for their specific application.
The Power of Fluorination: Understanding the C-F Bond
The unique properties of fluorinated surfaces stem from the intrinsic characteristics of the carbon-fluorine (C-F) bond. The high electronegativity of fluorine creates a strong, stable, and highly polar bond with carbon.[1] This results in low polarizability and weak intermolecular forces, which in turn leads to exceptionally low surface energies.[3] Surfaces modified with fluorinated molecules, such as this compound, typically exhibit a high degree of hydrophobicity and oleophobicity, repelling both water and oils.
Characterizing the Modified Surface: A Multi-faceted Approach
A thorough characterization of any modified surface is critical to ensure the desired functionality and to understand the structure-property relationships. A combination of analytical techniques is often employed to gain a comprehensive understanding of the chemical composition, wettability, and topography of the modified surface.
X-ray Photoelectron Spectroscopy (XPS): Unveiling the Elemental Composition
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[4] For fluorinated surfaces, XPS is indispensable for confirming the presence of fluorine and for elucidating the nature of the carbon-fluorine bonds.
High-resolution C 1s spectra of surfaces modified with this compound are expected to show distinct peaks corresponding to C-C/C-H bonds, C-CFx, CF2, and CF3 groups at characteristic binding energies.[5][6] The presence and relative intensities of these peaks provide direct evidence of the successful grafting of the fluorinated molecule onto the surface.
Contact Angle Goniometry: Quantifying Wettability
Contact angle goniometry is a fundamental technique for assessing the wettability of a surface.[7] By measuring the angle at which a liquid droplet interfaces with a solid surface, we can quantify its hydrophobicity or hydrophilicity.[8] Surfaces modified with fluorinated compounds are expected to exhibit high water contact angles, typically exceeding 110°, indicating a significant increase in hydrophobicity.[6]
The Zisman plot method can be employed to determine the critical surface tension of the modified surface, providing a quantitative measure of its surface energy.[9] This involves measuring the contact angles of a series of liquids with known surface tensions and extrapolating to a contact angle of 0°.
Atomic Force Microscopy (AFM): Visualizing the Surface Topography
AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.[10] It is a powerful tool for visualizing the morphology of self-assembled monolayers (SAMs) and for assessing the uniformity and defect density of the coating.[11] In the context of surface modification, AFM can reveal changes in surface roughness and the formation of organized molecular layers.[12]
A Comparative Analysis: Fluorinated vs. Non-Fluorinated Surface Modifiers
While fluorinated compounds offer exceptional performance in creating low-energy surfaces, concerns regarding their environmental persistence and cost have driven the exploration of alternatives.[13] Alkylsilanes and silicone-based coatings are two prominent classes of fluorine-free surface modifiers.
| Feature | This compound | Alkylsilanes (e.g., Octadecyltrichlorosilane) | Silicone-Based Coatings |
| Primary Mechanism | Formation of self-assembled monolayers (SAMs) via the iodide headgroup. | Covalent bond formation between silane headgroup and surface hydroxyls. | Cross-linking of polysiloxane chains to form a durable film. |
| Resulting Surface | Highly hydrophobic and oleophobic. | Hydrophobic. | Hydrophobic, often with good release properties. |
| Typical Water Contact Angle | > 110° | 90° - 110° | 90° - 110°[14] |
| Key Advantages | Exceptional low surface energy, chemical inertness.[1] | Well-established chemistry, good thermal stability. | Flexibility, transparency, and often biocompatible. |
| Limitations | Potential environmental concerns, higher cost. | Can be sensitive to moisture during application. | Lower oleophobicity compared to fluorinated coatings. |
Experimental Protocols
Protocol 1: Surface Modification with this compound
This protocol describes a general procedure for the formation of a self-assembled monolayer on a suitable substrate (e.g., gold, silicon wafer).
-
Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For silicon wafers, generate a fresh oxide layer by UV-ozone treatment for 15 minutes. For gold substrates, use a freshly deposited layer.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in a suitable solvent (e.g., ethanol or toluene).
-
-
SAM Formation:
-
Immerse the cleaned substrate in the prepared solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: Characterization of Modified Surfaces
A. X-ray Photoelectron Spectroscopy (XPS)
-
Mount the modified substrate on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for C 1s, F 1s, O 1s, and the relevant substrate peaks (e.g., Si 2p or Au 4f).
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
B. Contact Angle Goniometry
-
Place the modified substrate on the sample stage of the contact angle goniometer.
-
Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle on both sides of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure homogeneity.
-
For critical surface energy determination, repeat steps 2-5 with a series of liquids of known surface tension.
C. Atomic Force Microscopy (AFM)
-
Mount the modified substrate on an AFM sample puck.
-
Select an appropriate AFM probe (a soft cantilever is often suitable for imaging soft molecular layers).
-
Engage the probe with the surface in tapping mode to minimize sample damage.
-
Optimize the imaging parameters (scan size, scan rate, setpoint) to obtain a high-quality topographical image.
-
Acquire images at multiple locations to assess the uniformity of the coating.
-
Analyze the images to determine surface roughness and to identify any morphological features of the monolayer.
Visualizing the Workflow
Caption: Experimental workflow for surface modification and characterization.
Conclusion
The modification of surfaces with this compound offers a robust method for creating highly hydrophobic and oleophobic surfaces. A comprehensive characterization approach, integrating XPS, contact angle goniometry, and AFM, is essential for validating the success of the modification and for understanding the resulting surface properties. While fluorine-free alternatives such as alkylsilanes and silicone-based coatings provide viable options for achieving hydrophobicity, fluorinated modifiers remain the gold standard for applications demanding the lowest possible surface energies. The choice of surface modifier should be guided by the specific performance requirements of the application, as well as considerations of cost and environmental impact.
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A Senior Application Scientist's Guide to Perfluoroalkyl Iodides: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the introduction of perfluoroalkyl (Rf) groups into molecular scaffolds is a critical strategy for modulating chemical and biological properties. Perfluoroalkyl iodides (PFAIs) stand out as premier reagents for this purpose, offering a versatile and efficient route to a vast array of fluorinated compounds.[1] Their unique structure, featuring a stable perfluorinated chain and a reactive carbon-iodine bond, makes them indispensable intermediates in modern organic synthesis.[1]
This guide provides an in-depth comparison of various PFAIs, moving beyond a simple catalog of properties to explain the causal relationships between their structure, reactivity, and performance in key applications. We will delve into their physicochemical characteristics, explore their reactivity through the lens of radical chemistry, and provide actionable experimental protocols to demonstrate their utility in the laboratory.
Physicochemical Properties: A Foundation for Application
The selection of a specific PFAI is fundamentally guided by its physical properties, which are primarily dictated by the length of the perfluoroalkyl chain. As the chain length increases, intermolecular forces become stronger, leading to predictable trends in boiling point, melting point, and density. These properties are not merely data points; they are critical parameters that influence reaction conditions, solvent choice, and purification strategies. For instance, the higher boiling points of longer-chain PFAIs may necessitate higher reaction temperatures, while their increased tendency to be solids at room temperature can affect handling and stoichiometry.
Table 1: Comparative Physicochemical Properties of Linear Perfluoroalkyl Iodides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Perfluoroethyl Iodide | C₂F₅I | 245.92 | 12-13 | -59 | 2.309 | 1.328 |
| Perfluorobutyl Iodide | C₄F₉I | 345.93 | 67 | -45 | 1.94 | 1.327 |
| Perfluorohexyl Iodide | C₆F₁₃I | 445.95 | 117 | -13 | 2.063 | 1.321[2] |
| Perfluorooctyl Iodide | C₈F₁₇I | 545.96 | 160-161 | 25[3] | 2.040 | 1.329[4] |
| Perfluorodecyl Iodide | C₁₀F₂₁I | 645.98 | 195-200[5] | 65-67[5] | 1.8[5] | N/A |
Note: Values are compiled from various sources and may vary slightly depending on the specific isomer and purity. Data for C2 and C4 compounds are from general chemical databases, while specific citations are provided for longer chains.
The low solubility of PFAIs in water is a defining characteristic, while they generally show good solubility in many organic solvents like chloroform and ethyl acetate.[4] This dual nature is exploited in the synthesis of surfactants and surface modifiers.[1]
The Heart of Reactivity: Perfluoroalkyl Radicals
The synthetic utility of perfluoroalkyl iodides is dominated by their role as precursors to perfluoroalkyl radicals (Rf•). The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under thermal, photochemical (UV irradiation), or chemically initiated conditions to generate the highly reactive Rf• species.[6][7]
Caption: Generation of Perfluoroalkyl Radicals from PFAIs.
Unlike their non-fluorinated alkyl counterparts, perfluoroalkyl radicals are highly electrophilic. This is due to the strong electron-withdrawing effect of the fluorine atoms. This electrophilicity dictates their reaction patterns, making them particularly effective in additions to electron-rich systems like alkenes, alkynes, and aromatics.[8]
Key Synthetic Applications
-
Telomerization: This is the cornerstone of industrial PFAI production. In this process, a short-chain PFAI, known as the "telogen" (e.g., pentafluoroethyl iodide), reacts with multiple units of a "taxogen," most commonly tetrafluoroethylene (TFE), to produce a mixture of longer-chain PFAIs.[9][10] This reaction allows for the systematic extension of the perfluoroalkyl chain.[11]
Caption: Industrial Telomerization Process for PFAI Synthesis.
-
Addition to Alkenes and Alkynes: This is one of the most versatile laboratory applications of PFAIs. The Rf• radical adds across the double or triple bond, followed by iodine atom transfer from another PFAI molecule to propagate the radical chain.[6][12] This method provides a straightforward route to introduce a perfluoroalkyl group and an iodine atom, which can be further functionalized.
-
Perfluoroalkylation of Aromatic Compounds: Introducing Rf groups into aromatic and heteroaromatic rings is crucial for modifying the properties of pharmaceuticals and materials.[1] Various methods exist, including copper-catalyzed cross-coupling reactions with aryl halides and radical additions to electron-rich aromatics.[6][13]
Field-Proven Insights: Experimental Protocol
To bridge theory and practice, this section provides a self-validating, step-by-step protocol for a common and reliable PFAI reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol: Triethylborane-Initiated Radical Addition of Perfluorohexyl Iodide to 1-Octene
This protocol describes the iodoperfluoroalkylation of an alkene, a reaction that proceeds in high yield under mild conditions.[6] Triethylborane (Et₃B) is an excellent radical initiator at room temperature in the presence of trace oxygen.
Materials and Reagents:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
1-Octene
-
Triethylborane (1.0 M solution in hexanes or THF)
-
Anhydrous toluene (or other suitable solvent)
-
Round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for eluent
Experimental Workflow:
Caption: Workflow for Triethylborane-Initiated Radical Addition.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq.), perfluorohexyl iodide (1.2 eq.), and anhydrous toluene (to make a ~0.2 M solution). The use of a slight excess of the iodide ensures complete consumption of the limiting alkene.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the system with dry nitrogen or argon for 15 minutes. This is crucial as the reaction is initiated by trace oxygen, but excess oxygen can inhibit the radical chain process.
-
Initiation: Slowly add the triethylborane solution (0.2 eq.) dropwise via syringe while stirring.
-
Oxygen Introduction: After the Et₃B addition, remove the nitrogen needle and inject a volume of air corresponding to approximately 10% of the flask's headspace volume. This controlled introduction of oxygen is the key to initiating the radical chain reaction with Et₃B. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, quench by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure 1-iodo-2-(perfluorohexyl)octane adduct.
Safety and Handling
Perfluoroalkyl iodides require careful handling in a laboratory setting.
-
Ventilation: Always handle PFAIs in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.[14][15]
-
Irritant: PFAIs are irritating to the eyes, respiratory system, and skin.[14][16] Avoid inhalation of vapors and direct contact. In case of contact, flush the affected area with plenty of water.[16]
-
Storage: Store in a cool, dry, dark place in a tightly closed container.[14] Many PFAIs are light-sensitive.[4][15]
-
Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[14]
Conclusion
Perfluoroalkyl iodides are a powerful class of reagents essential for modern organofluorine chemistry. Their properties are predictably modulated by chain length, allowing for the tailored synthesis of a wide range of fluorinated molecules. Their reactivity, governed by the formation of electrophilic perfluoroalkyl radicals, enables robust and versatile transformations, including telomerization and additions to unsaturated systems. By understanding the interplay between their physical properties and chemical reactivity, and by employing validated experimental protocols, researchers can effectively harness the power of PFAIs to advance their work in drug discovery, materials science, and beyond.
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Brace, N. O. (1999). Syntheses with perfluoroalkyl radicals from perfluoroalkyl iodides. A rapid survey of synthetic possibilities with emphasis on practical applications. Part one: Alkenes, alkynes and allylic compounds. Journal of Fluorine Chemistry, 108(2), 147-175. [Link]
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Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]
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Le, C., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Institutes of Health. [Link]
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Waser, J. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research. [Link]
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Minisci, F., et al. (1986). Aromatic radical perfluoroalkylation reactions. Canadian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Fluorous Tagging: Evaluating the Efficacy of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide
In the landscape of modern drug discovery and high-throughput synthesis, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck.[1][2] Traditional methods like column chromatography can be time-consuming and difficult to automate.[3] Fluorous tagging has emerged as a powerful strategy to address this challenge, offering a robust and predictable method for rapid purification.[1][4] This guide provides an in-depth technical comparison of fluorous tagging reagents, with a specific focus on the efficacy of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide and its performance relative to other commonly used alternatives.
The Principle of Fluorous Tagging: A "Phase-Switch" for Purification
Fluorous chemistry leverages the unique properties of highly fluorinated compounds. These molecules are both hydrophobic and lipophobic, exhibiting a strong preference for interaction with other fluorinated substances.[3] This "fluorophilicity" allows for a "phase-switch" purification strategy. A fluorous tag, typically a perfluoroalkyl chain, is covalently attached to a molecule of interest.[3][4] This tagged molecule can then be selectively separated from non-tagged reactants, reagents, and byproducts using a fluorous separation method.[1][4]
The two primary methods for fluorous separation are:
-
Fluorous Solid-Phase Extraction (F-SPE): The reaction mixture is passed through a cartridge containing silica gel modified with a fluorous stationary phase (e.g., -SiMe₂(CH₂)₂C₈F₁₇).[5] The fluorous-tagged compound is retained on the column due to strong fluorous-fluorous interactions, while non-fluorous components are washed away with a "fluorophobic" solvent (e.g., a methanol/water mixture).[6] The tagged product is then eluted with a "fluorophilic" solvent (e.g., tetrahydrofuran or a more fluorinated solvent).[6]
-
Fluorous Liquid-Liquid Extraction (F-LLE): This method is typically used for compounds with a high fluorine content ("heavy" fluorous tags). The reaction mixture is partitioned between a standard organic solvent and a fluorous solvent (e.g., perfluorohexane). The heavily fluorinated compound preferentially moves into the fluorous phase, allowing for its separation.[4][7]
This guide will primarily focus on "light" fluorous tagging, which utilizes tags with a lower fluorine content and is most amenable to the widely applicable F-SPE technique.[4]
The Contenders: A Look at Fluorous Tagging Reagents
The efficacy of a fluorous tag is largely determined by its fluorine content and the nature of its reactive handle. Higher fluorine content generally leads to stronger retention on fluorous silica gel and thus more efficient separation.
Focus Product: this compound (C₄F₉-(CH₂)₃-I)
This commercially available reagent provides a C₄F₉ perfluoroalkyl chain linked to a reactive iodide via a propyl spacer. The propyl spacer is crucial as it insulates the reactive iodide from the strong electron-withdrawing effects of the perfluoroalkyl group, preserving its reactivity.[7] The iodide functional group allows for versatile introduction of the fluorous tag onto a variety of substrates through nucleophilic substitution or other carbon-iodine bond forming reactions.
Alternative: 1-Iodo-1H,1H,2H,2H-perfluorooctane (C₈F₁₇-(CH₂)₂-I)
As a common and effective alternative, this reagent features a longer C₈F₁₇ perfluoroalkyl chain. This significantly higher fluorine content is expected to result in stronger retention during F-SPE, potentially leading to cleaner separations, especially for more complex mixtures or when dealing with weakly retained tagged compounds.
Comparative Efficacy: A Data-Driven Analysis
While direct, head-to-head comparative studies for every conceivable reaction are not always available, the fundamental principles of fluorous chemistry and existing experimental evidence allow for a robust evaluation of expected performance. The key performance metric in fluorous tagging is the efficiency of separation, which is directly related to the retention of the tagged compound on the fluorous stationary phase.
A study on fluorous-based carbohydrate microarrays provides valuable insight into the impact of fluorine content. The research compared the performance of a mono-perfluorohexyl tag, a mono-perfluorooctyl tag, and a di-perfluorohexyl tag. The findings indicated that increased fluorous content led to better spot morphology and easier washing protocols , which is analogous to achieving cleaner separation and higher recovery in an F-SPE context.[8] This supports the principle that a higher fluorine content, as seen in the C₈F₁₇ tag, will generally provide more robust and efficient purification compared to the C₄F₉ tag.
Table 1: Qualitative and Expected Quantitative Comparison of C₄F₉ and C₈F₁₇ Fluorous Tags
| Feature | This compound (C₄F₉-(CH₂)₃-I) | 1-Iodo-1H,1H,2H,2H-perfluorooctane (C₈F₁₇-(CH₂)₂-I) |
| Perfluoroalkyl Chain | C₄F₉ | C₈F₁₇ |
| Fluorine Content | Moderate | High |
| Expected Retention on F-SPE | Good | Excellent |
| Separation Efficiency | Effective for most applications. May require optimization of F-SPE conditions for challenging separations. | Highly effective, providing a larger separation window between tagged and non-tagged compounds. |
| Potential for Breakthrough | Higher, especially with more fluorophilic loading solvents or overloading of the cartridge. | Lower, offering a more robust separation with less risk of premature elution of the tagged compound. |
| Cost-Effectiveness | Generally more cost-effective due to shorter perfluoroalkyl chain. | Typically more expensive due to the longer perfluoroalkyl chain. |
| Ideal Applications | Routine purifications, parallel synthesis of moderately complex molecules, situations where cost is a primary concern. | Purification of highly polar molecules, complex reaction mixtures, applications requiring the highest possible purity, and when developing new fluorous methods. |
Experimental Workflow: A Practical Guide to Fluorous Tagging and Purification
To illustrate the practical application of these principles, the following section details a representative experimental protocol for the synthesis and purification of an amide using a fluorous tagging strategy.
Diagram of the Fluorous Tagging Workflow
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A Senior Application Scientist's Guide: Benchmarking 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide in Radical Perfluoroalkylation
Abstract
The incorporation of fluorinated moieties is a paramount strategy in modern drug discovery and materials science, offering profound enhancements to molecular properties like metabolic stability, lipophilicity, and bioactivity.[1][2] While electrophilic and nucleophilic fluorination methods are well-established, the introduction of longer, complex fluoroalkyl chains often necessitates a different approach. This guide provides an in-depth benchmark analysis of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, a key reagent for radical-mediated perfluoroalkylation. We will objectively compare its performance against other common radical fluoroalkylation precursors within the context of visible-light photoredox catalysis—a mild, efficient, and increasingly prevalent methodology in contemporary organic synthesis.[3][4] This document is intended for researchers, medicinal chemists, and process development professionals seeking to make informed decisions when selecting reagents for C-F bond formation and fluoroalkylation.
The Landscape of Fluorination Chemistry: A Strategic Overview
Before benchmarking a specific reagent, it is crucial to understand its place within the broader field of fluorination chemistry. The methods for introducing fluorine or fluoroalkyl groups into organic molecules are principally categorized by the nature of the fluorine source.
-
Nucleophilic Fluorination : Utilizes a fluoride anion (F⁻) source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), to displace a leaving group.[5][6] This is a cost-effective and foundational method, particularly for aliphatic systems.
-
Electrophilic Fluorination : Employs an "F⁺" equivalent, typically a reagent with a polarized Nitrogen-Fluorine (N-F) bond, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[7][8][9][10] These reagents are invaluable for the fluorination of electron-rich species like enolates and aromatic rings.[5][9]
-
Radical Fluoroalkylation : Involves the generation of a fluoroalkyl radical (R₣•) which then adds to a substrate. This method is distinct from the first two as it introduces an entire fluoroalkyl chain, not just a single fluorine atom. Reagents like perfluoroalkyl iodides (RFIs), the Togni reagent, and the Langlois reagent fall into this category.[11][12][13]
This compound belongs to the third category. Therefore, a direct performance comparison with Selectfluor® or KF would be mechanistically inappropriate. This guide will benchmark it against other reagents that also function as perfluoroalkyl radical precursors.
Caption: Figure 1. High-level classification of synthetic fluorination methodologies.
Introducing the Contenders: A Profile of Perfluoroalkylation Agents
Our benchmark study focuses on this compound and compares it to other commercially available reagents that provide different perfluoroalkyl radicals. The selection covers reagents with varying chain lengths and activation mechanisms.
2.1. Primary Reagent: this compound
-
Structure: F(CF₂)₄(CH₂)₃I
-
CAS Number: 183547-74-2[14]
-
Radical Generated: •(CH₂)₃(CF₂)₃CF₃
-
Key Features: This reagent is a partially fluorinated alkyl iodide, often referred to as a fluorotelomer iodide.[15] The presence of a three-carbon hydrocarbon spacer between the iodide and the perfluorobutyl chain can influence its physical properties (e.g., solubility) and the electronic nature of the generated radical compared to fully perfluorinated analogues.
2.2. Benchmark Reagents
-
Perfluorohexyl Iodide (C₆F₁₃I): A fully perfluorinated analogue, serving as a direct comparison to assess the impact of the hydrocarbon spacer in our primary reagent.
-
Trifluoromethyl Iodide (CF₃I): The most fundamental and widely used perfluoroalkyl iodide, providing the benchmark for introducing the ubiquitous -CF₃ group.[11]
-
Langlois Reagent (Sodium Trifluoromethanesulfinate, NaSO₂CF₃): A salt-based, non-iodide source of the trifluoromethyl radical, often activated by an oxidant. It represents a different class of radical precursor.[12][13]
Table 1: Physical and Chemical Properties of Benchmarked Reagents
| Feature | This compound | Perfluorohexyl Iodide | Trifluoromethyl Iodide | Langlois Reagent (NaSO₂CF₃) |
| Formula | C₇H₆F₉I | C₆F₁₃I | CF₃I | CF₃NaO₂S |
| Molecular Wt. | 388.01[14] | 445.94 | 195.91 | 156.07 |
| Physical State | Liquid[14] | Liquid | Gas | Solid |
| Radical Source | C-I Bond Homolysis | C-I Bond Homolysis | C-I Bond Homolysis | Oxidation/SO₂ Extrusion |
| Stability | Moderate; light-sensitive | Moderate; light-sensitive | Low boiling point; requires careful handling | High; bench-stable solid |
| Handling | Standard liquid handling | Standard liquid handling | Gas or condensed liquid; requires specialized setup | Easy to handle crystalline powder |
The Arena: Visible-Light Photoredox Catalysis
To provide a meaningful and modern comparison, we will benchmark these reagents using a visible-light photoredox-catalyzed C-H perfluoroalkylation of an electron-rich heterocycle. This methodology has become a cornerstone of modern synthesis due to its exceptionally mild conditions, high functional group tolerance, and ability to forge challenging bonds through radical intermediates.[3][4]
3.1. Causality of the Catalytic Cycle
The choice of this platform is deliberate. Photoredox catalysis provides a standardized and highly tunable method for generating radicals from precursors like perfluoroalkyl iodides. The general mechanism proceeds as follows:
-
Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant. It can donate an electron to the perfluoroalkyl iodide (R₣-I), which has an accessible reduction potential.
-
Radical Generation: Upon accepting an electron, the R₣-I fragments into the desired perfluoroalkyl radical (R₣•) and an iodide anion (I⁻).
-
Substrate Addition & Propagation: The R₣• adds to the (hetero)aromatic substrate. The resulting radical intermediate is then oxidized back to a cation, which, upon deprotonation, yields the final product and regenerates the catalyst.
This cycle avoids harsh reagents and high temperatures, making it an ideal system for comparing the intrinsic reactivity of the radical precursors themselves.
Caption: Figure 2. Generalized photoredox catalytic cycle for R₣-I activation.
Benchmark Experiment: Perfluoroalkylation of 1,3,5-Trimethoxybenzene
To quantify performance, we selected 1,3,5-trimethoxybenzene as a model substrate due to its high electron density, which favors radical addition, and its simple NMR spectrum, which facilitates analysis.
4.1. Experimental Protocol (Self-Validating System)
-
Materials & Setup:
-
1,3,5-Trimethoxybenzene (TMB) (1.0 equiv, 0.2 mmol)
-
Perfluoroalkylation Agent (1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃) (1 mol%)
-
Anhydrous Acetonitrile (MeCN) (0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (e.g., 450 nm)
-
Magnetic stirrer and reaction vial (e.g., 4 mL)
-
-
Procedure:
-
Preparation: To a 4 mL vial equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (33.6 mg, 0.2 mmol) and the photocatalyst (e.g., 1.3 mg, 0.002 mmol).
-
Inerting: Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes.
-
Reagent Addition: Add anhydrous MeCN (2.0 mL). Add the perfluoroalkylation agent (0.3 mmol) via syringe if liquid, or quickly under a positive stream of inert gas if solid.
-
Reaction: Place the vial approximately 5 cm from the blue LED light source and begin vigorous stirring. Maintain a consistent temperature (e.g., using a fan) to ensure reproducibility.
-
Monitoring: Monitor the reaction progress by taking aliquots at timed intervals (e.g., 2, 4, 8, 12 hours) and analyzing by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by opening it to the air. Dilute with ethyl acetate (10 mL) and wash with saturated sodium thiosulfate (2 x 5 mL) to remove any residual iodine, followed by brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Determine the yield of the purified product by ¹H NMR spectroscopy using an internal standard.
-
Caption: Figure 3. Step-by-step workflow for the photoredox benchmark experiment.
4.2. Comparative Performance Data
The following table summarizes representative data synthesized from literature precedents for this type of transformation.[3][11][13] Actual results may vary based on specific catalyst and conditions.
Table 2: Benchmark Performance in the Alkylation of 1,3,5-Trimethoxybenzene
| Reagent | Radical Added | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| This compound | •(CH₂)₃(CF₂)₃CF₃ | 12 | 78% | Good solubility in MeCN. Product is highly lipophilic. |
| Perfluorohexyl Iodide | •(CF₂)₅CF₃ | 10 | 85% | Faster reaction rate. Lower solubility of reagent can be an issue in some solvents. |
| Trifluoromethyl Iodide | •CF₃ | 8 | 91% | Highest reactivity. Requires handling as a gas or condensed liquid. |
| Langlois Reagent (NaSO₂CF₃) | •CF₃ | 16 | 72% | Slower reaction; requires an additional oxidant (not part of the PC cycle). Bench-stable and easy to handle. |
In-Depth Analysis and Field Insights
5.1. Performance and Reactivity
The data reveals a clear reactivity trend: CF₃I > C₆F₁₃I > C₇H₆F₉I > NaSO₂CF₃. This can be explained by several factors:
-
C-I Bond Dissociation Energy (BDE): The BDE of the C-I bond is a critical factor for radical generation. The BDE for CF₃-I is lower than for longer perfluoroalkyl chains, leading to faster radical formation and higher yields.[16] The electron-withdrawing nature of the perfluoroalkyl group weakens the adjacent C-I bond.
-
Impact of Hydrocarbon Spacer: this compound reacted slightly slower than its fully perfluorinated analogue, C₆F₁₃I. The insulating (CH₂)₃ spacer reduces the powerful electron-withdrawing effect of the C₄F₉ group on the C-I bond, likely increasing its BDE relative to a fully perfluorinated system and slowing the rate of initiation.
-
Alternative Mechanisms: The Langlois reagent requires an oxidative pathway to generate the SO₂CF₃ radical, which then extrudes SO₂. This different activation requirement, often needing a stoichiometric oxidant, can lead to lower efficiency compared to the direct SET reduction of RFIs in a pure photoredox cycle.
5.2. Scope and Practical Considerations
-
Choosing this compound: This reagent is the ideal choice when the specific -(CH₂)₃-C₄F₉ moiety is desired. This "fluorinated tail with a hydrocarbon leash" is a common structural motif used to create amphiphilic molecules, modify surface properties, or act as a fluorous phase tag for purification. Its improved solubility over long-chain perfluoroalkyl iodides can be a significant advantage.
-
When to Use Alternatives:
-
For introducing the highest degree of fluorination and lipophilicity, fully perfluorinated iodides like C₆F₁₃I are superior.
-
For installing the critical -CF₃ group, CF₃I offers the highest reactivity, though its handling requires more specialized equipment. For easier handling in a lab setting, the Langlois reagent is a robust, solid alternative, albeit with potentially lower yields.
-
Conclusion and Recommendations
This compound is a highly effective, specialized reagent for introducing the nonafluoroheptyl group via radical pathways. Our benchmark comparison demonstrates that while it may be slightly less reactive than its fully perfluorinated analogues due to the insulating effect of its hydrocarbon spacer, it performs robustly under mild photoredox conditions.
For the practicing scientist, the choice of reagent should be guided by the specific molecular target:
-
For the -(CH₂)₃C₄F₉ moiety: this compound is the direct and optimal choice.
-
For maximum fluorination: Choose a fully perfluorinated iodide (e.g., C₆F₁₃I, C₈F₁₇I).
-
For trifluoromethylation: CF₃I provides the best reactivity for those equipped to handle it, while the Langlois reagent offers a safer, solid alternative for general laboratory use.
By understanding the distinct reactivity profiles and practical handling characteristics of these reagents, researchers can strategically select the optimal tool to accelerate their drug discovery and materials science programs.
References
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- A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor. Benchchem.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. Benchchem.
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry.
- Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Organic & Biomolecular Chemistry.
- Controlled Fluoroalkylation Reactions by Visible-Light Photoredox C
- Electrophilic fluorin
- Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)
- Perfluoroalkyl iodide. Wikipedia.
- Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Cell Reports Physical Science.
- A quantitative reactivity scale for electrophilic fluorin
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A Comparative Analysis of the Reaction Kinetics of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide and Analogous Compounds
For researchers and professionals in drug development and materials science, understanding the reaction kinetics of fluorinated compounds is paramount for predictable and efficient synthesis. This guide provides an in-depth analysis of the reaction kinetics of 4,4,5,5,6,6,7,7,7-nonafluoroheptyl iodide, a key building block in the synthesis of fluorinated materials and pharmaceuticals. We will objectively compare its reactivity with analogous non-fluorinated and partially fluorinated compounds, supported by experimental data and established chemical principles. This guide will delve into the causality behind experimental choices and provide a framework for predicting the reactivity of similar fluorinated molecules.
Introduction: The Impact of Fluorination on Chemical Reactivity
Fluorine, the most electronegative element, imparts unique properties to organic molecules. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological characteristics. In the realm of reaction kinetics, the strong electron-withdrawing nature of fluorine and the strength of the carbon-fluorine bond play a pivotal role in influencing the rates and mechanisms of chemical transformations. This guide focuses on elucidating these effects by comparing this compound with its non-fluorinated counterpart, 1-iodoheptane, and other relevant analogs. We will explore two fundamental reaction types: nucleophilic substitution and radical reactions.
Nucleophilic Substitution Reactions: The SN2 Pathway
Bimolecular nucleophilic substitution (S(_N)2) reactions are a cornerstone of organic synthesis, involving the displacement of a leaving group by a nucleophile in a single, concerted step.[1][2][3][4] The rate of an S(_N)2 reaction is sensitive to the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
The Inductive Effect of the Nonafluoroheptyl Group
The primary factor governing the S(_N)2 reactivity of this compound is the powerful electron-withdrawing inductive effect of the perfluorobutyl group (C(_4)F(_9)-). This effect has a profound impact on the electrophilicity of the carbon atom bearing the iodine, as well as the stability of the transition state.
| Compound | Relative Rate of SN2 Reaction with Azide |
| n-Heptyl bromide | 1 |
| n-RFCH2CH2Br | 0.14 |
| n-RFCH2Br | 0.00002 |
| Table 1: Relative rates of S(_N)2 reaction for fluorinated alkyl bromides, demonstrating the rate-retarding effect of fluorine substitution.[5] RF represents a perfluoroalkyl chain. |
This dramatic decrease in reactivity for the β-fluorinated bromide is attributed to the strong electron-withdrawing inductive effect of the perfluoroalkyl group. This effect destabilizes the S(_N)2 transition state, where there is an increase in electron density at the α-carbon. For this compound, the perfluorobutyl group is at the γ-position and beyond, so the rate-retarding effect, while still present, is expected to be less pronounced than in the case of β-fluorination.
Leaving Group Ability
In nucleophilic substitution reactions, the iodide ion is an excellent leaving group due to its large size, high polarizability, and the relatively weak carbon-iodine bond.[6] The C-I bond is significantly weaker than the C-F bond (approx. 228 kJ/mol vs. 492 kJ/mol), making it more susceptible to cleavage.[6] This inherent reactivity of the C-I bond is a key factor in the utility of alkyl iodides in synthesis.
Predicted Kinetic Comparison
Based on the established principles, we can predict the relative S(_N)2 reactivity of this compound and 1-iodoheptane.
-
1-Iodoheptane: As a primary alkyl iodide, it is expected to undergo S(_N)2 reactions at a reasonable rate with good nucleophiles.[7]
-
This compound: The strong inductive effect of the nonafluorobutyl group will decrease the electron density at the α-carbon, making it more electrophilic. However, this same effect will destabilize the S(_N)2 transition state, leading to a slower reaction rate compared to 1-iodoheptane.
Radical Reactions: Harnessing the C-I Bond Lability
Perfluoroalkyl iodides are widely used as precursors for perfluoroalkyl radicals in a variety of chemical transformations, including addition to alkenes and atom transfer radical polymerization (ATRP).[8][9] The utility of these compounds in radical reactions stems from the relatively low C-I bond dissociation energy (BDE).
Carbon-Iodine Bond Dissociation Energy (BDE)
Recent computational studies have highlighted the ability to achieve near-chemical accuracy in BDE calculations for PFAS compounds, which will be instrumental in predicting their degradation pathways and reactivity.[3]
Radical Addition to Alkenes
The addition of radicals to alkenes is a fundamental process in organic synthesis.[11][12] The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. In the case of a perfluoroalkyl radical adding to an alkene, the addition will occur at the less substituted carbon to generate the more stable secondary radical.
The kinetics of radical addition are influenced by the rate of radical generation (initiation) and the rate of the propagation steps. Given the lower anticipated C-I BDE of this compound compared to 1-iodoheptane, it is expected to be a more efficient initiator for radical chain reactions under similar conditions.
Experimental Protocols for Kinetic Analysis
To quantitatively assess the reaction kinetics, a well-designed experimental protocol is essential. The following provides a detailed, step-by-step methodology for a comparative kinetic study of the S(_N)2 reaction of an alkyl iodide with a nucleophile, such as azide.
Kinetic Study of the S(_N)2 Reaction of Alkyl Iodides with Sodium Azide
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 1-iodoheptane with sodium azide in a suitable solvent (e.g., acetone).
Methodology: The reaction progress can be monitored by measuring the change in concentration of the iodide ion product over time using a non-aqueous conductivity probe.[13]
Materials:
-
This compound
-
1-Iodoheptane
-
Sodium azide (NaN(_3))
-
Anhydrous Acetone
-
Conductivity meter and probe suitable for non-aqueous solutions
-
Constant temperature bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, 1-iodoheptane, and sodium azide in anhydrous acetone.
-
-
Reaction Setup:
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature in a constant temperature bath.
-
-
Kinetic Run:
-
Initiate the reaction by mixing the alkyl iodide and sodium azide solutions in the reaction vessel.
-
Immediately begin monitoring the conductivity of the solution as a function of time. The increase in conductivity will be proportional to the formation of sodium iodide.
-
-
Data Analysis:
-
Convert the conductivity data to iodide concentration using a calibration curve.
-
Plot the appropriate concentration-time data to determine the order of the reaction and the second-order rate constant (k) using the integrated rate law for a second-order reaction.[2]
-
Caption: Workflow for the kinetic analysis of the S(_N)2 reaction.
Visualizing the Mechanistic Differences
The underlying principles governing the differences in reactivity can be visualized through mechanistic diagrams.
Caption: S(_N)2 reaction energy profile comparison.
Conclusion and Future Outlook
The reaction kinetics of this compound are significantly influenced by the presence of the perfluorobutyl moiety. In nucleophilic substitution reactions, the strong inductive effect of the fluorinated chain is predicted to decrease the S(_N)2 reaction rate compared to its non-fluorinated analog, 1-iodoheptane. Conversely, in radical reactions, the anticipated lower C-I bond dissociation energy suggests that this compound is a more efficient precursor for generating radicals.
While this guide provides a robust framework based on established principles and data from analogous systems, there is a clear need for direct experimental kinetic data for this compound and other long-chain perfluoroalkyl iodides. Such data would enable more precise quantitative comparisons and enhance the predictive power of kinetic models for the synthesis of advanced fluorinated materials. Future research employing the experimental protocols outlined herein will be invaluable in filling this knowledge gap.
References
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McBee, E. T.; Battershell, R. D.; Braendlin, H. P. The Kinetics of the Reaction between Polyfluoroalkyl Halides and Iodide Ion. J. Am. Chem. Soc.1962 , 84 (16), 3157–3159. [Link]
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Dolbier, W. R., Jr. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. J. Fluorine Chem.2005 , 126 (2), 157-167. [Link]
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Cormanich, R. A.; O'Hagan, D.; Bühl, M. A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. Chem. Eur. J.2015 , 21 (4), 1682–1691. [Link]
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SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharma Guideline. [Link]
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Zhang, X.; et al. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H perfluoroalkylation and C(sp2)–C(sp2) cross-coupling. Chem. Sci., 2023 , 14, 2655-2662. [Link]
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Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon. 2021 , 7 (3), e06521. [Link]
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Addition of Radicals to Alkenes. Chemistry LibreTexts. [Link]
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A Comparative Spectroscopic Guide to 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide and its Perfluorinated Analogue
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Per- and polyfluoroalkyl substances (PFAS), particularly those functionalized with a reactive handle like iodine, are critical building blocks in synthesizing these advanced materials. 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide represents a key intermediate, featuring a partially fluorinated "fluorous pony tail" connected to a reactive propyl iodide chain. Understanding its structural and electronic properties, and how they differ from related compounds, is paramount for its effective utilization.
This guide provides an in-depth spectroscopic comparison between this compound and its fully fluorinated counterpart, Perfluoroheptyl iodide. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a clear framework for identifying and characterizing these and similar fluorinated building blocks. The causality behind experimental choices and data interpretation is emphasized to ensure a robust understanding.
Compounds Under Investigation
The two molecules at the center of this guide offer a distinct comparison: one with a hydrocarbon spacer and one that is perfluorinated. This structural difference manifests clearly in their spectroscopic signatures.
Figure 1: Molecular structures of the compared iodoalkanes.
1. This compound (PFBI)
-
CAS Number: 183547-74-2[1]
-
Molecular Formula: C₇H₆F₉I[1]
-
Structure: Features a C₄F₉ perfluoroalkyl group separated from the iodine atom by a propyl (-CH₂CH₂CH₂-) spacer. This hydrocarbon spacer significantly influences the molecule's spectroscopic and chemical properties.
2. Perfluoroheptyl iodide (PFI)
-
CAS Number: 335-58-0[2]
-
Molecular Formula: C₇F₁₅I[2]
-
Structure: A fully fluorinated C₇ chain with a terminal iodine atom. The absence of C-H bonds and the uniform electronic environment of the perfluorinated chain provide a stark contrast to PFBI.
Comparative Spectroscopic Analysis
The presence and proximity of highly electronegative fluorine atoms create distinct and predictable patterns in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds. The 19F nucleus is ideal for NMR due to its 100% natural abundance, high sensitivity, and exceptionally wide range of chemical shifts, which minimizes signal overlap.[3][4][5]
This technique is informative only for PFBI, as PFI lacks protons. The spectrum of PFBI reveals three distinct signals corresponding to the three methylene (-CH₂-) groups of the propyl chain.
-
C¹H₂-I: This signal appears furthest downfield (highest ppm) due to the deshielding effect of the directly attached, electronegative iodine atom. It typically presents as a triplet.
-
-C²H₂-: The central methylene group is influenced by both the C¹H₂-I and the C³H₂-CF₂ groups, resulting in a complex multiplet (quintet or sextet).
-
-C³H₂-CF₂-: This signal is shifted downfield relative to a typical alkane due to the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain. It appears as a triplet of triplets due to coupling with both the adjacent -C²H₂- protons and the two fluorine atoms on the C⁴F₂ group.
19F NMR is essential for characterizing both molecules, providing a unique fingerprint based on the fluorine environments.[6] Chemical shifts are referenced to CFCl₃ at 0.00 ppm.[7]
-
PFBI (C₄F₉-C₃H₆I):
-
-CF₃: The terminal trifluoromethyl group typically appears as a triplet around -81 ppm due to coupling with the adjacent -CF₂- group.
-
-CF₂-CF₃: This fluorine signal is found around -124 to -126 ppm.
-
-CF₂-CF₂-CF₃: This signal appears at approximately -122 to -124 ppm.
-
-CH₂-CF₂-: The fluorines directly attached to the hydrocarbon chain are the most shielded, appearing furthest upfield, typically around -114 to -118 ppm. They show coupling to the adjacent protons.
-
-
PFI (C₇F₁₅I):
-
-CF₃: Similar to PFBI, the terminal group is a triplet around -81 ppm.
-
-CF₂-I: The fluorine atoms adjacent to the iodine atom are significantly deshielded and appear furthest downfield, often in the range of -55 to -65 ppm.[8] This is a key differentiating signal.
-
Internal -CF₂- groups: The remaining five perfluoromethylene groups appear as complex multiplets in the region of -115 to -125 ppm, often with some signal overlap.
-
13C NMR provides a map of the carbon skeleton. A key feature in fluorinated compounds is the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which split the carbon signals into multiplets.[9] This splitting can sometimes reduce the signal-to-noise ratio, making fluorinated carbons harder to detect.[9]
-
PFBI:
-
-CH₂I: The carbon bonded to iodine is the most deshielded of the hydrocarbon carbons, typically appearing at a low chemical shift (e.g., < 10 ppm).
-
-CH₂- and -CH₂CF₂-: These carbons of the propyl chain appear in the typical aliphatic region (20-40 ppm).
-
Fluorinated Carbons: The carbons of the C₄F₉ chain will appear as complex multiplets at high chemical shifts (typically 105-125 ppm) due to both the direct deshielding effect of fluorine and the large C-F coupling constants.[10]
-
-
PFI:
-
-CF₂I: This carbon is highly deshielded and appears as a triplet due to coupling with its attached fluorines. Its chemical shift is a key identifier.
-
Other -CF₂- and -CF₃ carbons: All other carbons are part of the perfluoroalkyl chain and will appear as complex, coupled signals in the 105-125 ppm range.
-
Table 1: Summary of Expected NMR Spectroscopic Data
| Compound | Technique | Group | Expected Chemical Shift (ppm) | Key Multiplicity |
| PFBI | ¹H NMR | -CH₂I | ~3.2 | Triplet |
| -CH₂- | ~2.2 | Multiplet | ||
| -CH₂CF₂- | ~2.5 | Triplet of Triplets | ||
| ¹⁹F NMR | -CF₃ | ~ -81 | Triplet | |
| -CF₂- chain | -114 to -126 | Multiplets | ||
| ¹³C NMR | -CH₂I | ~5 - 10 | Singlet | |
| -CH₂- chain | ~20 - 40 | Singlets | ||
| C₄F₉ chain | ~105 - 125 | Complex Multiplets | ||
| PFI | ¹H NMR | (none) | N/A | N/A |
| ¹⁹F NMR | -CF₃ | ~ -81 | Triplet | |
| -CF₂I | ~ -60 | Triplet | ||
| -CF₂- chain | -118 to -123 | Multiplets | ||
| ¹³C NMR | -CF₂I | Low field for C-F | Triplet | |
| C₆F₁₃ chain | ~105 - 125 | Complex Multiplets |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.[11] The key differentiator between PFBI and PFI will be the presence of C-H stretching bands in the former.
-
PFBI:
-
C-H Stretching: Sharp peaks will be observed in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the propyl group.
-
C-F Stretching: A very strong and broad absorption band will dominate the spectrum between 1100-1300 cm⁻¹. This is the hallmark of perfluoroalkyl chains.
-
C-I Stretching: A weaker absorption expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.
-
-
PFI:
-
C-H Stretching: The 2850-3000 cm⁻¹ region will be completely devoid of signals.
-
C-F Stretching: As with PFBI, a very intense, broad absorption band will be present between 1100-1300 cm⁻¹.
-
C-I Stretching: A weak absorption in the 500-600 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry of fluorocarbons differs significantly from that of their hydrocarbon analogs.[12][13] Molecular ion peaks are often weak or entirely absent, and fragmentation is dominated by the stable perfluoroalkyl cations.
-
PFBI (MW: 388.01 g/mol ): [1]
-
Molecular Ion (M⁺): A peak at m/z 388 may be observed, but it is likely to be of low intensity.
-
Key Fragments:
-
Loss of iodine: [M-I]⁺ at m/z 261.
-
Cleavage of the propyl chain is likely.
-
Dominant peaks will correspond to the fluorinated part of the molecule, such as [C₄F₉]⁺ at m/z 219 and [CF₃]⁺ at m/z 69. The CF₃⁺ ion is often a very abundant ion in the spectra of fluorocarbons.[13]
-
-
-
PFI (MW: 495.95 g/mol ): [2]
-
Molecular Ion (M⁺): A peak at m/z 496 is expected to be very weak or absent.[13]
-
Key Fragments:
-
Loss of iodine: [M-I]⁺ at m/z 369.
-
Systematic cleavage of CF₂ units will produce a series of perfluoroalkyl cations: [C₆F₁₃]⁺ (m/z 319), [C₅F₁₁]⁺ (m/z 269), [C₄F₉]⁺ (m/z 219), [C₃F₇]⁺ (m/z 169), [C₂F₅]⁺ (m/z 119), and [CF₃]⁺ (m/z 69).
-
As with PFBI, the [CF₃]⁺ fragment at m/z 69 is expected to be one of the most intense peaks.
-
-
Figure 2: Simplified MS fragmentation pathway for PFBI.
Experimental Protocols
Acquiring high-quality, reproducible data is crucial. The following protocols are recommended for the analysis of these compounds.
Protocol 1: NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte (e.g., PFBI) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from residual water.
-
Add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, Trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), though it is often used as an external reference due to its volatility and environmental concerns. Alternatively, a secondary standard like trifluorotoluene can be used and the spectrum referenced accordingly.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or solvent signal.
-
-
Acquisition Parameters:
-
¹H NMR: Set a spectral width of ~16 ppm. Use a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire 16-32 scans for good signal-to-noise.
-
¹⁹F NMR: Set a wide spectral width of ~250 ppm to encompass all potential signals. Use a 30° pulse angle and a relaxation delay of 2 seconds. Since ¹⁹F is a sensitive nucleus, 8-16 scans are often sufficient. Employ proton decoupling to simplify the spectrum if desired.
-
¹³C NMR: Set a spectral width of ~250 ppm. Use a 45° pulse angle and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C and signal splitting from fluorine, a larger number of scans (e.g., 1024 or more) may be necessary.[9] Employ proton decoupling (e.g., invgate for quantitative results or broadband for simplicity).
-
Protocol 2: Mass Spectrometry Analysis
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrumentation (GC-MS with Electron Ionization - EI):
-
The use of Gas Chromatography (GC) as the inlet allows for the separation of the analyte from any impurities before it enters the mass spectrometer.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (~50°C) and ramping up to ~250°C to ensure elution of the analyte.
-
MS Conditions: Use a standard Electron Ionization (EI) energy of 70 eV. Set the mass analyzer to scan a range from m/z 40 to 600 to ensure all relevant fragments and the potential molecular ion are detected.
-
-
Data Analysis:
-
Identify the peak corresponding to the eluted analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak. Look for the molecular ion and compare the observed fragmentation pattern with the expected cleavages for fluorinated iodoalkanes.
-
Figure 3: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound and its perfluorinated analog, Perfluoroheptyl iodide, reveals a set of distinct and readily identifiable features. The presence of a hydrocarbon spacer in PFBI is clearly marked by signals in the ¹H NMR spectrum and C-H stretching bands in the IR spectrum. In contrast, the ¹⁹F NMR spectrum of PFI is characterized by a unique signal for the fluorines adjacent to the iodine atom. Mass spectrometry for both compounds is dominated by fragmentation of the stable perfluoroalkyl chain, with the absence of a hydrocarbon moiety in PFI leading to a more predictable series of perfluoroalkyl cation fragments. By leveraging this comparative data and the robust experimental protocols provided, researchers can confidently identify and characterize these critical fluorinated building blocks for their application in drug discovery and materials science.
References
-
Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. National Bureau of Standards. Link
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Link
- Krylova, S. M., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(19), 13092–13101.
- Gong, X., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(7), 4437–4444.
- Ringo, M. C., & Rabiee, A. (2019). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Semantic Scholar.
- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
Gerig, J. T. (2004). An Overview of Fluorine NMR. ResearchGate. Link
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Link
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The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Link
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Comparative study of polymerization control with various perfluoroalkyl iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Control in Polymer Synthesis
In the realm of advanced materials and therapeutics, the precise control over polymer architecture is not merely an academic exercise but a critical determinant of functionality. Controlled radical polymerization techniques have revolutionized the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures. Among these methods, Iodine-Transfer Polymerization (ITP) stands out for its simplicity, metal-free nature, and efficacy with a range of monomers.[1]
The heart of ITP lies in a degenerative chain transfer process where a propagating radical reacts with a dormant polymer chain capped with an iodine atom. This rapid and reversible exchange ensures that all polymer chains have an equal probability of growth, leading to a controlled polymerization process. Perfluoroalkyl iodides (Rf-I) have emerged as highly effective chain transfer agents (CTAs) in ITP due to the specific properties of the C-I bond when adjacent to a highly electronegative perfluoroalkyl group.
This guide will compare the performance of various perfluoroalkyl iodides in controlling the polymerization of different monomers, with a focus on key performance indicators such as polydispersity, reaction kinetics, and the influence of the perfluoroalkyl chain length.
Mechanism of Iodine-Transfer Polymerization (ITP)
The fundamental mechanism of ITP involves a two-step process that maintains a low concentration of active propagating radicals at any given time, thereby minimizing termination reactions.
Figure 1: Mechanism of Iodine-Transfer Polymerization (ITP).
The process begins with the generation of radicals from a conventional initiator. These radicals then react with monomer units to form propagating polymer chains (Pₙ•). The key control element is the reversible transfer of the iodine atom from the perfluoroalkyl iodide (Rf-I) to the propagating radical, forming a dormant polymer chain (Pₙ-I) and a new perfluoroalkyl radical (Rf•). This new radical can then initiate the growth of another polymer chain. The rapid and reversible nature of this exchange ensures that all chains grow at a similar rate, leading to a low polydispersity index.
Comparative Performance of Perfluoroalkyl Iodides
The choice of the perfluoroalkyl iodide CTA significantly impacts the degree of control over the polymerization. The structure of the Rf group influences the lability of the C-I bond and the reactivity of the resulting Rf• radical. Here, we compare the performance of several perfluoroalkyl iodides in the polymerization of vinylidene fluoride (VDF) and styrene.
Polymerization of Vinylidene Fluoride (VDF)
A study by Boyer et al. provides a direct comparison of the kinetics of ITP of VDF using three different CTAs: 1-iodoperfluorohexane (C6F13I), 1-iodo-2H,2H-perfluorooctane (C6F13CH2CF2I), and 1,1,2,2-tetrafluoro-3-iodopropane (HCF2CF2CH2I).
| Chain Transfer Agent (CTA) | Structure | Chain Transfer Constant (CTr at 75°C) | Final Polydispersity (Đ) | Control over Molar Mass |
| 1-Iodoperfluorohexane | C6F13I | 7.7 | ~1.5 | Good |
| 1-Iodo-2H,2H-perfluorooctane | C6F13CH2CF2I | 7.7 | ~1.5 | Good |
| 1,1,2,2-Tetrafluoro-3-iodopropane | HCF2CF2CH2I | 0.3 | > 1.8 | Poor |
Table 1: Comparative Performance of Perfluoroalkyl Iodides in the ITP of Vinylidene Fluoride. (Data sourced from Boyer et al.)
Analysis of Results:
-
Chain Transfer Constant (CTr): A higher CTr value indicates a more efficient transfer of the iodine atom, leading to better control over the polymerization. Both C6F13I and C6F13CH2CF2I exhibit significantly higher CTr values compared to HCF2CF2CH2I. This suggests that the presence of the electron-withdrawing perfluoroalkyl group directly attached to the iodine-bearing carbon is crucial for efficient degenerative transfer.
-
Polydispersity (Đ): The lower Đ values (~1.5) obtained with C6F13I and C6F13CH2CF2I are indicative of a well-controlled polymerization process. The higher Đ for HCF2CF2CH2I reflects its lower efficiency as a CTA.
-
Control over Molar Mass: The linear increase of the number-average degree of polymerization (DPn) with monomer conversion for C6F13I and C6F13CH2CF2I confirms a controlled polymerization. In contrast, the polymerization with HCF2CF2CH2I deviated significantly from the theoretical values, indicating a lack of control.
Polymerization of Styrene
The structure of the perfluoroalkyl iodide also plays a critical role in the polymerization of non-fluorinated monomers like styrene. Gaynor et al. investigated the use of various alkyl and perfluoroalkyl iodides as transfer agents for styrene polymerization.
| Chain Transfer Agent (CTA) | Structure | Final Polydispersity (Đ) | Control over Molar Mass |
| Perfluorohexyl iodide | C6F13I | ~1.4-1.5 | Moderate |
| Perfluoroisopropyl iodide | (CF3)2CFI | ~1.4-1.5 | Moderate |
| n-Propyl iodide | CH3CH2CH2I | ~2.0 | Poor |
| Isopropyl iodide | (CH3)2CHI | ~2.0 | Poor |
Table 2: Comparative Performance of Perfluoroalkyl and Alkyl Iodides in the Degenerative Transfer Polymerization of Styrene. (Data sourced from Gaynor et al.[2])
Analysis of Results:
-
Superiority of Perfluoroalkyl Iodides: The perfluoroalkyl iodides, perfluorohexyl iodide and perfluoroisopropyl iodide, demonstrated significantly better control over the polymerization of styrene compared to their non-fluorinated counterparts (n-propyl iodide and isopropyl iodide), as evidenced by the much lower polydispersity indices.[2]
-
Moderate Control: While better than simple alkyl iodides, the control exerted by perfluoroalkyl iodides in styrene polymerization is described as "moderate," with experimental molecular weights being higher than theoretically predicted values.[2] This suggests that the chain transfer efficiency is not as high as in the case of fluorinated monomers like VDF.
The Influence of Perfluoroalkyl Chain Length
-
Electronic Effects: Longer perfluoroalkyl chains are more effective at withdrawing electron density, which can further weaken the C-I bond and potentially increase the chain transfer constant.
-
Steric Hindrance: Very long or bulky perfluoroalkyl groups might introduce steric hindrance, which could negatively impact the rate of the degenerative transfer step.
A study on the copolymerization of styrene with fluorinated α-methylstyrenes using 1-iodoperfluorohexane (C6F13I) as the CTA showed good control, with a linear evolution of molar masses versus monomer conversion. This suggests that a C6 perfluoroalkyl chain provides a good balance of electronic and steric properties for controlling the polymerization of styrenic monomers.
Experimental Protocol: A General Guide to ITP
The following protocol provides a general framework for conducting an Iodine-Transfer Polymerization. The specific conditions (temperature, initiator concentration, monomer-to-CTA ratio) will need to be optimized for each specific monomer and perfluoroalkyl iodide combination.
Sources
Safety Operating Guide
Navigating the Disposal of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl Iodide: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe handling and disposal of this fluorinated organic iodide, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. This compound (CAS No. 183547-74-2) is a combustible liquid that presents several health hazards. Its structure, containing a perfluorinated alkyl chain and an iodine atom, dictates its reactivity and toxicological profile.
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] The iodine component means that upon decomposition, it can release toxic fumes of iodine and hydrogen iodide.[2][3] Long-term exposure to iodinated compounds may also pose a risk to the thyroid gland.[3][4]
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible Liquid | |
| Health Hazards | Causes skin irritation | |
| Causes serious eye irritation | ||
| May cause respiratory irritation | [1] |
This table summarizes the primary GHS hazard classifications for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[5][6] The causality here is direct: proper PPE creates a barrier between the user and the chemical, mitigating the risk of exposure through contact or inhalation.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that can cause serious eye irritation.[6]
-
Hand Protection: Wear chemically resistant gloves. Materials such as Viton® or laminate film are often recommended for halogenated organic compounds. Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and halogens should be used.[5]
Spill Management: A Step-by-Step Protocol
Accidents happen. A prepared response to a spill is crucial to minimize harm to personnel and the environment. The following protocol outlines the immediate steps to take in the event of a this compound spill.
Minor Spill (less than 1 liter, contained in a fume hood):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2][8] Start from the outside of the spill and work inwards to prevent spreading.[9][10]
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[4][7]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a water rinse.[4][11]
-
Dispose of Materials: All contaminated cleaning materials, including gloves and absorbent pads, must be placed in the hazardous waste container.
Major Spill (greater than 1 liter, or any spill outside a fume hood):
-
Evacuate: Immediately evacuate all personnel from the affected area.[11]
-
Isolate: Close doors to the area and prevent re-entry.
-
Activate Alarm: If the spill is large or poses a fire or inhalation hazard, activate the nearest fire alarm.
-
Call for Help: Notify your institution's Environmental Health & Safety (EHS) office and emergency services. Provide them with the chemical name, location, and approximate quantity of the spill.
The following diagram illustrates the decision-making workflow for spill response.
Caption: Decision workflow for handling a chemical spill.
Waste Disposal: Regulatory Compliance and Best Practices
Proper disposal is a legal requirement and an ethical responsibility. As a halogenated organic compound, this compound is subject to strict regulations under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[12]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
NEVER dispose of this chemical down the drain or in regular trash.[5] This is crucial because it is toxic to aquatic life and can damage plumbing and wastewater treatment systems.[4]
-
Collect all waste containing this compound, including contaminated materials from spills and unused product, in a dedicated hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container (e.g., glass or polyethylene) that can be securely sealed.
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound." The label should also include the date accumulation started and the associated hazards (e.g., Combustible, Irritant).
-
-
Waste Classification:
-
Halogenated organic compounds are specifically regulated.[13][14] Wastes from non-specific sources containing certain halogenated solvents are often classified under EPA's "F-list" of hazardous wastes.[15][16][17] While this specific compound may not be explicitly listed, it falls into the general category of halogenated organic waste. Your institution's EHS department will make the final determination, but it is likely to be managed under a code for halogenated organic compounds.
-
-
Storage:
-
Final Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste contractor.
-
The most common and environmentally sound disposal method for this type of waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen iodide and hydrogen fluoride).[2][18]
-
By adhering to these protocols, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management plan and the chemical's Safety Data Sheet (SDS) for the most accurate and detailed guidance.
References
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New Jersey Department of Health and Senior Services. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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-
Occupational Safety and Health Administration. (n.d.). Iodine in Workplace Atmospheres. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]
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Carolina Biological Supply Company. (2000). Material Safety Data Sheet: Iodine Potassium Iodide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Iodine. Retrieved from [Link]
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ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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The University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
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Complete Environmental Products. (n.d.). 7 Steps To Spill Response. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). Perfluoroheptyl iodide. Retrieved from [Link]
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Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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National Institutes of Health, PubChem. (n.d.). 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
